3-Amino-2-(3-bromobenzyl)propionic acid
Description
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Properties
IUPAC Name |
2-(aminomethyl)-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJQDSCSICOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674213 | |
| Record name | 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-86-6 | |
| Record name | 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Amino-2-(3-bromobenzyl)propionic Acid
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 3-Amino-2-(3-bromobenzyl)propionic acid, a substituted β-amino acid of significant interest to the pharmaceutical and chemical research sectors. β-amino acids are crucial structural motifs in peptidomimetics and serve as precursors for various biologically active molecules.[1][2] This document outlines a robust, multi-step synthetic pathway, beginning from commercially available starting materials. Each stage of the synthesis is explained with a focus on the underlying chemical principles and reaction mechanisms, providing researchers with the causal insights necessary for successful execution and troubleshooting. Furthermore, this guide establishes a rigorous analytical workflow for the structural verification and purity assessment of the final compound, employing modern spectroscopic and chromatographic techniques. All protocols are designed to be self-validating, and key data are presented in a clear, accessible format to support researchers in drug development and medicinal chemistry.
Introduction
β-amino acids, structural isomers of the proteinogenic α-amino acids, are foundational building blocks in contemporary drug discovery. Their incorporation into peptide chains can induce stable secondary structures and confer enhanced resistance to enzymatic degradation, making them invaluable in the design of novel therapeutics.[2] The target molecule, this compound, combines the β-amino acid scaffold with a bromobenzyl moiety. The presence of the bromine atom provides a versatile chemical handle for further functionalization via cross-coupling reactions, making this compound a valuable intermediate for constructing complex molecular architectures and chemical libraries. This guide presents a logical and field-proven approach to its synthesis and characterization, moving beyond a simple recitation of steps to explain the critical scientific reasoning behind the chosen protocols.
Section 1: Synthetic Strategy and Retrosynthesis
The synthesis of a substituted propionic acid backbone can be approached through various established methods, including Mannich-type reactions or the homologation of α-amino acids.[2][3] However, for robust control and adaptability, a strategy based on malonic ester synthesis is selected. This classical approach offers excellent control over the C-2 substitution pattern and utilizes readily available, cost-effective reagents.
The retrosynthetic analysis shown below deconstructs the target molecule into its primary precursors. The core strategy involves alkylating diethyl malonate with 3-bromobenzyl bromide to form the carbon skeleton. Subsequent selective hydrolysis, amidation, and a Hofmann rearrangement introduce the required aminomethyl group at the C-2 position, followed by final hydrolysis to yield the target carboxylic acid.
Caption: Retrosynthetic pathway for this compound.
Section 2: Detailed Synthesis Protocol
This section provides a step-by-step protocol for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
-
Diethyl malonate (≥99%)
-
Sodium ethoxide (21% solution in ethanol)
-
Anhydrous Ethanol
-
3-Bromobenzyl bromide (≥98%)
-
Potassium Hydroxide (KOH)
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (28% solution)
-
Sodium hypobromite (NaOBr) solution (freshly prepared)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate, Diethyl ether, Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Step 1: Synthesis of Diethyl 2-(3-bromobenzyl)malonate
Rationale: This step forms the core carbon skeleton via a classic Sₙ2 reaction. Diethyl malonate is deprotonated by a strong base, sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide.
Procedure:
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (150 mL).
-
Carefully add sodium ethoxide solution (1.1 equivalents) to the ethanol.
-
Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete enolate formation.
-
Add 3-bromobenzyl bromide (1.05 equivalents) dropwise. The reaction is exothermic; maintain the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water (100 mL) and ethyl acetate (150 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure diethyl 2-(3-bromobenzyl)malonate.
Step 2: Formation of the Amide Precursor
Rationale: To introduce the nitrogen atom, the diester is first converted to a mono-acid via selective hydrolysis. The resulting carboxylic acid is then transformed into an acid chloride and subsequently an amide, which is the direct precursor for the Hofmann rearrangement.
Procedure:
-
Dissolve the purified diester from Step 1 (1.0 equivalent) in ethanol.
-
Add a solution of KOH (1.0 equivalent) in water dropwise while stirring in an ice bath.
-
Allow the mixture to stir at room temperature overnight.
-
Acidify the reaction mixture with cold 1M HCl to pH ~2, leading to the precipitation of the mono-acid.
-
Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate to yield the mono-acid.
-
To the dried mono-acid, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF. Reflux for 2 hours. Remove excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Carefully add the crude acid chloride dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide.
-
Stir for 1 hour, then extract the resulting amide with DCM. Dry the organic phase and concentrate to yield the amide precursor.
Step 3: Hofmann Rearrangement and Final Hydrolysis
Rationale: The Hofmann rearrangement converts the primary amide into a primary amine with one fewer carbon atom, forming the crucial aminomethyl group. The reaction proceeds via a nitrene intermediate. The resulting isocyanate is trapped by water to form a carbamic acid, which decarboxylates to the amine. The final ester hydrolysis unmasks the target carboxylic acid.
Procedure:
-
Prepare a fresh, cold solution of sodium hypobromite (NaOBr) by adding bromine (1.1 equivalents) to a cold solution of NaOH (4.0 equivalents) in water.
-
Dissolve the amide from Step 2 (1.0 equivalent) in a suitable solvent and cool in an ice bath.
-
Add the cold NaOBr solution dropwise to the amide solution, keeping the temperature below 10°C.
-
After the addition, slowly warm the reaction to room temperature and then heat to ~70°C for 1 hour.
-
Cool the mixture and add concentrated HCl. Reflux the mixture for 6-8 hours to hydrolyze the remaining ester group.
-
Cool the solution. The product may precipitate. Adjust the pH to its isoelectric point (typically pH 5-6) to maximize precipitation.
-
Filter the solid product, wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain pure this compound.
Section 3: Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow ensures a comprehensive analysis.
Caption: Workflow for the characterization of the synthesized compound.
Spectroscopic and Chromatographic Analysis
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift (δ) | Multiplet ~7.2-7.5 ppm (aromatic protons), Singlet/Broad Singlet ~8.0 ppm (COOH), Broad Singlet ~7.8 ppm (NH₃⁺), Multiplets ~2.8-3.2 ppm (-CH₂- and -CH- protons). |
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm (C=O), ~122-138 ppm (aromatic carbons), ~122.5 ppm (C-Br), ~45-55 ppm (aliphatic carbons). |
| Mass Spec (ESI+) | m/z | Expected [M+H]⁺ at 258.0/260.0, corresponding to the isotopic pattern of bromine (¹⁹Br/⁸¹Br). |
| HPLC (RP) | Purity | ≥98% peak area at a specific retention time using a C18 column with a water/acetonitrile gradient. |
| Melting Point | Range | Expected to be a solid with a defined melting point; compare to similar structures.[4] |
Experimental Protocols: Characterization
1. High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Rationale: This reversed-phase method effectively separates the polar analyte from non-polar impurities. The acidic mobile phase ensures protonation of the amino and carboxylic acid groups for consistent peak shape.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III 400 MHz or equivalent.
-
Solvent: DMSO-d₆ or D₂O with acid/base adjustment.
-
Procedure: Dissolve ~5-10 mg of the sample in ~0.6 mL of the deuterated solvent. Acquire ¹H, ¹³C, and COSY spectra.
-
Rationale: NMR provides unambiguous structural confirmation. ¹H NMR confirms the presence of all proton types and their connectivity, while ¹³C NMR verifies the carbon backbone.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
System: Waters ACQUITY UPLC with a single quadrupole detector or a Q-TOF for high-resolution mass spectrometry (HRMS).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Procedure: Utilize the same LC method as above, directing the eluent into the MS detector.
-
Rationale: LC-MS confirms the molecular weight of the target compound. The characteristic isotopic pattern of bromine (~1:1 ratio for M and M+2 peaks) is a definitive diagnostic feature.[5][6]
Discussion and Field Insights
The successful synthesis of this compound hinges on careful control of reaction conditions at each step.
-
Potential Challenges: The alkylation of diethyl malonate can sometimes result in dialkylation; using a slight excess of the malonate can mitigate this. The Hofmann rearrangement requires freshly prepared reagents and strict temperature control to avoid side reactions and ensure high yield. Final purification via recrystallization is critical, and selecting the appropriate solvent system may require some empirical testing to achieve high purity and good recovery.
-
Scale-Up Considerations: When moving to a larger scale, the exothermic nature of several steps (e.g., enolate formation, Hofmann rearrangement) must be managed with appropriate cooling and controlled reagent addition rates.
-
Chirality: The described synthesis produces a racemic mixture. For applications in drug development, chiral separation will be necessary. This can be achieved by preparative chiral HPLC or by diastereomeric salt resolution with a chiral acid or base.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of this compound. By detailing not only the procedural steps but also the underlying chemical rationale, it equips researchers with the necessary knowledge to execute the synthesis, troubleshoot potential issues, and rigorously validate the final product. The methodologies described herein are robust and draw from established chemical principles, ensuring their reliability and applicability in a modern research setting. The resulting compound serves as a valuable and versatile building block for further exploration in medicinal chemistry and materials science.
References
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PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2018). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. Retrieved from [Link]
- Google Patents. (1997). EP0844992B1 - Process for producing beta-amino-alpha-hydroxycarboxylic acids and derivatives thereof.
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Al-Karadaghi, S., et al. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. Retrieved from [Link]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Retrieved from [Link]
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PubMed. (1999). Enantiopure 3-(arylmethylidene)aminoxy-2-methylpropionic acids: synthesis and antiinflammatory properties. National Library of Medicine. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
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MOLBASE. (n.d.). 3-((3-bromobenzyl)(methyl)amino)propanoic acid | 1084811-94-8. Retrieved from [Link]
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Organic Syntheses. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
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MDPI. (2018). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules. Retrieved from [Link]
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Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
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MDPI. (2023). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. International Journal of Molecular Sciences. Retrieved from [Link]
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Chemical properties of 3-Amino-2-(3-bromobenzyl)propionic acid
An In-Depth Technical Guide to 3-Amino-2-(3-bromobenzyl)propionic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound (CAS: 910443-86-6) is a substituted β-amino acid derivative.[1] Its structure, featuring a flexible propionic acid backbone, a primary amine, and a bromobenzyl moiety, makes it a compound of significant interest for researchers in medicinal chemistry and drug development. As an analogue of neurotransmitters like γ-aminobutyric acid (GABA), it holds potential as a scaffold for developing novel central nervous system (CNS) agents, anticonvulsants, or muscle relaxants. The presence of the bromine atom on the phenyl ring provides a valuable synthetic handle for further chemical modification through cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted analytical data, and potential applications, designed for researchers and drug development professionals.
Physicochemical and Structural Properties
While extensive experimental data for this specific compound is not widely published, its core properties can be identified or reasonably predicted based on its structure and data from suppliers.[2][3] It is classified as a research chemical, and as such, many physical properties like melting point and boiling point have not been formally reported.[2]
Table 1: Physicochemical Properties
| Property | Value / Description | Source(s) |
| CAS Number | 910443-86-6 | [1][3] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [4] |
| Molecular Weight | 274.11 g/mol | [4] |
| IUPAC Name | 2-(Aminomethyl)-3-(3-bromophenyl)propanoic acid | [1] |
| Synonyms | 3-Amino-2-(3-bromobenzyl)propanoic acid | [1] |
| Physical State | Predicted to be a solid at room temperature. | [2] |
| Solubility | Predicted to be soluble in polar organic solvents and aqueous acids. | N/A |
Proposed Synthesis Pathway
Rationale for Synthetic Strategy
The chosen strategy is a Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by hydrolysis and deprotection. This is a classic and reliable method for constructing β-amino acid scaffolds.
-
Step 1: Knoevenagel Condensation: This step creates the required carbon-carbon double bond, forming the α,β-unsaturated ester backbone. 3-Bromobenzaldehyde is reacted with diethyl malonate.
-
Step 2: Michael Addition: A protected nitrogen source, such as benzylamine, is added across the double bond. Benzylamine is chosen as it can be easily removed later via hydrogenolysis.
-
Step 3: Decarboxylation: The malonic ester is partially hydrolyzed and decarboxylated under heating to yield the mono-ester.
-
Step 4: Hydrolysis and Deprotection: The ethyl ester is saponified to the carboxylic acid, and the benzyl protecting group is removed from the amine via catalytic hydrogenation to yield the final product.
Visualized Synthesis Workflow
Caption: Proposed four-step synthesis workflow for the target compound.
Detailed Experimental Protocol (Proposed)
Materials: 3-Bromobenzaldehyde, Diethyl malonate, Benzylamine, Piperidine, Acetic acid, Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), Palladium on carbon (10% Pd/C), Ethanol, Diethyl ether, Hydrochloric acid (HCl), Magnesium sulfate (MgSO₄).
Step 1: Synthesis of Diethyl 2-(3-bromobenzylidene)malonate
-
To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and a minimal amount of toluene.
-
Add piperidine (0.1 eq) and acetic acid (0.1 eq) as catalysts.
-
Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours, or until water evolution ceases.
-
Cool the reaction mixture and dilute with diethyl ether. Wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2 & 3: Synthesis of Ethyl 3-(benzylamino)-2-(3-bromobenzyl)propanoate
-
Dissolve the product from Step 1 in ethanol and add benzylamine (1.1 eq).
-
Stir the mixture at room temperature for 12-18 hours to facilitate the Michael addition.
-
To the same flask, add a solution of LiOH (1.2 eq) in water and heat the mixture to reflux for 4-6 hours to induce decarboxylation.
-
Cool the mixture, acidify with 1M HCl, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the protected monoester.
Step 4: Synthesis of this compound
-
Dissolve the monoester from the previous step in a mixture of ethanol and water. Add NaOH (2.0 eq) and stir at 50°C for 2 hours to hydrolyze the ester.
-
Cool the mixture, acidify to pH ~6, and transfer to a hydrogenation vessel.
-
Add 10% Pd/C catalyst (5 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake for 12-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield the pure final product.
Predicted Spectroscopic Data
No experimental spectra are publicly available. The following data are predicted based on the known chemical structure and standard spectroscopic principles.
Table 2: Predicted Spectroscopic Characterization
| Technique | Predicted Features |
| ¹H NMR (400 MHz, D₂O) | δ 7.5-7.2 (m, 4H, Ar-H), 3.2-3.0 (m, 3H, -CH₂-N and -CH-COOH), 2.9-2.7 (m, 2H, Ar-CH₂-) |
| ¹³C NMR (100 MHz, D₂O) | δ ~178 (C=O), ~140 (Ar-C), ~132-128 (Ar-CH), ~122 (Ar-C-Br), ~45 (-CH₂-N), ~42 (-CH-), ~35 (Ar-CH₂-) |
| IR (KBr, cm⁻¹) | 3400-2800 (broad, O-H and N-H stretch), ~3050 (Ar C-H stretch), ~2900 (aliphatic C-H stretch), ~1710 (C=O stretch), ~1600 & ~1470 (Ar C=C stretch), ~1070 (C-Br stretch) |
| Mass Spec (ESI+) | [M+H]⁺ = 274.0/276.0 (characteristic isotopic pattern for Bromine) |
Reactivity and Potential Applications
Chemical Reactivity
The molecule possesses three key reactive sites:
-
Primary Amine (-NH₂): Can act as a nucleophile and can be acylated, alkylated, or used in peptide coupling reactions.
-
Carboxylic Acid (-COOH): Can be converted to esters, amides, or acid chlorides, serving as another point for derivatization.
-
Aromatic Bromine (-Br): This is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents to the phenyl ring.
Potential Applications in Drug Discovery
Substituted β-amino acids are valuable building blocks in medicinal chemistry.[5]
-
GABA Analogues: The core structure is an analogue of GABA, a primary inhibitory neurotransmitter in the CNS. Derivatives may exhibit activity as anticonvulsants, anxiolytics, or muscle relaxants. The bromobenzyl group provides steric bulk and lipophilicity that can influence receptor binding and blood-brain barrier penetration.
-
Antimicrobial Scaffolds: Unnatural amino acid derivatives have been investigated as novel antimicrobial agents that can overcome multi-drug resistance.[6] This compound could serve as a starting point for developing new classes of antibiotics or antifungals.[6]
-
Peptidomimetics: β-amino acids can be incorporated into peptides to create peptidomimetics with enhanced stability against enzymatic degradation, making them attractive for developing therapeutic peptides with longer half-lives.
Caption: Relationship between the target compound, GABA, and its potential applications.
Safety and Handling
Based on available Safety Data Sheets (SDS), this compound should be handled with standard laboratory precautions.[2]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[2]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction facility.[2]
It is important to note that toxicological properties have not been thoroughly investigated.[2] Users should handle the compound as potentially hazardous.
References
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PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Kennington, S. C., Galeote, O., Mellado-Hidalgo, M., Romea, P., & Urpí, F. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses, 98, 374-390. [Link]
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Appchem. (n.d.). 3-Amino-2-(2-bromobenzyl)propanoic acid. Retrieved January 20, 2026, from [Link]
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Al-Zoubi, R. M., et al. (2021). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Molecules, 26(15), 4584. [Link]
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Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2296. [Link]
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PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Amino-2-(3-bromobenzyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Spectroscopic Analysis
3-Amino-2-(3-bromobenzyl)propionic acid is a substituted β-amino acid. The incorporation of a bromobenzyl group offers a site for further chemical modification, making it a potentially valuable building block in medicinal chemistry. Accurate and comprehensive structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide detailed information about a molecule's atomic connectivity, functional groups, and overall structure. This guide will delve into the theoretical and practical aspects of characterizing this compound using these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) would exhibit distinct signals for each unique proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-α (CH) | 2.8 - 3.2 | Multiplet | ~ 6-8 | 1H |
| H-β (CH₂) | 2.9 - 3.4 | Multiplet | ~ 6-8, ~14 | 2H |
| Benzyl-CH₂ | 2.7 - 3.1 | Multiplet | ~ 7, ~14 | 2H |
| Aromatic-H | 7.2 - 7.6 | Multiplet | 4H | |
| Amine-NH₂ | Variable (broad) | Singlet (broad) | 2H | |
| Carboxyl-OH | Variable (broad) | Singlet (broad) | 1H |
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. DMSO-d₆ is often a good choice for amino acids as it can dissolve the zwitterionic form and the exchangeable protons (NH₂ and OH) are often observable. In D₂O, these exchangeable protons will be replaced by deuterium and their signals will disappear, which can be a useful diagnostic experiment.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxyl C=O | 170 - 180 |
| Aromatic C-Br | ~122 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-C | 138 - 142 |
| C-α | 45 - 55 |
| C-β | 35 - 45 |
| Benzyl-CH₂ | 30 - 40 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a novel compound like this compound is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct proton-carbon correlations.
Diagram of NMR Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Amine N-H | Stretch | 3200-3500 | Medium, Broad |
| C-H (aromatic) | Stretch | 3000-3100 | Medium |
| C-H (aliphatic) | Stretch | 2850-2960 | Medium |
| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong |
| C=C (aromatic) | Stretch | 1450-1600 | Medium to Weak |
| N-H | Bend | 1550-1650 | Medium |
| C-Br | Stretch | 500-600 | Medium to Strong |
Trustworthiness through Self-Validation: The presence of a broad O-H stretch, a strong C=O stretch, and N-H stretches would be highly indicative of an amino acid structure. The absence of other characteristic functional group absorptions would further validate the proposed structure.
Experimental Protocol for IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method:
-
Instrument Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly on the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₀H₁₂BrNO₂. The presence of bromine is a key feature to look for in the mass spectrum, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Table 4: Predicted m/z Values for Molecular Ions
| Ion | Calculated m/z | Expected Relative Intensity |
| [M+H]⁺ (with ⁷⁹Br) | 258.01 | ~100% |
| [M+H]⁺ (with ⁸¹Br) | 260.01 | ~98% |
Expertise in Interpretation: The characteristic M, M+2 isotopic pattern for bromine-containing compounds is a definitive diagnostic tool. The observation of two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion is strong evidence for the presence of a single bromine atom.
Predicted Fragmentation Pattern
In addition to the molecular ion, fragmentation of the molecule will lead to other characteristic peaks. For instance, the isomeric compound 3-Amino-3-(3-bromophenyl)propanoic acid shows major peaks at m/z 184 and 186, which could correspond to the loss of the amino and carboxyl groups[1]. A similar fragmentation pattern might be expected for the target molecule.
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be added to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their m/z ratios are determined.
-
Data Acquisition: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.
Diagram of MS Logic:
Caption: Logical flow of mass spectrometry analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a self-validating system for its structural confirmation. While experimental data is not currently in the public domain, the predicted spectra and detailed methodologies presented in this guide offer a robust framework for researchers. The principles and protocols outlined herein are grounded in established spectroscopic theory and best practices, ensuring a high degree of confidence in the structural elucidation of this and other novel chemical entities.
References
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PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. [Link]
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Applichem. 3-Amino-2-(2-bromobenzyl)propanoic acid. [Link]
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An In-depth Technical Guide to 3-Amino-2-(3-bromobenzyl)propionic Acid (CAS 910443-86-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-(3-bromobenzyl)propionic acid, designated by CAS number 910443-86-6, is a substituted β-amino acid of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a β-amino acid backbone, a benzyl group, and a bromine substituent, suggests a potential for diverse biological activities. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, plausible synthetic strategies, and an exploration of its potential therapeutic applications based on established principles of medicinal chemistry.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C10H12BrNO2 | [2] |
| Molecular Weight | 258.11 g/mol | [2] |
| Boiling Point | 385.4 ± 37.0 °C | ChemicalBook |
| Density | 1.517 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 3.30 ± 0.10 | ChemicalBook |
| LogP | 1.85 | ChemicalBook |
Note: These values are computationally predicted and should be confirmed through experimental validation.
Synthesis and Chemical Workflow
The synthesis of this compound can be approached through several established methods for the preparation of substituted β-amino acids. A plausible and versatile approach involves the Michael addition of an amine to a suitably substituted α,β-unsaturated ester, followed by functional group manipulations.
Proposed Synthetic Pathway
A potential synthetic route is outlined below, starting from 3-bromobenzaldehyde. This pathway offers a logical sequence for constructing the target molecule.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Knoevenagel Condensation to form Ethyl 2-(3-bromobenzylidene)acetate
-
To a solution of 3-bromobenzaldehyde (1 equivalent) in ethanol, add ethyl acetate (1.2 equivalents) and a catalytic amount of a base such as piperidine or sodium ethoxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield ethyl 2-(3-bromobenzylidene)acetate.
Step 2: Michael Addition to form Ethyl 3-amino-2-(3-bromobenzyl)propanoate
-
Dissolve ethyl 2-(3-bromobenzylidene)acetate (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a solution of ammonia in ethanol or another suitable amine source (e.g., benzylamine followed by debenzylation) in excess.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 3-amino-2-(3-bromobenzyl)propanoate (1 equivalent) in a mixture of water and a co-solvent like ethanol.
-
Add an excess of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (if acidic hydrolysis was used) or an acid (if basic hydrolysis was used) to precipitate the amino acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Potential Biological Activity and Mechanism of Action
While no specific biological activity has been reported for this compound, its structural components provide a basis for postulating potential therapeutic applications.
The Role of the β-Amino Acid Scaffold
β-amino acids are known to be valuable building blocks in the design of peptidomimetics and other biologically active molecules.[3] Their incorporation into peptides can confer resistance to proteolytic degradation, leading to improved pharmacokinetic profiles.[4] Furthermore, β-amino acid derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[5][6]
The Influence of the Bromo-Substituent
The presence of a bromine atom on the phenyl ring is a key feature that can significantly influence the compound's biological activity. Halogenation, particularly with bromine, is a common strategy in drug design to enhance potency and modulate physicochemical properties.[7][8] Bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.[9] Brominated compounds have been explored for a variety of therapeutic applications, including as antimicrobial and anticancer agents.[10][11]
Hypothesized Mechanism of Action
Given the structural motifs, this compound could potentially act as:
-
An enzyme inhibitor: The carboxylic acid and amino groups can interact with the active sites of various enzymes. The bromobenzyl group can provide additional hydrophobic and halogen bonding interactions, potentially leading to potent and selective inhibition.
-
A receptor modulator: The molecule could bind to specific receptors, either as an agonist or antagonist, depending on its three-dimensional conformation and interactions with the receptor's binding pocket.
-
An antimicrobial agent: The lipophilic nature of the bromobenzyl group could facilitate membrane disruption in bacteria or fungi, a common mechanism for antimicrobial peptides and their mimics.[12]
Caption: Logical relationship between structural features and potential biological activities.
Future Research Directions
To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:
-
Experimental Validation of Physicochemical Properties: Determination of key parameters such as solubility, melting point, and pKa through laboratory experiments.
-
Optimization of Synthesis: Development and optimization of a scalable and efficient synthetic route.
-
In Vitro Biological Screening: Comprehensive screening against a panel of biological targets, including various enzymes, receptors, and microbial strains.
-
Structural Biology Studies: Co-crystallization with potential protein targets to understand the molecular basis of its activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for any observed biological activity.
Conclusion
This compound represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. Its unique combination of a β-amino acid backbone and a brominated aromatic side chain makes it an attractive candidate for further investigation in the field of drug discovery. The insights provided in this guide, although based on established principles and predicted data, offer a solid foundation for initiating research into the properties and applications of this intriguing molecule.
References
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Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(10).[5]
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Fazal-ur-Rehman, M., & Nagina, N. R. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Chemical and Pharmaceutical Research, 10(4).[6]
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Riaz, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate.[4]
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Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-peptides: from structure to function. Chemical reviews, 101(10), 3219–3232.[3]
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Mejía, S. B., & Turos, E. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[7]
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Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.[8]
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Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., ... & Diederich, F. (2011). Systematic investigation of halogen bonding in protein-ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318.[9]
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Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link][10]
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Mejía, S. B., & Turos, E. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.[13]
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Davies, S. G., & Ichihara, O. (1996). Enantioselective synthesis of. beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 61(18), 6130-6138.[14]
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Grieco, P., & Galdiero, S. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Genomics Data Center.[15]
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Grieco, P., & Galdiero, S. (2021). Natural and synthetic halogenated amino acids–structural and bioactive features in antimicrobial peptides and peptidomimetics. Istituto di Cristallografia - CNR.[12]
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PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. Retrieved from [Link][16]
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PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. Retrieved from [Link][17]
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Caputo, R., et al. (2015). A practical route to β2,3-amino acids with alkyl side chains. SpringerLink.[18]
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Kaneka Corp. (2006). Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.[19]
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Grieco, P., & Galdiero, S. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate.[20]
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Davies, S. G., & Ichihara, O. (1996). Enantiomerically pure β-amino acids from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone: (R)-3-amino-3-(p-methoxyphenyl)propionic acid. Organic Syntheses.[21]
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Cronin, M. T. (2012). Prediction of physicochemical properties. PubMed.[1]
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Onur, M. A., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate.[11]
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Al-Tel, T. H. (2014). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health.[22]
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Gellman, S. H., et al. (2003). Beta-amino acids and methods and intermediates for making same. Google Patents.[23]
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Rebstock, A. S., et al. (2012). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate.[24]
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Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link][25]
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Fleck, M., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI.[26]
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.[27]
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Whitepaper: A Senior Application Scientist's Guide to In Silico Target Prediction for Novel Compounds: The Case of 3-Amino-2-(3-bromobenzyl)propionic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of molecular targets is a critical and often rate-limiting step in early-stage drug discovery. For novel chemical entities with no known biological activity, in silico prediction methods provide a rapid and cost-effective strategy to generate testable hypotheses. This guide presents a comprehensive, field-proven workflow for predicting the biological targets of a novel compound, using 3-Amino-2-(3-bromobenzyl)propionic acid as a case study. We will delve into the causality behind the selection of methodologies, blending both ligand-based and structure-based approaches to create a robust, self-validating system for target hypothesis generation. Detailed protocols for chemical similarity searching, pharmacophore modeling, and reverse docking are provided, culminating in a strategy for data integration and target prioritization.
Part 1: Foundational Strategy - Structuring the Inquiry for a Novel Compound
When presented with a novel compound such as this compound, for which no biological data exists in public databases like PubChem or ChEMBL, our approach must be multifaceted.[1][2][3] We cannot rely on a single prediction method; instead, we construct a workflow that triangulates potential targets from different computational perspectives. The core principle is that if multiple, methodologically distinct approaches converge on a specific protein or pathway, the confidence in that prediction is significantly enhanced.
Our strategy is built on two primary pillars of in silico target prediction:
-
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[4] They are particularly useful when the three-dimensional structure of potential targets is unknown.[5][6]
-
Structure-Based Approaches: When the 3D structures of potential protein targets are available, these methods can be employed.[7][8] A prominent technique is reverse docking, where a single ligand is screened against a library of protein structures to identify potential binding partners.[9][10]
This guide will walk through a logical progression, starting with the broadest, most accessible methods and moving towards more computationally intensive and structurally demanding techniques.
Overall Predictive Workflow Diagram
The following diagram illustrates the integrated workflow we will follow. This structure ensures that the outputs of one stage inform and refine the inputs of the next, creating a cohesive and logical discovery process.
Caption: Integrated workflow for in silico target prediction.
Part 2: Ligand-Based Target Prediction
The fundamental assumption here is that our query molecule, this compound, may share a mechanism of action with known compounds that possess similar structural or electronic features.[4]
Protocol 1: Ligand Preparation
Scientific integrity starts with an accurate representation of the molecule. A simple 2D drawing is insufficient for most computational methods.
Objective: To generate a standardized, low-energy 3D conformation of this compound.
Methodology:
-
Obtain SMILES String: The canonical SMILES (Simplified Molecular Input Line Entry System) for our compound is C1=CC(=CC=C1C(CN)C(=O)O)Br. This is our starting point.
-
2D to 3D Conversion: Use a computational chemistry tool (e.g., Open Babel, Schrödinger's LigPrep, or online servers) to convert the SMILES string into a 3D structure.
-
Protonation State and Tautomer Generation: The biological activity of a molecule is highly dependent on its protonation state at physiological pH (typically ~7.4). It is crucial to generate plausible ionization states for the amino and carboxylic acid groups.
-
Energy Minimization: The initial 3D structure must be "relaxed" into a low-energy conformation. This is achieved using a molecular mechanics force field (e.g., MMFF94 or OPLS). This step removes any steric clashes or unfavorable bond angles from the initial conversion.
Protocol 2: Chemical Similarity Searching
This is the most direct ligand-based method to find functionally related molecules.[11][12]
Objective: To identify known bioactive compounds in public databases that are structurally similar to our query molecule.
Methodology:
-
Select Databases: We will query comprehensive databases containing chemical structures with associated bioactivity data.
-
Define Similarity Metric: The Tanimoto coefficient, applied to 2D molecular fingerprints (e.g., Morgan or ECFP4 fingerprints), is the industry standard for quantifying chemical similarity.[11] A Tanimoto score of 1.0 indicates identical molecules, while 0 indicates no shared features.
-
Execution:
-
Submit the SMILES or 3D structure of this compound to the similarity search tools of the selected databases.
-
Set a similarity threshold. A common starting point is a Tanimoto coefficient > 0.85 to find close analogs. It may be necessary to lower this threshold to find more distant but potentially relevant hits.
-
-
Analysis of Results:
-
Compile a list of similar compounds that have documented biological targets.
-
Look for consensus: Are multiple hits associated with the same protein target or target family (e.g., GPCRs, kinases, ion channels)?
-
Expected Data Output (Table Format):
| Hit Compound ID | Similarity (Tanimoto) | Known Target(s) | Activity Data (e.g., IC50) | Source Database |
| CHEMBLXXXX | 0.88 | GABA Receptor Subunit A1 | 150 nM | ChEMBL |
| PubChem CID: YYYY | 0.86 | Amino Acid Transporter | 500 nM | PubChem |
| ... | ... | ... | ... | ... |
This table is illustrative. Actual results would be populated from the search.
Protocol 3: Pharmacophore Modeling
If the similarity search yields a set of active compounds for a common target, we can distill their essential binding features into a pharmacophore model.[5][14][15] A pharmacophore is a 3D arrangement of electronic and steric features necessary for biological activity.[6]
Objective: To create a 3D hypothesis of the features required to bind to a potential target, based on actives identified in Protocol 2.
Methodology:
-
Input: A set of at least 3-5 structurally diverse compounds known to be active against the same target (identified from the similarity search).
-
Feature Definition: Identify common chemical features among the active molecules. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable groups
-
-
Model Generation: Use software like LigandScout, MOE, or Schrödinger's Phase to align the active molecules and generate pharmacophore hypotheses. The software will propose models consisting of these features with specific 3D spatial constraints (distances and angles).
-
Validation: A good pharmacophore model should be able to distinguish active compounds from inactive ones (decoys).
-
Screening: Our query molecule, this compound, can then be fitted against the generated pharmacophore model. A good fit suggests that it is likely to bind to the same target.
Caption: Example pharmacophore model with key features.
Part 3: Structure-Based Target Prediction
This pillar operates independently of known active ligands and instead focuses on the physical complementarity between our compound and a large set of protein binding pockets.
Protocol 4: Reverse Docking
Reverse docking (or inverse docking) inverts the typical virtual screening paradigm. Instead of screening many compounds against one target, we screen one compound against many targets.[9][10][16]
Objective: To identify potential protein targets for this compound by computationally predicting its binding affinity to a library of 3D protein structures.
Methodology:
-
Ligand Preparation: The energy-minimized 3D structure of our compound from Protocol 1 is the input.
-
Target Library Preparation:
-
Select a relevant library of protein structures. This could be the entire Protein Data Bank (PDB), or a curated subset (e.g., all human kinases, GPCRs, or proteins associated with a specific disease area).
-
Each protein structure must be prepared: remove water molecules (unless they are known to be critical for binding), add hydrogen atoms, assign correct bond orders, and define the binding site. The binding site can be defined based on a co-crystallized ligand or predicted using pocket-finding algorithms.[17]
-
-
Docking Simulation:
-
Scoring and Ranking:
-
Each pose is assigned a score by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). A lower score typically indicates a more favorable predicted interaction.
-
Proteins are ranked based on the best score achieved by the ligand.
-
-
Post-Docking Analysis:
-
The top-ranked protein-ligand complexes must be visually inspected. A good prediction is supported by plausible intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts.
-
Look for consistency. If the ligand docks well into multiple members of the same protein family, this increases confidence in that family being a potential target class.
-
Expected Data Output (Table Format):
| Rank | PDB ID | Protein Name | Docking Score (kcal/mol) | Key Predicted Interactions |
| 1 | 3PBL | GABA-A Receptor | -9.2 | H-bond with Tyr97, Salt bridge with Arg120 |
| 2 | 6CM4 | SLC6A12 Transporter | -8.8 | H-bond with Ser296, Pi-stacking with Phe294 |
| 3 | ... | ... | ... | ... |
This table is illustrative. Actual results would be populated from the reverse docking run.
Part 4: Data Convergence, Validation, and Hypothesis Generation
The power of this dual-pronged approach lies in the synthesis of its outputs. The goal is to identify targets that are predicted by both ligand-based and structure-based methods.
Protocol 5: Target Convergence Analysis
Objective: To cross-reference the lists of potential targets generated from chemical similarity/pharmacophore modeling and reverse docking.
Methodology:
-
Compile Lists: Create a master list of all unique protein targets predicted by all methods.
-
Identify Overlap: The highest priority targets are those that appear in the results from both the ligand-based and structure-based analyses. For example, if the similarity search points to GABA receptor modulators, and the GABA-A receptor is also a top hit in the reverse docking screen, this becomes a high-confidence hypothesis.
-
Family-Level Analysis: Even if the exact protein is not identified by both methods, look for convergence at the protein family level (e.g., both methods point to different subtypes of serotonin receptors).
Caption: Convergence of predictive methods on a target.
Protocol 6: Pathway and Network Analysis
Objective: To understand the biological context of the prioritized targets.
Methodology:
-
Input: The list of high-confidence targets.
-
Tools: Use databases like KEGG, Reactome, or network analysis tools like STRING to map the targets to known biological pathways and protein-protein interaction networks.
-
Analysis: This step can reveal if the predicted targets are part of a common signaling pathway, which could suggest a broader mechanism of action for the compound. It can also help identify potential off-targets.[20]
Protocol 7: Target Prioritization and Hypothesis Generation
The final step is to synthesize all the gathered information into a ranked list of testable hypotheses.
Objective: To create a final, prioritized list of targets for experimental validation.
Prioritization Criteria:
-
Convergence Score: Highest priority for targets identified by multiple, independent methods.
-
Docking Score & Pose Quality: Strong, plausible binding interactions in the reverse docking analysis.
-
Ligand Similarity: High structural similarity to known potent modulators of the target.
-
Biological Rationale: Is the target part of a pathway that makes sense from a therapeutic perspective?
-
Druggability: Is the binding site known to be "druggable"?
The final output is not just a list of proteins, but a set of clear, actionable hypotheses. For example: "Based on strong convergence between ligand-based similarity searches and high-scoring reverse docking poses, we hypothesize that this compound is a modulator of the GABA-A receptor, likely binding in the benzodiazepine site."
This hypothesis is now ready for the ultimate validation: experimental testing in a wet lab. The success of this in silico workflow is measured by its ability to enrich the hit rate of these subsequent experiments, saving invaluable time and resources in the drug discovery pipeline.[21][22]
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Solubility Profile of 3-Amino-2-(3-bromobenzyl)propionic acid: A Theoretical and Practical Guide for Drug Development
An In-Depth Technical Guide
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development trajectory, profoundly influencing its absorption, bioavailability, and formulation possibilities.[1] Compounds with low solubility often face significant hurdles, leading to unpredictable in vitro results and poor in vivo performance.[2][3] This guide provides a comprehensive framework for characterizing the solubility of 3-Amino-2-(3-bromobenzyl)propionic acid, a molecule possessing structural motifs common in contemporary drug discovery. As no public experimental data for this specific compound exists, this document serves as both a theoretical exploration of the factors governing its solubility and a practical, step-by-step manual for its empirical determination. We will dissect the molecule's physicochemical properties, outline robust protocols for thermodynamic and kinetic solubility assessment, and provide a clear methodology for data analysis and interpretation, empowering researchers to generate the crucial data needed for informed decision-making in the drug development pipeline.
Chapter 1: Introduction to this compound and the Critical Role of Solubility
This compound is a substituted amino acid derivative. Its structure, featuring a hydrophilic amino acid backbone and a lipophilic bromobenzyl side chain, presents a complex solubility challenge that is representative of many modern small-molecule drug candidates. Understanding its behavior in various solvent systems is not merely an academic exercise; it is a prerequisite for advancing the molecule through preclinical and clinical development.[4]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| CAS Number | 910443-86-6 | [5] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [6] |
| Molecular Weight | 258.11 g/mol | [6] |
| Boiling Point | 385.4 ± 37.0 °C | [5] |
| Density | 1.517 ± 0.06 g/cm³ | [5] |
| pKa | 3.30 ± 0.10 |[5] |
Poor aqueous solubility can terminate the development of otherwise promising drug candidates. It is a primary contributor to low bioavailability, as a drug must first dissolve to be absorbed.[1] Therefore, early and accurate solubility assessment is essential to identify potential liabilities and guide strategies for mitigation, such as salt formation, formulation with solubilizing excipients, or structural modification of the API itself.[4]
Chapter 2: Theoretical Framework for Solubility Prediction
A molecule's solubility is governed by the interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational principle: polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7]
Molecular Structure Analysis
The structure of this compound contains distinct functional groups that dictate its solubility:
-
Amino Acid Backbone (-CH(NH₂)-CH₂-COOH): This portion of the molecule is highly polar and capable of forming strong hydrogen bonds with protic solvents like water.[8][9] It contains both a basic amino group and an acidic carboxylic acid group.
-
Bromobenzyl Group (-CH₂-C₆H₄Br): This bulky, nonpolar side chain contributes significantly to the molecule's lipophilicity (hydrophobicity). The large nonpolar surface area can disrupt the hydrogen-bonding network of water, thereby decreasing aqueous solubility.[10] A general rule suggests that molecules with more than 4-5 carbon atoms per hydrogen bonding group will likely have reduced water solubility.[10]
The Overriding Influence of pH
For ionizable compounds like amino acids, pH is the most critical factor influencing aqueous solubility.[11] The molecule can exist in three distinct states:
-
Cationic Form (Low pH): At a pH well below the pKa of the carboxyl group and the pKa of the protonated amino group, the molecule will carry a net positive charge (R-NH₃⁺).
-
Zwitterionic Form (Isoelectric Point): At a specific pH, known as the isoelectric point (pI), the molecule will have both a positive (NH₃⁺) and a negative (COO⁻) charge, resulting in a neutral overall charge. Amino acids typically exhibit their lowest aqueous solubility at their pI.[12][13]
-
Anionic Form (High pH): At a pH well above the pKa of the protonated amino group, the molecule will carry a net negative charge (R-COO⁻).
Because the charged cationic and anionic forms can engage in stronger ion-dipole interactions with water, the solubility of this compound is expected to be significantly higher at pH extremes (e.g., pH 2 and pH 10) compared to its solubility near its isoelectric point.[13][14]
Solvent Selection Rationale
A comprehensive solubility screen should include a variety of solvents to map the compound's behavior.
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) can act as both hydrogen bond donors and acceptors.[15] They are expected to solvate the polar amino acid portion of the molecule effectively.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN) are polar but cannot donate hydrogen bonds.[15] DMSO is a powerful solvent often used to create stock solutions for high-throughput screening.[2]
-
Aqueous Buffers: Given the profound effect of pH, determining solubility in buffers of varying pH (e.g., pH 2.0, 5.0, 7.4, 9.0) is mandatory to simulate physiological conditions and identify the pH of minimum solubility.[16]
Chapter 3: Experimental Protocols for Solubility Determination
To ensure data integrity, it is crucial to differentiate between two types of solubility: thermodynamic and kinetic.
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is the gold standard for formulation development and is typically determined using the shake-flask method.[4][17]
-
Kinetic Solubility: The concentration at which a compound, dissolved in a concentrated organic solvent stock (usually DMSO), begins to precipitate when diluted into an aqueous medium. It is a high-throughput measurement used for early-stage compound ranking.[2][4]
Protocol 3.1: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol is considered the most reliable method for measuring thermodynamic solubility.[17] It relies on allowing an excess of the solid compound to equilibrate with the solvent over an extended period.
Methodology:
-
Preparation: Add an excess amount of solid this compound (enough to ensure solid remains visible after equilibration) to a known volume (e.g., 1-2 mL) of the selected solvent in a glass vial.[17][18]
-
Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours.[16] The extended time is necessary to ensure the system reaches thermodynamic equilibrium.[16]
-
Phase Separation: After equilibration, remove undissolved solid. This is a critical step to avoid artificially inflating the measured concentration. Common methods include:
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV (see Protocol 3.3).
-
pH Measurement: For aqueous buffers, it is essential to measure the final pH of the saturated solution, as the compound itself can alter the pH.[17]
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 3.2: High-Throughput Kinetic Solubility Assay
This method is suitable for screening large numbers of compounds in early discovery. It measures the point of precipitation from a supersaturated solution.[2]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).[2]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition: Add aqueous buffer (e.g., PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.[21]
-
Incubation: Shake the plate for a shorter period (e.g., 1.5-2 hours) at room temperature.[2][21]
-
Precipitate Detection: Determine the concentration at which precipitation occurs. This can be done visually or instrumentally via:
Protocol 3.3: Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, robust method for quantifying the concentration of a dissolved compound.[19][22]
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., 50:50 acetonitrile:water).[23]
-
HPLC Analysis: Inject the standards and the diluted samples from the solubility experiments onto the HPLC system. Use an appropriate column (e.g., C18) and mobile phase to achieve good peak shape and separation.
-
Calibration Curve Generation: Plot the peak area from the UV detector against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[23]
-
Sample Concentration Calculation: Use the peak area of the unknown sample and the calibration curve equation to calculate its concentration. Remember to account for any dilution factors used during sample preparation.
Caption: Workflow for HPLC-UV Quantification.
Chapter 4: Data Interpretation and Presentation
All solubility data should be presented clearly and concisely to allow for easy comparison across different conditions.
Table 2: Template for Reporting Solubility Data for this compound
| Solvent System | Temperature (°C) | Method | pH (Initial) | pH (Final) | Solubility (µg/mL) | Solubility (µM) |
|---|---|---|---|---|---|---|
| Purified Water | 25 | Thermodynamic | N/A | |||
| pH 2.0 Buffer (HCl) | 25 | Thermodynamic | 2.0 | |||
| pH 7.4 Buffer (PBS) | 25 | Thermodynamic | 7.4 | |||
| pH 9.0 Buffer | 25 | Thermodynamic | 9.0 | |||
| Ethanol | 25 | Thermodynamic | N/A | N/A | ||
| DMSO | 25 | Thermodynamic | N/A | N/A |
| pH 7.4 Buffer (PBS) | 25 | Kinetic | 7.4 | N/A | | |
Chapter 5: Conclusion and Future Directions
This guide establishes a comprehensive strategy for the solubility characterization of this compound. By combining a theoretical understanding of its pH-dependent and structural properties with robust experimental protocols like the shake-flask method, researchers can generate the high-quality data essential for drug development. The anticipated results—low solubility at a neutral pH with increased solubility at acidic and basic extremes—will directly inform formulation strategies.
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A Technical Guide to the Stability and Degradation Profile of 3-Amino-2-(3-bromobenzyl)propionic acid
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of 3-Amino-2-(3-bromobenzyl)propionic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles and practical methodologies for conducting forced degradation studies in line with international regulatory expectations. It details the rationale behind stress condition selection, the development of a stability-indicating analytical method, and the subsequent characterization of degradation products. By integrating established scientific principles with actionable protocols, this guide serves as a critical resource for ensuring the quality, safety, and efficacy of drug candidates.
Introduction
The journey of a new chemical entity (NCE) from laboratory synthesis to a marketed pharmaceutical product is contingent on a thorough understanding of its intrinsic chemical properties. Among the most critical of these is chemical stability. Stability data inform formulation development, packaging selection, storage conditions, and establish the shelf-life of the final drug product.[1][2][3]
Forced degradation, or stress testing, is a pivotal component of this process.[3] By subjecting the drug substance to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and elucidate degradation pathways.[3][4] This not only demonstrates the specificity of analytical methods but also provides invaluable insights into the molecule's inherent weaknesses.[3][5][6]
This guide focuses on This compound , a molecule featuring several key functional groups that dictate its reactivity and potential degradation routes. The principles and methodologies detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2) for stability testing and ICH Q1B for photostability testing, ensuring a scientifically and regulatorily sound approach.[4][7][8][9]
Physicochemical Properties and Structural Analysis
A proactive analysis of the molecular structure is fundamental to designing a logical forced degradation strategy.
Chemical Structure:
Caption: Structure of this compound.
Key Properties:
-
Molecular Formula: C₁₀H₁₂BrNO₂[10]
-
Molecular Weight: 258.11 g/mol [10]
-
Predicted pKa: 3.30 ± 0.10 (Carboxylic Acid)[11]
-
Predicted Boiling Point: 385.4 ± 37.0 °C[11]
Structural Liabilities: The structure of this compound contains three key regions susceptible to degradation:
-
Primary Amine (-NH₂): This group is a primary target for oxidation, which can lead to the formation of imines, hydroxylamines, or nitroso derivatives. It can also participate in reactions with excipients or other degradants.
-
Carboxylic Acid (-COOH): While generally stable, this group can undergo decarboxylation under significant thermal stress. Its acidity also influences the overall solubility and stability of the molecule at different pH values.
-
Bromo-benzyl Group: The C-Br bond on the aromatic ring can be susceptible to photolytic cleavage, potentially leading to radical-mediated degradation or substitution reactions. The benzyl group itself can be a site for oxidation.
Forced Degradation (Stress Testing) Methodology
The objective of forced degradation is to achieve a target degradation of 5-20% of the parent drug substance.[4] This range is optimal because it is sufficient to generate and detect primary degradation products without leading to overly complex secondary or tertiary degradants that may not be relevant to real-world storage.[4][12]
Caption: General workflow for conducting forced degradation studies.
Hydrolytic Degradation (Acid & Base)
-
Principle: To assess the susceptibility of the molecule to hydrolysis across a range of pH values, simulating potential conditions in liquid formulations or physiological environments.
-
Protocol:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic co-solvent if necessary (e.g., acetonitrile or methanol) and dilute with water.
-
Acid Hydrolysis: Treat the solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Treat the solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquots (base for the acid sample, acid for the base sample) to halt the reaction and prevent damage to the HPLC column.
-
Analyze using the developed stability-indicating method.
-
Oxidative Degradation
-
Principle: To evaluate the molecule's sensitivity to oxidation. The primary amine is the most likely site of oxidative attack.
-
Protocol:
-
Prepare a 1 mg/mL solution of the compound.
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw and analyze aliquots at predetermined time points. No quenching is typically required if samples are analyzed promptly.
-
Photolytic Degradation
-
Principle: To assess degradation caused by exposure to light, as mandated by ICH Q1B.[7][13] This is critical for the bromo-benzyl moiety.
-
Protocol:
-
Expose the drug substance (as a solid powder in a chemically inert, transparent container) and in solution to a light source that provides a combined visible and UVA output.[13]
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near UV.[13][14]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
At the end of the exposure period, dissolve the solid sample and analyze both the solid and solution samples against their respective dark controls.
-
Thermal Degradation
-
Principle: To evaluate the stability of the drug substance in its solid state at elevated temperatures.
-
Protocol:
-
Place a known quantity of the solid drug substance in a vial and store it in a calibrated oven at 80°C.
-
Withdraw samples at time points (e.g., 1, 3, 7 days).
-
Allow the sample to cool to room temperature, then accurately weigh and dissolve in a suitable solvent for analysis.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIAM) is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other excipients.[6][15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17]
HPLC Method Development Protocol
-
Column Selection: Start with a robust, general-purpose column, such as a C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in water. The acidic pH will ensure the primary amine is protonated and the carboxylic acid is neutral, promoting good peak shape.
-
Organic (B): Acetonitrile or Methanol.
-
-
Wavelength Detection: Use a Diode Array Detector (DAD) to scan across a wide UV range (e.g., 200-400 nm). The bromobenzyl group should provide strong chromophores. Monitor at a wavelength that provides a good response for both the parent compound and the observed degradants.
-
Gradient Elution: Develop a gradient elution program to ensure separation of early-eluting polar degradants from the main peak and any later-eluting non-polar degradants.
-
Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.
-
-
Method Specificity: Inject a mixture of all stressed samples. The method is considered "stability-indicating" if the parent peak is resolved from all degradation product peaks with a resolution of >1.5. Peak purity analysis using the DAD is essential to confirm no co-elution.
Data Interpretation and Reporting
All quantitative results from the forced degradation studies should be summarized for clear interpretation.
Table 1: Hypothetical Summary of Forced Degradation Results
| Stress Condition | Time | % Assay of Parent Drug | % Degradation | No. of Degradants | Remarks (Major Degradant RRT) |
| 0.1 M HCl | 24h | 88.5% | 11.5% | 2 | Major peak at RRT 0.75 |
| 0.1 M NaOH | 8h | 91.2% | 8.8% | 1 | Major peak at RRT 0.82 |
| 3% H₂O₂ | 24h | 85.1% | 14.9% | 3 | Major peaks at RRT 0.91, 1.15 |
| Thermal (80°C) | 7 days | 96.4% | 3.6% | 1 | Minor peak at RRT 1.08 |
| Photolytic (ICH) | - | 90.3% | 9.7% | 2 | Major peak at RRT 0.68 |
RRT = Relative Retention Time
Hypothetical Degradation Pathway and Characterization
Based on the structural liabilities, a hypothetical degradation pathway can be proposed. The characterization of actual degradants requires advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) for definitive structural elucidation.
Caption: Hypothetical degradation pathways for the target molecule.
Conclusion
A systematic investigation into the stability and degradation profile of this compound is a non-negotiable step in its development as a potential pharmaceutical agent. The methodologies outlined in this guide, rooted in ICH principles, provide a robust framework for identifying potential liabilities in the molecular structure, establishing degradation pathways, and developing a validated, stability-indicating analytical method. The resulting data are foundational for ensuring that the final drug product is safe, effective, and of high quality throughout its lifecycle.
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ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. International Council for Harmonisation. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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Scilife. (2025). ICH Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
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Royed Training. (2024). What is a Stability-indicating assay method?. [Link]
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Navigating the Research Landscape of 3-Amino-2-(3-bromobenzyl)propionic Acid: A Technical Guide for Scientists
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Scientific Context, and Handling of a Niche β-Amino Acid Analog
Introduction
In the intricate world of medicinal chemistry and neuroscience research, the exploration of novel molecular scaffolds that can interact with central nervous system targets is of paramount importance. Among these, analogs of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian brain, represent a highly fruitful area of investigation. Compounds that can modulate the GABAergic system have therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety disorders.[1][2] This technical guide focuses on a specific, commercially available yet under-documented GABA analog: 3-Amino-2-(3-bromobenzyl)propionic acid (CAS No. 910443-86-6).
This document serves as a comprehensive resource for researchers, providing an overview of the compound's chemical properties, a curated list of commercial suppliers for research-grade material, and a discussion of its scientific context based on the broader understanding of β-substituted β-amino acids and their role as potential GABA analogs. By synthesizing available data with established principles of medicinal chemistry, this guide aims to empower researchers to make informed decisions regarding the procurement and application of this intriguing molecule in their discovery programs.
Molecular Profile and Physicochemical Properties
This compound is a derivative of β-alanine, featuring a 3-bromobenzyl substituent at the α-carbon. This substitution introduces both steric bulk and a lipophilic, electron-withdrawing aromatic ring, which are key features in the design of central nervous system (CNS) active compounds.
| Property | Value | Source |
| CAS Number | 910443-86-6 | [3] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [3] |
| Molecular Weight | 258.11 g/mol | [3] |
| IUPAC Name | 3-Amino-2-(3-bromobenzyl)propanoic acid | |
| Synonyms | α-(Aminomethyl)-3-bromobenzenepropanoic acid |
The presence of a chiral center at the α-carbon means that this compound can exist as two enantiomers. Commercial preparations are typically sold as a racemate unless otherwise specified by the supplier. The stereochemistry of GABA analogs can be critical for their biological activity, and researchers should consider this when interpreting experimental results.
Below is a 2D chemical structure diagram of this compound.
Caption: 2D Structure of this compound.
Scientific Context and Potential Research Applications
The Role of β-Substituted β-Amino Acids as GABA Analogs
GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. The development of GABA analogs has focused on increasing lipophilicity to improve CNS penetration. The addition of alkyl or arylmethyl groups, such as the 3-bromobenzyl group in the title compound, is a common strategy to achieve this.[1]
These substitutions can influence the molecule's interaction with various biological targets, including:
-
GABA Transporters (GATs): Selective inhibition of GATs can increase the synaptic concentration of GABA, enhancing inhibitory neurotransmission. The structure-activity relationships of GAT inhibitors are complex, but lipophilic aromatic moieties are common features of potent inhibitors.[4]
-
Voltage-Gated Calcium Channels (VGCCs): The α2δ subunit of VGCCs is the primary target of gabapentin and pregabalin. Binding to this subunit modulates calcium influx, leading to a reduction in the release of excitatory neurotransmitters. The design of novel ligands for the α2δ subunit often involves exploring a variety of substituted amino acid scaffolds.[5]
-
GABA Receptors: While less common for this structural class, some analogs may directly interact with GABA-A or GABA-B receptors.[6][7]
The workflow for investigating a novel GABA analog like this compound would typically involve a series of in vitro and in vivo assays.
Caption: A typical workflow for the preclinical evaluation of a novel GABA analog.
The Significance of the 3-Bromobenzyl Moiety
The choice of a 3-bromobenzyl substituent is likely a deliberate design element aimed at exploring the structure-activity relationship (SAR) of the binding pocket of its intended target. Halogen atoms like bromine can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. The position of the bromine atom on the phenyl ring (meta in this case) alters the electronic properties and spatial arrangement of the molecule compared to its ortho or para isomers, potentially leading to a different pharmacological profile.
Commercial Suppliers for Research Use
This compound is available from several chemical suppliers that specialize in providing compounds for research and development. It is crucial for researchers to obtain a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound. The table below lists some of the commercial sources for this compound. Note: Availability and catalog numbers are subject to change. Please verify with the supplier.
| Supplier | Catalog Number | Purity | Notes |
| ChemicalBook | CB71120037 | Not specified | Aggregates supplier information.[5] |
| Echemi.com | N/A | Typically ≥97% | Listed as available for industrial and scientific research uses.[8] |
| Santa Cruz Biotechnology | sc-286884 | Not specified | For research use only.[3] |
| Other potential suppliers | Various | Check with supplier | Researchers are encouraged to search chemical sourcing platforms using the CAS number 910443-86-6. |
Handling and Storage
As a research chemical with limited toxicological data, this compound should be handled with appropriate care in a laboratory setting.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
While a specific Safety Data Sheet (SDS) for this exact compound may be limited, the SDS for structurally similar compounds can provide general guidance.[8]
Storage
-
Temperature: Store in a cool, dry place.
-
Container: Keep the container tightly sealed to prevent moisture absorption and degradation.
-
Incompatibilities: Avoid strong oxidizing agents.
Conclusion
This compound represents an intriguing but largely unexplored molecule within the broader class of GABA analogs. Its commercial availability provides an opportunity for researchers in neuroscience and medicinal chemistry to investigate its potential as a modulator of the GABAergic system. While direct biological data is scarce, the principles of GABA analog design and the known structure-activity relationships in this field provide a strong rationale for its study. By understanding its chemical properties, the context of its design, and proper handling procedures, researchers can effectively incorporate this compound into their discovery pipelines, potentially contributing to the development of new therapeutics for neurological disorders.
References
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- Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Naing, E., Garcia, A., Grigalevičiūtė, R., & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International journal of molecular sciences, 25(4), 2292.
- Vazquez-Gomez, O., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177.
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ResearchGate. (n.d.). Schematic representation of structure activity relationship. Retrieved from [Link]
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A Technical Guide to the Synthesis of Substituted β-Amino Acids: Strategies, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted β-amino acids are non-proteinogenic amino acids that serve as critical building blocks in the development of pharmaceuticals and novel biomaterials. Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation, making them invaluable for creating peptidomimetics with enhanced therapeutic properties. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for preparing substituted β-amino acids, with a focus on enantioselective methods.
The Significance of β-Amino Acids in Drug Discovery
β-amino acids and their derivatives are integral components of a wide array of biologically active molecules. They are found in natural products with antibacterial, antifungal, and anticancer properties.[1] In medicinal chemistry, the strategic placement of β-amino acids into peptide sequences can lead to compounds with improved pharmacokinetic profiles. This is because the altered backbone structure of β-peptides makes them less susceptible to cleavage by proteases. Furthermore, β-peptides can fold into well-defined secondary structures, such as helices, sheets, and turns, which can mimic the conformations of their α-peptide counterparts and interact with biological targets.[1]
Core Synthetic Strategies: A Mechanistic Overview
The enantioselective synthesis of β-amino acids is a significant challenge in organic chemistry.[1] Numerous methodologies have been developed to address this, broadly categorized into several key approaches. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Asymmetric Hydrogenation of Prochiral Enamines
Asymmetric hydrogenation of β-enamido esters or related prochiral enamines is a highly efficient and atom-economical method for producing chiral β-amino acids.[2] This approach typically utilizes transition metal catalysts, such as rhodium and ruthenium, in conjunction with chiral phosphine ligands to achieve high levels of enantioselectivity.[1][2]
The mechanism of rhodium-catalyzed asymmetric hydrogenation generally involves the coordination of the chiral diphosphine ligand to the metal center, followed by oxidative addition of hydrogen. The enamine substrate then coordinates to the catalyst, and migratory insertion of the double bond into a metal-hydride bond occurs. Reductive elimination of the saturated product regenerates the active catalyst. The stereochemical outcome is determined by the facial selectivity of the hydride transfer, which is controlled by the chiral ligand.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamido Ester
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (1.0 mol%) and the chiral phosphine ligand (e.g., (R,R)-Me-BPE, 1.1 mol%) in a degassed solvent (e.g., methanol) is stirred for 30 minutes.
-
Reaction Setup: The β-enamido ester substrate is dissolved in degassed methanol in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10 atm).
-
Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25 °C) and monitored by TLC or HPLC until completion.
-
Workup and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched β-amino acid derivative.
Conjugate Addition Reactions
Catalytic asymmetric conjugate addition reactions are powerful tools for the synthesis of β-amino acids.[3] These methods can involve the addition of either carbon or nitrogen nucleophiles to α,β-unsaturated carbonyl compounds.
2.2.1. Addition of Carbon Nucleophiles: The conjugate addition of organometallic reagents (e.g., dialkylzinc or Grignard reagents) or other carbon nucleophiles to α,β-unsaturated compounds bearing a chiral auxiliary or in the presence of a chiral catalyst can generate β-substituted carbonyl compounds, which can then be converted to β-amino acids.[1]
2.2.2. Addition of Nitrogen Nucleophiles: The direct conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is one of the most direct routes to β-amino acids.[4] Chiral Lewis acids or organocatalysts are often employed to control the stereochemistry of the addition. For example, a chiral metal-ligand complex can activate the unsaturated ester towards nucleophilic attack by an amine, while simultaneously shielding one face of the molecule, leading to an enantioselective transformation.
Visualization: Generalized Conjugate Addition Workflow
Caption: Workflow for Chiral Catalyst-Mediated Conjugate Addition.
The Mannich Reaction
The Mannich reaction is a three-component condensation involving an aldehyde, an amine, and a carbonyl compound containing an acidic proton.[4] In the context of β-amino acid synthesis, this typically involves the reaction of a pre-formed imine with an enolate. The development of catalytic, asymmetric versions of the Mannich reaction has been a significant area of research.[4][5]
In a typical asymmetric Mannich reaction, a chiral catalyst, often a metal complex or an organocatalyst, coordinates to the imine, rendering one of its faces more susceptible to nucleophilic attack by the enolate. This facial bias directs the formation of one enantiomer of the β-amino carbonyl product over the other.
Arndt-Eistert Homologation of α-Amino Acids
The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. This strategy can be applied to readily available, enantiopure α-amino acids to produce the corresponding β-amino acids. The process involves the conversion of an N-protected α-amino acid to its acid chloride, which is then treated with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water, alcohol, or an amine) and a metal catalyst (typically silver oxide or silver benzoate) yields the homologous β-amino acid derivative.[6]
Visualization: Arndt-Eistert Homologation Pathway
Caption: Key steps in the Arndt-Eistert homologation of an α-amino acid.
Biocatalytic Methods
Enzymes offer a green and highly selective alternative to traditional chemical synthesis. ω-Transaminases have emerged as valuable biocatalysts for the synthesis of chiral amines, including β-amino acids.[7] These enzymes can be used in kinetic resolution processes, where one enantiomer of a racemic β-amino acid is selectively transaminated to the corresponding β-keto acid, allowing for the separation of the unreacted, enantiopure β-amino acid.[7] Alternatively, they can be employed in asymmetric synthesis, converting a prochiral β-keto acid into a single enantiomer of the desired β-amino acid.
Comparison of Synthetic Methodologies
The selection of a synthetic strategy for a particular substituted β-amino acid depends on several factors, including the desired substitution pattern, scalability, and the availability of chiral catalysts or starting materials.
| Synthetic Strategy | Advantages | Disadvantages | Typical Enantioselectivity (ee) |
| Asymmetric Hydrogenation | High atom economy, high enantioselectivity, often uses commercially available catalysts. | Requires specialized high-pressure equipment, substrate scope can be limited. | 90-99% |
| Conjugate Addition | Versatile for a wide range of substituents, can be catalyzed by metals or organocatalysts. | May require stoichiometric chiral auxiliaries, some catalysts are air or moisture sensitive. | 85-99% |
| Mannich Reaction | Convergent three-component reaction, good for creating complexity quickly. | Can be challenging to control stereochemistry at two new centers, may require pre-formed imines. | 80-98% |
| Arndt-Eistert Homologation | Utilizes readily available chiral pool of α-amino acids, stereochemistry is retained. | Use of hazardous diazomethane, multi-step process. | >99% (starting from enantiopure α-amino acid) |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting, may require specific co-factors. | >99% |
Conclusion and Future Outlook
The field of substituted β-amino acid synthesis continues to evolve, with ongoing efforts to develop more efficient, selective, and sustainable methods. The development of novel catalysts, both metallic and organocatalytic, remains a key focus. Furthermore, the expansion of biocatalytic approaches and the engineering of enzymes with broader substrate scopes hold great promise for the future. As our understanding of the biological roles of β-peptides and other molecules containing β-amino acid motifs deepens, the demand for diverse and enantiomerically pure substituted β-amino acids will undoubtedly continue to grow, driving further innovation in their synthesis.
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Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]
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Methodological & Application
Experimental protocol for using 3-Amino-2-(3-bromobenzyl)propionic acid in vitro
An Application Note and In Vitro Protocol for 3-Amino-2-(3-bromobenzyl)propionic acid
Abstract
This document provides a comprehensive experimental framework for the in vitro characterization of this compound. Given its structural analogy to γ-aminobutyric acid (GABA) and known GABA transporter (GAT) inhibitors, this guide is predicated on the hypothesis that the compound acts as a modulator of the SLC6 family of neurotransmitter transporters, with a primary focus on GAT-3. We present detailed, field-proven protocols for cell-based assays designed to elucidate the compound's inhibitory potency and mechanism of action. This guide is intended for researchers in neuroscience, pharmacology, and drug development, offering a robust methodology for initial screening and characterization.
Introduction and Scientific Rationale
This compound is a substituted β-amino acid. Its core structure, featuring a propionic acid backbone and an amino group, bears a strong resemblance to the endogenous neurotransmitter GABA. Furthermore, the presence of a benzyl group is a common feature in several known inhibitors of GABA transporters. GABA transporters (GATs) are critical regulators of neuronal excitability in the central nervous system, clearing GABA from the synaptic cleft.[1] The selective inhibition of GATs, particularly the astrocytic GAT-3, is a promising therapeutic strategy for neurological disorders like epilepsy by elevating extracellular GABA levels.[2][3]
The lack of potent and selective GAT-3 tool compounds has historically hampered the evaluation of GAT-3 as a drug target.[2] The protocols detailed herein are therefore designed to rigorously test the hypothesis that this compound is a GAT-3 inhibitor. The primary assay is a competitive radioligand uptake study using a human cell line engineered to express the human GAT-3 transporter (hGAT-3). This approach provides a direct functional measure of the compound's ability to block the primary biological function of the transporter.
Hypothesized Mechanism of Action
We hypothesize that this compound binds to the GAT-3 transporter, likely within the substrate permeation pathway, thereby locking the transporter in a non-productive conformation (e.g., inward-open) and preventing the reuptake of GABA from the extracellular space.[2][4] This inhibition would lead to an increase in synaptic GABA concentration, enhancing GABAergic signaling.
Figure 1: Hypothesized action of the compound at a synapse. By inhibiting the astrocytic GAT-3 transporter, the compound prevents GABA reuptake, increasing GABA's availability to postsynaptic receptors.
Compound Profile and Handling
| Property | Data / Recommendation |
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Molecular Weight | 258.11 g/mol (Predicted) |
| Appearance | Solid powder (Predicted) |
| Solubility | Test solubility in DMSO for stock solution preparation. For aqueous buffers, test solubility at physiological pH (7.4). |
| Storage | Store solid compound at 4°C or -20°C, protected from light and moisture. Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Safety Precautions | Based on related compounds like 3-bromobenzoic acid and 3-aminobenzoic acid, handle with care.[5] Assumed to be an irritant. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] |
| Required PPE | Wear standard personal protective equipment: safety glasses, lab coat, and nitrile gloves. Handle solid powder in a chemical fume hood or ventilated enclosure to avoid inhalation.[7][8] |
Preparation of Stock Solutions
The causality behind preparing a high-concentration stock in an organic solvent like DMSO is to overcome the typically poor aqueous solubility of complex organic molecules. This ensures accurate and reproducible dilutions into the final aqueous assay buffer, where the final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts on cellular function.
-
Primary Stock (100 mM): Carefully weigh the solid compound and dissolve it in 100% DMSO to a final concentration of 100 mM.
-
Intermediate Stocks: Prepare intermediate stocks (e.g., 10 mM, 1 mM) by serially diluting the primary stock in 100% DMSO. This minimizes pipetting errors when preparing the final assay concentrations.
-
Final Dilutions: Prepare final working concentrations by diluting the intermediate stocks into the assay buffer immediately before the experiment. Ensure thorough mixing.
Primary Functional Assay: [³H]GABA Uptake Inhibition
This protocol is the cornerstone for validating the compound's activity. It directly measures the function of the GAT-3 transporter by quantifying the uptake of radiolabeled GABA into cells. An active inhibitor will reduce the amount of radioactivity accumulated inside the cells.
Materials and Reagents
-
Cell Line: HEK293 (Human Embryonic Kidney) cells or CHO (Chinese Hamster Ovary) cells. These are workhorse cell lines for their robust growth and high transfection efficiency.[9]
-
Expression Vector: A mammalian expression vector containing the full-length cDNA for human GAT-3 (hGAT-3, SLC6A11).
-
Transfection Reagent: A high-efficiency, low-toxicity transfection reagent (e.g., PolyFect, Lipofectamine™ 3000).
-
Culture Media: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Radioligand: [³H]γ-aminobutyric acid ([³H]GABA).
-
Unlabeled Ligand: Non-radiolabeled GABA.
-
Test Compound: this compound.
-
Positive Control: A known, potent GAT-3 inhibitor (e.g., SNAP-5114).[4]
-
Assay Buffer (HBSS): Hanks' Balanced Salt Solution, buffered with 10 mM HEPES, pH 7.4.
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) solution.
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail.
-
Equipment: 96-well cell culture plates (poly-D-lysine coated), multi-channel pipettes, liquid scintillation counter.
Step-by-Step Experimental Protocol
This workflow is designed as a self-validating system. The inclusion of untransfected cells, zero-compound wells, and a positive control allows for the unambiguous interpretation of the test compound's specific effect.
Figure 2: Workflow for the [³H]GABA uptake inhibition assay.
Day 1: Cell Seeding
-
Culture HEK293 cells to ~80% confluency in a T-75 flask.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a poly-D-lysine coated 96-well plate at a density of 50,000 cells/well.[3]
-
Incubate overnight at 37°C, 5% CO₂.
Day 2: Transfection
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Use a vector containing hGAT-3 for experimental wells and an empty vector for control wells. Also, leave a set of wells untransfected to determine background uptake.
-
Add the complexes to the cells.
-
Incubate for 24-48 hours to allow for transporter expression.
Day 3: Uptake Assay
-
Preparation:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in HBSS.
-
Prepare control solutions: HBSS with vehicle (DMSO), a saturating concentration of the positive control (e.g., 100 µM SNAP-5114), and HBSS alone.
-
Prepare the radioligand working solution in HBSS containing a mixture of [³H]GABA and unlabeled GABA. The final GABA concentration should be close to the transporter's Km value to ensure assay sensitivity.[1][10]
-
-
Assay Execution:
-
Aspirate the culture medium from the 96-well plate.
-
Gently wash the cells twice with 200 µL of pre-warmed HBSS.
-
Add 50 µL of the appropriate test compound dilution or control solution to each well.
-
Pre-incubate for 10-20 minutes at room temperature. This allows the inhibitor to bind to the transporter before substrate is introduced.[1]
-
Initiate the uptake reaction by adding 50 µL of the [³H]GABA working solution to all wells. The final volume is now 100 µL.
-
Incubate for a fixed time (e.g., 8-10 minutes) at room temperature. This time should be within the linear range of uptake.[1]
-
Terminate the reaction by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold HBSS. The cold temperature and speed are critical to stop the transport process and remove non-internalized radioligand.
-
-
Quantification:
-
Add 100 µL of 1% SDS Lysis Buffer to each well to solubilize the cells and release the internalized radioactivity.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate from each well to a separate scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity as Counts Per Minute (CPM) using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Define Controls:
-
Total Uptake (100%): CPM from hGAT-3 transfected cells treated with vehicle (DMSO) only.
-
Non-specific Uptake (0%): CPM from hGAT-3 transfected cells treated with a saturating concentration of a known inhibitor (e.g., SNAP-5114). Alternatively, CPM from untransfected cells can be used.
-
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [ (CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific) ] )
-
Determine IC₅₀:
-
Plot the Percent Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism.[1]
-
The IC₅₀ is the concentration of the compound that produces 50% inhibition of GABA uptake.
-
| Parameter | Example Value / Condition | Rationale |
| Cell Line | HEK293T | High transfection efficiency and robust growth. |
| Transporter | Human GAT-3 (hGAT-3) | Specific target of interest for therapeutic potential.[2] |
| Radioligand | [³H]GABA | Direct measurement of substrate transport. |
| Final GABA Conc. | 10 - 50 µM (including labeled + unlabeled) | Concentration should be near the Kₘ for competitive binding assays.[1] |
| Compound Conc. Range | 1 nM to 100 µM (Logarithmic series) | Wide range to accurately define the full dose-response curve. |
| Positive Control | SNAP-5114 (100 µM) | Validates that the assay system can detect inhibition.[11] |
| Pre-incubation Time | 10 minutes | Allows inhibitor to reach binding equilibrium before substrate addition.[1] |
| Uptake Time | 8 minutes | Must be within the linear range of uptake to accurately reflect initial transport rate.[1] |
| Assay Buffer | HBSS, pH 7.4 | Provides a physiologically relevant ionic environment for transporter function. |
| Data Analysis | Non-linear regression (log[inhibitor] vs. response) | Standard method for accurately determining IC₅₀ from dose-response data.[1] |
References
-
Structural basis for selective inhibition of human GABA transporter GAT3. ResearchGate. Available at: [Link]
-
Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. Available at: [Link]
-
Structural basis of GABA reuptake inhibition. PubMed Central (PMC). Available at: [Link]
-
3-Amino-3-(3-bromophenyl)propanoic acid. PubChem. Available at: [Link]
-
In vitro potency of the IL-23 antibodies. ResearchGate. Available at: [Link]
-
In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. PubMed. Available at: [Link]
-
Structural basis for selective inhibition of human GABA transporter GAT3. bioRxiv. Available at: [Link]
-
Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. Available at: [Link]
- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Google Patents.
-
Molecular basis of human GABA transporter 3 inhibition. ResearchGate. Available at: [Link]
-
(S)-3-Amino-2-benzylpropanoic acid. PubChem. Available at: [Link]
-
A non-clinical comparative study of IL-23 antibodies in psoriasis. PubMed Central (PMC). Available at: [Link]
-
Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central (PMC). Available at: [Link]
-
Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice. Frontiers. Available at: [Link]
-
Analysis on the Clinical Research Progress of IL-23 inhibitors. Patsnap Synapse. Available at: [Link]
-
A Proof-of-Principle Study in Propionic Acidemia. Owlstone Medical. Available at: [Link]
-
Optimization of a High-Throughput Cell-Based Screening Strategy to Identify Small-Molecule Inhibitors of IL-23 Signaling. The Association for Diagnostics & Laboratory Medicine (ADLM). Available at: [Link]
-
Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Available at: [Link]
-
Gut Microbiota Metabolite 3-Indolepropionic Acid Directly Activates Hepatic Stellate Cells by ROS/JNK/p38 Signaling Pathways. MDPI. Available at: [Link]
-
Safety Data Sheet: Propionic acid. Carl ROTH. Available at: [Link]
-
IL-23 Inhibition for the Treatment of Psoriasis. Latest Insights on the Selective Mode of Action of Risankizumab. EMJ. Available at: [Link]
-
Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. Available at: [Link]
-
Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available at: [Link]
-
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. PubMed. Available at: [Link]
Sources
- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice [frontiersin.org]
Application Notes and Protocols: 3-Amino-2-(3-bromobenzyl)propionic Acid as a Potential GABA Aminotransferase Inhibitor
Introduction: The Therapeutic Promise of GABA Aminotransferase Inhibition
In the intricate landscape of neurobiology, the delicate balance between excitatory and inhibitory neurotransmission is paramount for maintaining normal brain function. The principal inhibitory neurotransmitter in the mammalian central nervous system is γ-aminobutyric acid (GABA).[1] A disruption in this balance, often characterized by a deficit in GABAergic signaling, is implicated in the pathophysiology of several neurological and psychiatric disorders, most notably epilepsy.[2]
One of the key enzymes responsible for the degradation of GABA is GABA aminotransferase (GABA-T).[3] By catalyzing the conversion of GABA to succinic semialdehyde, GABA-T plays a crucial role in regulating GABA levels in the brain.[2] Consequently, the inhibition of GABA-T has emerged as a compelling therapeutic strategy to enhance GABAergic tone, thereby restoring the excitatory/inhibitory equilibrium.[1][4] This approach has been clinically validated with the success of vigabatrin, an irreversible GABA-T inhibitor used in the management of epilepsy.[2][3]
This document introduces 3-Amino-2-(3-bromobenzyl)propionic acid , a structural analog of GABA, as a candidate for investigation as a novel GABA-T inhibitor. Its structural resemblance to the endogenous substrate suggests a potential for competitive binding to the active site of GABA-T. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of this compound against GABA-T. The protocols outlined herein are designed to be robust and self-validating, enabling a thorough characterization of its inhibitory activity, kinetics, and cellular effects.
Experimental Rationale and Strategic Workflow
The evaluation of a novel compound as a potential enzyme inhibitor follows a logical and stepwise progression. The workflow begins with fundamental in vitro characterization and progresses to more physiologically relevant cell-based models. This systematic approach ensures that each experimental stage builds upon the last, providing a comprehensive understanding of the compound's mechanism of action.
Caption: A strategic workflow for the evaluation of this compound as a GABA-T inhibitor.
Protocols
Protocol 1: In Vitro GABA-T Inhibition Assay
This protocol describes a spectrophotometric assay to measure the activity of GABA-T and to screen for its inhibition. The assay is based on the coupled enzyme reaction where the product of GABA-T, succinic semialdehyde, is further oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the enzyme activity.
Materials:
-
Recombinant human GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NAD+
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium pyrophosphate buffer
-
This compound (test compound)
-
Vigabatrin (positive control)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and vigabatrin in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of all reagents in potassium pyrophosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium pyrophosphate buffer
-
PLP
-
NAD+
-
SSADH
-
GABA-T
-
Test compound at various concentrations (or vehicle for control)
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a mixture of GABA and α-ketoglutarate to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm every minute for 20-30 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Protocol 2: Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by performing the GABA-T inhibition assay with a range of inhibitor concentrations.
Procedure:
-
Perform the In Vitro GABA-T Inhibition Assay as described above with a serial dilution of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Hypothetical Data Presentation:
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Vigabatrin (Positive Control) | 5.8 |
Protocol 3: Enzyme Kinetic Studies
To understand how this compound inhibits GABA-T, kinetic studies are performed. These experiments involve measuring the reaction rate at different substrate (GABA) and inhibitor concentrations.
Procedure:
-
Perform the In Vitro GABA-T Inhibition Assay with varying concentrations of GABA and a fixed concentration of the inhibitor.
-
Repeat step 1 for several concentrations of the inhibitor.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters (Km, Vmax) in the presence and absence of the inhibitor.
-
Analyze the changes in Km and Vmax to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Caption: Relationship between the mode of enzyme inhibition and its effect on kinetic parameters.
Hypothetical Kinetic Data:
| Inhibitor Concentration | Apparent Km (µM) | Apparent Vmax (µmol/min) |
| 0 µM | 50 | 100 |
| 10 µM | 100 | 100 |
| 20 µM | 150 | 100 |
The hypothetical data suggests a competitive mode of inhibition as Km increases with inhibitor concentration while Vmax remains unchanged.
Protocol 4: Cell-Based Assay for GABA Levels
This protocol provides a framework for assessing the effect of the test compound on GABA levels in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
GABA ELISA kit or HPLC system for GABA detection
Procedure:
-
Cell Culture and Treatment:
-
Culture the neuronal cells to a suitable confluency.
-
Treat the cells with different concentrations of the test compound for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Collect the cell lysates.
-
-
GABA Quantification:
-
Measure the GABA concentration in the cell lysates using a GABA ELISA kit or by HPLC with an appropriate derivatization agent.
-
-
Data Analysis:
-
Normalize the GABA concentration to the total protein concentration in each sample.
-
Compare the GABA levels in treated cells to those in untreated control cells. An effective inhibitor should lead to an increase in intracellular GABA levels.
-
Troubleshooting and Scientific Considerations
-
Compound Solubility: Ensure the test compound is fully dissolved in the assay buffer. If using a stock solution in an organic solvent, keep the final solvent concentration low (typically <1%) to avoid affecting enzyme activity.
-
Enzyme Stability: Recombinant enzymes can be sensitive to storage and handling. Aliquot the enzyme stock and avoid repeated freeze-thaw cycles.
-
Linearity of the Reaction: Ensure that the reaction rate is measured within the linear range of the assay. If the reaction proceeds too quickly, dilute the enzyme.
-
Control Experiments: Always include a positive control (a known inhibitor like vigabatrin) and a negative control (vehicle) in every experiment to validate the assay performance.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the initial investigation of this compound as a potential GABA aminotransferase inhibitor. By systematically following these experimental procedures, researchers can elucidate the compound's inhibitory potency, mechanism of action, and its effects in a cellular context. Positive findings from these studies would warrant further investigation, including in vivo efficacy and safety studies, and could pave the way for the development of a novel therapeutic agent for neurological disorders characterized by GABAergic dysfunction.
References
- Patsnap Synapse. (2024). What are GABA transaminase inhibitors and how do they work?
- MDPI. (n.d.). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development.
- Wikipedia. (n.d.). GABA transaminase inhibitor.
- PMC. (n.d.). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions.
Sources
Application Notes and Protocols: Investigating 3-Amino-2-(3-bromobenzyl)propionic Acid as a Novel GABA Analog
Introduction: The Rationale for Novel GABAergic Modulators
The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[[“]][2] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety disorders, insomnia, and neuropathic pain.[3] Consequently, the development of novel compounds that can modulate this system remains a high-priority area in drug discovery.
GABA analogs, synthetic compounds designed to mimic the action of endogenous GABA, have proven to be a rich source of therapeutics.[4] These agents can exert their effects through various mechanisms, including direct agonism at GABA receptors (GABA-A and GABA-B), modulation of receptor activity, or by inhibiting GABA transporters (GATs) to increase synaptic GABA concentrations.[5][6]
This document provides a comprehensive guide for the initial investigation of a novel compound, 3-Amino-2-(3-bromobenzyl)propionic acid , as a potential GABA analog. Its structure, featuring a GABA backbone with a substituted benzyl group, presents an intriguing scaffold for exploration. We will outline a logical, multi-tiered experimental workflow, from initial receptor binding studies to functional characterization and preliminary in vivo assessment. Each protocol is designed to be self-validating, providing researchers with the necessary steps to build a robust pharmacological profile for this and other novel chemical entities.
Experimental Workflow: A Phased Approach to Characterization
A systematic approach is critical to efficiently characterize a novel compound. The following workflow ensures that foundational data on binding and function are established before committing resources to more complex secondary and in vivo assays.
Caption: Phased experimental workflow for characterizing a novel GABA analog.
Phase 1: Primary Screening - Does the Compound Bind?
The first critical question is whether this compound binds to the primary targets within the GABAergic system: the GABA-A and GABA-B receptors. Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[7]
Protocol 1: GABA-A Receptor Competitive Binding Assay
This protocol determines the compound's affinity for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand, [3H]Muscimol, a potent GABA-A agonist.[8][9]
I. Materials
-
Membrane Preparation: Rat whole brain membranes (prepared in-house or commercially sourced).
-
Radioligand: [3H]Muscimol (Specific Activity: 15-30 Ci/mmol).
-
Non-specific Ligand: Unlabeled GABA (10 mM stock).
-
Test Compound: this compound, dissolved in appropriate vehicle (e.g., DMSO, then diluted in buffer).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.[8]
-
Wash Buffer: Cold (4°C) 50 mM Tris-HCl, pH 7.4.[8]
-
Equipment: 96-well plates, filtration apparatus, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation fluid.
II. Step-by-Step Methodology
-
Membrane Preparation: If starting from tissue, homogenize rat brains in 0.32 M sucrose buffer. Perform a series of centrifugations to isolate the membrane fraction, washing multiple times with assay buffer to remove endogenous GABA.[9] Resuspend the final pellet in assay buffer to a protein concentration of ~0.5 mg/mL.
-
Assay Plate Setup: To each well of a 96-well plate, add components in the following order:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]Muscimol (final concentration ~5 nM), 100 µL membrane preparation.
-
Non-specific Binding (NSB): 50 µL unlabeled GABA (final concentration 10 mM), 50 µL [3H]Muscimol, 100 µL membrane preparation.
-
Test Compound: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M), 50 µL [3H]Muscimol, 100 µL membrane preparation.
-
-
Incubation: Incubate the plate for 45 minutes at 4°C to reach binding equilibrium.[8][9]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by three quick washes with 4 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Protocol 2: GABA-B Receptor Competitive Binding Assay
This protocol is similar but targets the G-protein coupled GABA-B receptor, using the high-affinity antagonist [3H]CGP54626.[10]
I. Materials
-
Membrane Preparation: Rat cortical membranes.
-
Radioligand: [3H]CGP54626 (Specific Activity: 30-60 Ci/mmol).
-
Non-specific Ligand: Unlabeled Baclofen (100 µM stock).
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.
-
Other materials are as described in Protocol 1.
II. Step-by-Step Methodology
-
Assay Plate Setup:
-
Total Binding: Assay Buffer, [3H]CGP54626 (final concentration ~4 nM), membrane preparation.
-
NSB: Unlabeled Baclofen (final concentration 100 µM), [3H]CGP54626, membrane preparation.
-
Test Compound: Test compound at various concentrations, [3H]CGP54626, membrane preparation.
-
-
Incubation: Incubate for 1.5 hours at room temperature.[10]
-
Termination & Quantification: Follow steps 4 and 5 from Protocol 1.
III. Data Analysis
-
Data analysis is identical to that described in Protocol 1.
| Parameter | This compound (Hypothetical Data) | Reference Compound |
| GABA-A Receptor | ||
| IC50 ([3H]Muscimol) | 1.2 µM | GABA (IC50 = 150 nM) |
| Ki | 850 nM | |
| GABA-B Receptor | ||
| IC50 ([3H]CGP54626) | > 100 µM | Baclofen (IC50 = 50 nM) |
| Ki | No significant binding |
Table 1: Hypothetical binding data summary. This data would suggest the compound has moderate affinity for the GABA-A receptor and is selective over the GABA-B receptor.
Phase 2: Functional Characterization - How Does It Act?
Binding does not equate to function. A compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (enhances or diminishes the effect of the endogenous ligand).[6] The following assays elucidate the functional activity of the test compound.
GABAergic Signaling Pathways
Caption: Signaling pathways for GABA-A and GABA-B receptors.
Protocol 3: GABA-A Receptor Functional Assay via Patch-Clamp Electrophysiology
This technique directly measures the ion flow through GABA-A channels in response to the compound, providing definitive evidence of its functional effect.[11][12]
I. Materials
-
Cell Line: HEK293 cells stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subtype).
-
Recording Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, data acquisition software.
-
Pipette Solution (Internal): Contains high Cl⁻ concentration (e.g., 140 mM KCl), HEPES, EGTA, Mg-ATP, and GTP.
-
External Solution: Standard extracellular recording solution (e.g., Hanks' Balanced Salt Solution).
-
Agonist: GABA.
-
Antagonist: Bicuculline.
-
Test Compound: this compound.
II. Step-by-Step Methodology
-
Cell Culture: Plate cells on coverslips 24-48 hours before recording.
-
Establish Whole-Cell Configuration: Under a microscope, form a high-resistance seal between a glass micropipette and a single cell. Rupture the cell membrane to gain electrical access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV.
-
Agonist Test: Perfuse the cell with a submaximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.
-
Test Compound Application:
-
Agonist Activity: Apply the test compound alone at various concentrations. An inward current (of Cl⁻ ions) indicates agonist activity.
-
Modulatory Activity: Co-apply the test compound with the baseline concentration of GABA. Potentiation of the GABA-evoked current suggests positive allosteric modulation, while inhibition suggests negative modulation.
-
Antagonist Activity: Pre-incubate with the test compound, then apply a maximal concentration of GABA. A reduction in the GABA response indicates antagonist activity.
-
-
Washout & Controls: Ensure currents return to baseline after washing out the compounds. Use a known antagonist like bicuculline as a positive control for inhibition.
III. Data Analysis
-
Measure the peak amplitude of the current elicited by each application.
-
For agonists, generate a dose-response curve and calculate the EC50.
-
For modulators, quantify the percentage enhancement or inhibition of the GABA-evoked current.
Protocol 4: GABA-B Receptor Functional Assay ([35S]GTPγS Binding)
Activation of the Gi/o-coupled GABA-B receptor stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. This assay provides a direct measure of G-protein activation.[10]
I. Materials
-
Membrane Preparation: CHO-K1 cell membranes expressing GABA-B receptors.
-
Radioligand: [35S]GTPγS.
-
Reagents: GDP, unlabeled GTPγS (for non-specific binding).
-
Agonist: GABA or Baclofen.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[10]
-
Other materials are as described in Protocol 1.
II. Step-by-Step Methodology
-
Pre-incubation: Incubate membranes with GDP (e.g., 3 µM) for 20-30 minutes on ice to ensure G-proteins are in their inactive state.
-
Assay Plate Setup: To each well, add:
-
Basal: Assay buffer, [35S]GTPγS, membrane preparation.
-
Stimulated: Agonist (e.g., 100 µM GABA), [35S]GTPγS, membrane preparation.
-
Non-specific: Unlabeled GTPγS, agonist, [35S]GTPγS, membrane preparation.
-
Test Compound (Agonist mode): Test compound at various concentrations, [35S]GTPγS, membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 30 minutes.[10]
-
Termination & Quantification: Terminate by rapid filtration and quantify as described in Protocol 1.
III. Data Analysis
-
Calculate the percentage stimulation over basal binding for the test compound and compare it to the maximal stimulation achieved with a full agonist like GABA.
-
Generate a dose-response curve and calculate the EC50 and Emax (maximal effect).
Protocol 5: GABA Transporter (GAT-1) Inhibition Assay
This assay determines if the compound's mechanism involves blocking the reuptake of GABA from the synapse, thereby increasing its availability.[13][14]
I. Materials
-
Cell Line: MDCK-II cells stably expressing the human GAT-1 transporter.[15]
-
Radioligand: [3H]GABA.
-
Inhibitor: Nipecotic acid (a known GAT-1 inhibitor).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Equipment: Scintillation proximity assay (SPA) plates or standard filtration setup.
II. Step-by-Step Methodology
-
Cell Plating: Seed GAT-1 expressing cells into 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with uptake buffer. Pre-incubate for 10-15 minutes with either buffer, the test compound at various concentrations, or a known inhibitor.
-
Initiate Uptake: Add [3H]GABA to all wells and incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
Termination: Stop the uptake by rapidly washing the wells multiple times with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity via liquid scintillation counting.
III. Data Analysis
-
Plot the percentage inhibition of [3H]GABA uptake versus the log concentration of the test compound.
-
Calculate the IC50 value using non-linear regression.
Phase 3: Assessing Drug-Like Properties and In Vivo Potential
A potent and selective compound is of little therapeutic value if it cannot reach its target in the brain. Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial.[16][17]
Predicting Blood-Brain Barrier (BBB) Permeability
The BBB is a highly selective barrier that restricts the passage of substances from the bloodstream into the CNS.[18] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, in vitro method to predict passive, transcellular permeability.[19]
Caption: Relationship between key in vitro ADME assays and the in vivo process.
Protocol 6: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
I. Materials
-
PAMPA Plate System: A "sandwich" of two 96-well plates; a filter plate with a PVDF membrane and a non-binding acceptor plate.
-
Brain Lipid Extract: Porcine brain lipid dissolved in an organic solvent (e.g., dodecane).
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Test Compound & Standards: Compounds with known BBB permeability (high and low).
-
Equipment: UV/Vis plate reader or LC-MS/MS.
II. Step-by-Step Methodology
-
Membrane Coating: Carefully pipette 5 µL of the brain lipid solution onto the filter of each well in the donor plate.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 200 µL of PBS.
-
Prepare Donor Plate: Dissolve the test compound and standards in PBS. Add 200 µL of this solution to the lipid-coated wells of the donor plate.
-
Incubation: Assemble the PAMPA sandwich (place the donor plate into the acceptor plate) and incubate for 4-16 hours at room temperature with gentle shaking.
-
Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
III. Data Analysis
-
Calculate the effective permeability (Pe) using the equation: Pe = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln[1 - C_A(t) / C_equilibrium]
-
Classify the compound based on established benchmarks (e.g., Pe > 4.0 x 10⁻⁶ cm/s often predicts high BBB permeation).
| Assay | Purpose | Method | Favorable Outcome |
| Aqueous Solubility | Ensures compound can be formulated and absorbed. | Kinetic or thermodynamic solubility measurement. | > 50 µM |
| Plasma Protein Binding | Determines free fraction of drug available to act. | Rapid Equilibrium Dialysis (RED).[19] | Low to moderate binding (<95%) |
| Metabolic Stability | Predicts in vivo half-life. | Incubation with liver microsomes.[17] | t½ > 30 minutes |
| CYP450 Inhibition | Assesses potential for drug-drug interactions. | Fluorometric or LC-MS based assays. | IC50 > 10 µM |
Table 2: Summary of essential in vitro ADME assays for CNS drug candidates.
Protocol 7: Preliminary In Vivo Evaluation - Elevated Plus Maze (EPM)
Should the compound demonstrate a promising in vitro profile (e.g., potent GABA-A agonism/positive modulation, good predicted BBB permeability), a preliminary in vivo study is warranted to assess its behavioral effects. The EPM is a widely used model to screen for anxiolytic (anxiety-reducing) or anxiogenic (anxiety-producing) effects in rodents.[20][21]
I. Materials
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Subjects: Male mice or rats.
-
Test Compound Formulation: Dissolved/suspended in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Control: Vehicle alone; positive control (e.g., Diazepam).
-
Software: Video tracking software to record and analyze animal movement.
II. Step-by-Step Methodology
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound (e.g., via intraperitoneal injection) at various doses 30 minutes prior to testing. Include vehicle and positive control groups.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes.
-
Recording: Record the session using an overhead video camera.
-
Data Collection: The tracking software should score:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
III. Data Analysis
-
Anxiolytic effect is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total distance traveled (to rule out hyperactivity).
-
A sedative effect might be inferred if there is a significant decrease in total distance traveled.
-
Compare the effects to the positive control (Diazepam).
Conclusion and Forward Look
This structured application guide provides a robust framework for the initial characterization of this compound as a potential GABA analog. By systematically progressing through binding, functional, and preliminary ADME/in vivo assays, researchers can efficiently build a comprehensive pharmacological profile.
Positive results—such as selective, functional activity at a specific GABA receptor subtype, coupled with favorable drug-like properties—would provide a strong rationale for advancing the compound into more detailed lead optimization. This would involve chemical modification to improve potency and ADME characteristics, followed by more extensive in vivo testing in relevant disease models (e.g., seizure models, neuropathic pain models). This methodical approach maximizes the potential for discovering a novel and valuable therapeutic agent for CNS disorders.
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A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology. [Link]
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GABAA Receptor Binding Assay Protocol. PDSP. [Link]
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In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
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Characterization of GABA Receptors. PubMed Central. [Link]
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MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. ACS Publications. [Link]
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In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]
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Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. ResearchGate. [Link]
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GABA Receptor Physiology and Pharmacology. NCBI Bookshelf. [Link]
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GAT1 Transporter Assay. BioIVT. [Link]
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GABA Aminotransferase (GABA-T) activity assay kit. Creative BioMart. [Link]
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What is Gamma-Aminobutyric Acid (GABA) mechanism of action? Consensus. [Link]
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GABA. Wikipedia. [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual. [Link]
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Relationship between GABA-Ergic System and the Expression of Mephedrone-Induced Reward in Rats—Behavioral, Chromatographic and In Vivo Imaging Study. PubMed Central. [Link]
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In Vitro ADME / DMPK Screening. Charnwood Discovery. [Link]
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Patented in vitro blood-brain barrier models in CNS drug discovery. PubMed. [Link]
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Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. [Link]
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Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. [Link]
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Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
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A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
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3-Amino-2-(2-bromobenzyl)propanoic acid. Appchem. [Link]
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γ-Aminobutyric acid type B receptors are expressed and functional in mammalian cardiomyocytes. PubMed Central. [Link]
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Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. PubMed Central. [Link]
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3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]
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3-amino-2-bromobenzoic acid. Stenutz. [Link]
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The Backbone of Innovation: Leveraging (R)-3-Amino-3-(2-methylphenyl)propionic Acid in Chemical Synthesis. Medium. [Link]
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Data from electrophysiological studies of GABA(A) receptor antagonists. ResearchGate. [Link]
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Electrophysiology of ionotropic GABA receptors. PubMed. [Link]
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Application Note: High-Throughput Screening of 3-Amino-2-(3-bromobenzyl)propionic Acid Derivatives for the Discovery of Novel GABA Receptor Modulators
Introduction: The Rationale for Screening 3-Amino-2-(3-bromobenzyl)propionic Acid Derivatives
The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, represents a rich source of targets for therapeutic intervention in a wide range of neurological and psychiatric disorders.[1] The lead compound, this compound, is a structural analog of GABA, suggesting its potential to interact with GABA receptors. The derivatization of this core structure provides an opportunity to explore a diverse chemical space to identify novel modulators with improved potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[2][3][4]
This application note provides a comprehensive guide to developing and executing a high-throughput screening campaign for a library of this compound derivatives, with a focus on identifying modulators of the GABA-A receptor.
Assay Development and Optimization: A Cell-Based Functional Approach
Given that GABA-A receptors are ligand-gated ion channels, a functional cell-based assay that measures changes in ion flux is the most direct and physiologically relevant screening method. A fluorometric imaging plate reader (FLIPR)-based membrane potential assay is a robust and high-throughput compatible technique for this purpose.[1][5]
Principle of the FLIPR Membrane Potential Assay
This assay utilizes a voltage-sensitive fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. In a cell line stably expressing GABA-A receptors, the application of a GABA-A agonist will open the chloride channels, leading to an influx of chloride ions and hyperpolarization of the cell membrane. Conversely, a positive allosteric modulator (PAM) will potentiate the effect of a sub-maximal concentration of GABA, leading to a greater change in fluorescence.
Cell Line Selection and Culture
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are suitable hosts for the stable expression of recombinant human GABA-A receptors.[1][5] For this protocol, we will use a CHO cell line stably expressing the human α1β2γ2 GABA-A receptor subtype, a common and well-characterized isoform.
Cell Culture Protocol:
-
Culture CHO-α1β2γ2 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
Assay Optimization Parameters
To ensure the robustness and reliability of the HTS campaign, several parameters must be optimized:
| Parameter | Description | Optimization Goal |
| Cell Seeding Density | The number of cells seeded per well in a 384-well plate. | Achieve a confluent monolayer on the day of the assay. |
| Dye Loading Conditions | Concentration of the membrane potential dye and incubation time. | Maximize signal-to-background ratio while minimizing cytotoxicity. |
| GABA EC20 Concentration | The concentration of GABA that elicits 20% of the maximal response. | To identify PAMs that enhance the GABA response. |
| DMSO Tolerance | The maximum concentration of dimethyl sulfoxide (DMSO) that does not affect assay performance. | Ensure that the final concentration of the compound vehicle is not disruptive. |
| Z'-factor | A statistical parameter to assess the quality of the assay. | A Z'-factor > 0.5 indicates an excellent assay for HTS. |
High-Throughput Screening Workflow
The following diagram illustrates the overall workflow for the primary HTS campaign:
Caption: High-throughput screening workflow for identifying GABA-A receptor modulators.
Detailed Protocol: Primary HTS Campaign
Materials:
-
CHO-α1β2γ2 cells
-
Cell culture medium and supplements
-
Black, clear-bottom 384-well assay plates
-
FLIPR Membrane Potential Assay Kit
-
GABA
-
Diazepam (positive control)
-
Gabazine (negative control)
-
This compound derivative library (10 mM in DMSO)
-
Automated liquid handling systems
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend CHO-α1β2γ2 cells in an assay buffer.
-
Dispense 20 µL of the cell suspension into each well of the 384-well plates using an automated dispenser.
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plates for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a compound plate by diluting the library compounds to an intermediate concentration.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compounds from the compound plate to the assay plate, resulting in a final screening concentration of 10 µM.
-
Include control wells:
-
Positive Control: Diazepam (a known GABA-A PAM)
-
Negative Control: Vehicle (DMSO)
-
Neutral Control: Gabazine (a GABA-A antagonist)
-
-
-
FLIPR Measurement:
-
Place the assay plate into the FLIPR instrument.
-
Initiate the reading sequence:
-
Establish a baseline fluorescence reading for 10 seconds.
-
Add 10 µL of GABA at the pre-determined EC20 concentration to all wells simultaneously using the FLIPR's integrated pipettor.
-
Continue to record the fluorescence signal for an additional 120 seconds.
-
-
Data Analysis and Hit Confirmation
Primary Data Analysis
-
Data Normalization: The raw fluorescence data from the FLIPR is normalized to the percentage of activation relative to the controls on each plate:
-
% Activation = [(Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100
-
-
Hit Identification: A "hit" is defined as a compound that produces a statistically significant increase in the GABA response. A common method is to use a Z-score cutoff:
-
Z-score = (Value_Compound - Mean_Sample) / SD_Sample
-
Compounds with a Z-score > 3 are considered primary hits.
-
Hit Confirmation and Characterization
Primary hits must be subjected to further analysis to confirm their activity and eliminate false positives.[6][7]
-
Dose-Response Curves:
-
Confirmed hits are re-tested in the primary assay over a range of concentrations (e.g., 8-point, 3-fold serial dilutions).
-
The resulting data is fitted to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum efficacy.
-
-
Secondary Assays:
-
To confirm the mechanism of action, hits should be evaluated in an orthogonal assay, such as two-electrode voltage-clamp electrophysiology using Xenopus oocytes expressing the target receptor. This provides a more direct measure of ion channel function.
-
The following diagram illustrates the hit triage process:
Sources
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Antimicrobial Activity of Brominated Compounds
Introduction: The Resurgence of Halogenated Compounds in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, halogenated organic molecules, particularly brominated compounds, have garnered significant interest. The introduction of bromine into a molecular structure can dramatically alter its physicochemical properties, often enhancing its lipophilicity and electronic characteristics, which can lead to improved biological activity.[1][2] The mechanism of action for many halogenated antimicrobials involves oxidation or halogenation of essential microbial proteins, such as those containing sulfhydryl groups in cysteine residues, leading to conformational changes and loss of function.[3] Some brominated compounds have also been shown to be potent inhibitors of key enzymes in bacterial peptidoglycan biosynthesis.[4]
This guide provides a comprehensive, technically detailed protocol for researchers, scientists, and drug development professionals to reliably assess the antimicrobial efficacy of novel brominated compounds. It is designed to be a self-validating system, incorporating critical controls and explaining the scientific rationale behind each step, ensuring the generation of robust and reproducible data.
Part 1: Foundational Principles and Pre-Test Considerations
Before embarking on quantitative antimicrobial susceptibility testing, several key characteristics of the brominated test compounds must be addressed to ensure the integrity of the experimental results.
Solubility and Solvent Selection: A Critical First Step
Many brominated organic compounds exhibit low aqueous solubility due to their often hydrophobic nature.[5] This presents a significant challenge for antimicrobial susceptibility testing, which is typically conducted in aqueous-based culture media. The choice of solvent is therefore critical and must be carefully validated.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for antimicrobial assays.[6]
-
Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. However, it is crucial to acknowledge that DMSO itself can exhibit antimicrobial properties at higher concentrations.[7][8] Therefore, the final concentration of DMSO in the assay must be kept at a level that does not interfere with microbial growth. It is generally recommended to keep the final DMSO concentration at or below 1% (v/v), though this should be empirically determined for the specific microbial strains being tested.[7]
-
Solvent Toxicity Control: It is mandatory to run a parallel control experiment to assess the effect of the solvent on microbial growth. This involves preparing a dilution series of the solvent (e.g., DMSO in culture medium) and inoculating it with the test microorganisms in the same manner as the test compound. This control ensures that any observed inhibition is due to the brominated compound and not the solvent.
Selection of Test Microorganisms and Quality Control
The choice of microorganisms should be guided by the intended application of the brominated compound. A panel of clinically and industrially relevant organisms is recommended to establish the spectrum of activity.
Recommended Panel of Test Organisms:
| Category | Species | Rationale |
| Gram-positive Bacteria | Staphylococcus aureus (e.g., ATCC 25923, ATCC 29213) | A major human pathogen, including methicillin-resistant strains (MRSA).[9] |
| Enterococcus faecalis (e.g., ATCC 29212) | A common cause of hospital-acquired infections, known for its intrinsic and acquired resistance. | |
| Gram-negative Bacteria | Escherichia coli (e.g., ATCC 25922) | A versatile pathogen and a common model organism for Gram-negative bacteria. |
| Pseudomonas aeruginosa (e.g., ATCC 27853) | An opportunistic pathogen notorious for its high level of intrinsic antibiotic resistance. | |
| Fungi (Yeast) | Candida albicans (e.g., ATCC 90028) | The most common human fungal pathogen. |
Quality Control (QC): A Pillar of Trustworthiness
To ensure the accuracy and reproducibility of the assay, standardized quality control strains with known antimicrobial susceptibility profiles must be included in every experiment.[10][11] These strains are used to verify that the test system (media, incubation conditions, etc.) is performing correctly. The acceptable ranges for MIC values of common antibiotics against these QC strains are published by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14]
-
Recommended QC Strains: E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, and E. faecalis ATCC 29212 are standard QC strains for antibacterial susceptibility testing.[10][15]
-
Validation Step: Before testing novel brominated compounds, the laboratory should perform QC testing with a standard antibiotic (e.g., ciprofloxacin, gentamicin) and ensure that the resulting MIC values for the QC strains fall within the acceptable ranges defined by CLSI or EUCAST.[12][14]
Part 2: Core Experimental Protocols
The following protocols are based on the broth microdilution method, which is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
Workflow for Antimicrobial Susceptibility Testing of Brominated Compounds
Caption: Workflow for determining MIC and MBC of brominated compounds.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[18]
Materials:
-
Brominated test compound
-
Sterile 100% DMSO
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Test microorganisms (log phase culture)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Step-by-Step Methodology:
-
Preparation of Test Compound Stock Solution: a. Dissolve the brominated compound in 100% DMSO to a high concentration (e.g., 10 mg/mL or 100x the highest desired test concentration). This will be your stock solution. b. Rationale: A high concentration stock minimizes the amount of DMSO carried over into the assay, reducing potential solvent effects.
-
Preparation of Microbial Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
-
Assay Plate Setup (96-well plate): a. Add 100 µL of CAMHB to wells in columns 1 through 11. b. Add 200 µL of CAMHB to column 12 (this will serve as the sterility control). c. Add a calculated volume of the compound stock solution to the first well of each row (column 1) to achieve twice the highest desired final concentration. For example, to achieve a final starting concentration of 128 µg/mL, add the compound to column 1 to make the concentration 256 µg/mL. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. e. Result: You now have a gradient of the brominated compound from column 1 to 10. Column 11 will serve as the growth control (no compound).
-
Inoculation and Incubation: a. Add 100 µL of the diluted microbial inoculum (prepared in step 2d) to wells in columns 1 through 11. Do not add inoculum to column 12. b. The final volume in each well (columns 1-11) is 200 µL, and the final microbial density is ~5 x 10⁵ CFU/mL. The compound concentrations are now halved to the desired final test range. c. Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. After incubation, examine the plate for visible turbidity (bacterial growth). A plate reader can be used to measure optical density (e.g., at 600 nm) for a more quantitative assessment. b. The MIC is the lowest concentration of the brominated compound at which there is no visible growth (i.e., the first clear well).[18] c. Validation Check: The growth control (column 11) should show distinct turbidity. The sterility control (column 12) should remain clear. The solvent control plate should show growth comparable to the growth control.
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[10][19] This test is a logical follow-up to the MIC assay to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills).
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)
-
Micropipette and sterile tips
-
Incubator (35 ± 2°C)
Step-by-Step Methodology:
-
Subculturing from MIC Plate: a. Select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and the wells with higher concentrations). b. Mix the contents of each well thoroughly. c. Using a micropipette, take a 10-100 µL aliquot from each of these clear wells. d. Spot-plate or spread the aliquot onto a labeled agar plate.
-
Incubation: a. Incubate the agar plates at 35 ± 2°C for 18-24 hours, or until colonies are visible on the plate from the growth control.
-
Reading the MBC: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the brominated compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[10] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain. If a 100 µL aliquot was plated, this would correspond to ≤50 colonies.
Interpreting MIC vs. MBC Results:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[20]
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Part 3: Data Interpretation, Troubleshooting, and Safety
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison.
Example MIC/MBC Data Table:
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Brominated Cmpd X | S. aureus ATCC 29213 | 8 | 16 | Bactericidal (2) |
| E. coli ATCC 25922 | 16 | >128 | Bacteriostatic (>8) | |
| P. aeruginosa ATCC 27853 | 64 | >128 | Bacteriostatic (>2) | |
| C. albicans ATCC 90028 | 32 | N/A | Fungistatic | |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | Bactericidal (2) |
Potential Challenges and Troubleshooting
-
Compound Precipitation: If the brominated compound precipitates in the aqueous medium, the MIC reading will be inaccurate. This may appear as "reappearing growth" at higher concentrations.
-
Solution: Re-evaluate the solubility and consider using a co-solvent system (with appropriate controls) or a different solvent, though DMSO is standard.[6] Ensure the stock solution is fully dissolved before adding to the medium.
-
-
Skipped Wells: If growth appears in a well at a higher concentration than a well that shows no growth, the test should be repeated. This can be due to pipetting errors or contamination.
-
QC Failures: If the MIC for a QC strain falls outside the acceptable range, the results for the test compounds are not valid.
-
Solution: Troubleshoot the entire procedure: check the inoculum density, media preparation, incubation conditions, and integrity of the antibiotic used for QC.[10]
-
Logical Relationship of Controls
Caption: Logical flow of control validation for the antimicrobial assay.
Safety Precautions
-
Handling Brominated Compounds: Many organic brominated compounds can be toxic, irritants, or environmental hazards.[21] Always consult the Safety Data Sheet (SDS) for the specific compound before handling.[22]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[22]
-
Ventilation: Handle stock solutions of brominated compounds in a chemical fume hood to avoid inhalation of vapors.[22]
-
Biological Safety: All work with microorganisms should be performed in a biological safety cabinet (Class II) following Biosafety Level 2 (BSL-2) practices.[23]
-
Waste Disposal: Dispose of all biological waste and contaminated materials according to your institution's environmental health and safety guidelines.
References
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Gjonbalaj, M., et al. (2020). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews. Available at: [Link]
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Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. CLSI. Available at: [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]
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Fallon, J. K., et al. (2020). Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. PubMed. Available at: [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]
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Pottz, G. E., Rampey, J. H., & Benjamin, F. (1964). THE EFFECT OF DIMETHYL SULFOXIDE (DMSO) ON ANTIBIOTIC SENSITIVITY OF A GROUP OF MEDICALLY IMPORTANT MICROORGANISMS: PRELIMINARY. Annals of the New York Academy of Sciences. Available at: [Link]
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Fallon, J. K., et al. (2020). Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing. ResearchGate. Available at: [Link]
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CLSI. (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Tenth Edition. ANSI Webstore. Available at: [Link]
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Wang, G., et al. (2014). Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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EUCAST. (2025). Disk Diffusion and Quality Control. EUCAST. Available at: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. Available at: [Link]
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ESCMID. (n.d.). EUCAST. ESCMID. Available at: [Link]
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ResearchGate. (n.d.). Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ResearchGate. Available at: [Link]
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Szychowska, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available at: [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. Grokipedia. Available at: [Link]
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Klahn, P., et al. (2013). Chemical, Biochemical and Microbiological Properties of a Brominated Nitrovinylfuran With Broad-Spectrum Antibacterial Activity. PubMed. Available at: [Link]
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National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Available at: [Link]
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ResearchGate. (2012). How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?. ResearchGate. Available at: [Link]
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Leibniz Institute DSMZ. (n.d.). Quality Control Strains. DSMZ. Available at: [Link]
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Wikipedia. (n.d.). Bromine. Wikipedia. Available at: [Link]
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EUCAST. (n.d.). EUCAST - Home. EUCAST. Available at: [Link]
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Ye, L., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology. Available at: [Link]
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Kahlmeter, G. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. Available at: [Link]
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Culture Collections. (n.d.). Control strains. Culture Collections. Available at: [Link]
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Cloete, T.E. (n.d.). Resistance mechanisms of bacteria to antimicrobial compounds. University of Pretoria. Available at: [Link]
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ResearchGate. (2012). What's the appropriate solvent for testing the antimicrobial activity of essential oils?. ResearchGate. Available at: [Link]
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Hong, S., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Semantic Scholar. Available at: [Link]
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Khan, A. U., & Rahman, M. (2009). Mechanisms of Bacterial Resistance. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
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Samagra. (n.d.). Haloalkanes and Haloarenes. Samagra. Available at: [Link]
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Lee, J.-H., et al. (2025). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. PubMed. Available at: [Link]
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Al-Ameri, F., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available at: [Link]
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Bernstein, A., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]
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Szychowska, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. Available at: [Link]
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Pfaller, M. A., et al. (1999). Studies To Establish Quality Control Ranges for SB-265805 (LB20304) When Using National Committee for Clinical Laboratory Standards Antimicrobial Susceptibility Test Methods. Journal of Clinical Microbiology. Available at: [Link]
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Okuda, K., et al. (2002). Water solubility and partitioning behavior of brominated phenols. PubMed. Available at: [Link]
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GARDP Revive. (2023). Susceptibility testing in antibacterial drug R&D. GARDP Revive. Available at: [Link]
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Application Notes and Protocols: The Utility of 3-Amino-2-(3-bromobenzyl)propionic Acid in Modern Medicinal Chemistry
Foreword: Unlocking the Potential of Novel GABA Analogues
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds that can modulate critical neurological pathways remains a paramount objective. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its analogues have been a fertile ground for the development of therapeutics for a range of disorders, including spasticity, neuropathic pain, and epilepsy.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for a promising, yet underexplored, molecule: 3-Amino-2-(3-bromobenzyl)propionic acid .
Structurally, this compound is a β-substituted analogue of GABA, positioning it as a compelling candidate for interaction with GABAergic systems. The presence of a bromobenzyl group introduces unique steric and electronic properties that may confer novel pharmacological activities and improved pharmacokinetic profiles compared to existing GABA analogues. These notes will provide a robust framework for its synthesis, in vitro characterization, and in vivo evaluation, grounded in established principles of medicinal chemistry.
Rationale for Investigation: A GABA Analogue with Therapeutic Promise
The therapeutic efficacy of GABA itself is limited by its inability to cross the blood-brain barrier (BBB).[2] This has driven the development of lipophilic analogues, such as Baclofen [γ-amino-β-(4-chlorophenyl)butyric acid], which is a GABAB receptor agonist used clinically as a muscle relaxant.[1][4] The structure of this compound suggests it may function as a modulator of GABAergic neurotransmission, with several potential therapeutic applications:
-
GABA Receptor Modulation: The core amino acid structure is a key pharmacophore for GABA receptors. The bromobenzyl substituent could influence binding affinity and selectivity for GABAA or GABAB receptor subtypes.
-
Neuropathic Pain and Spasticity: GABA analogues like Gabapentin and Baclofen are mainstays in the treatment of neuropathic pain and muscle spasticity.[3][5] This compound represents a novel scaffold for developing next-generation therapeutics in these areas.
-
Anticonvulsant Activity: By potentially enhancing inhibitory neurotransmission, this molecule could be investigated for its efficacy in various seizure models.[5]
The bromine atom on the phenyl ring is of particular interest. It can act as a handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of analogues for detailed structure-activity relationship (SAR) studies.
Synthetic Protocol: A Practical Approach to Novel GABA Analogues
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Alkylation of Diethyl Malonate:
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add diethyl malonate dropwise at 0°C.
-
After stirring for 30 minutes, add 3-bromobenzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with ethyl acetate.
-
Purify the resulting diethyl 2-(3-bromobenzyl)malonate by column chromatography.
-
-
Bromination of the α-Carbon:
-
Dissolve the product from the previous step in carbon tetrachloride (CCl4).
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture under a light source until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain diethyl 2-bromo-2-(3-bromobenzyl)malonate.
-
-
Nucleophilic Substitution with Phthalimide:
-
Dissolve the crude bromide in dimethylformamide (DMF).
-
Add potassium phthalimide and heat the mixture to 80-90°C for 12-16 hours.
-
Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and extract with dichloromethane.
-
Purify the phthalimide-protected intermediate by recrystallization or column chromatography.
-
-
Acid Hydrolysis and Decarboxylation:
-
Reflux the phthalimide-protected intermediate in concentrated hydrochloric acid for 24-48 hours. This step achieves both the hydrolysis of the esters and the phthalimide protecting group, followed by decarboxylation.
-
Cool the reaction mixture and filter to remove the phthalic acid precipitate.
-
Neutralize the aqueous solution with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the final product, this compound.
-
Collect the product by filtration, wash with cold water and ethanol, and dry under vacuum.
-
In Vitro Biological Evaluation: Characterizing Pharmacological Activity
A critical first step in characterizing a novel compound is to assess its interaction with its putative biological target(s). For a GABA analogue, the primary targets of interest are the GABAA and GABAB receptors.
GABAB Receptor Binding Assay Protocol
This protocol determines the affinity of the test compound for the GABAB receptor using a competitive radioligand binding assay.
| Parameter | Condition |
| Tissue Source | Rat or mouse whole brain membranes, or cell lines expressing recombinant human GABAB1 and GABAB2 subunits. |
| Radioligand | [3H]-CGP54626 (a high-affinity GABAB receptor antagonist) |
| Assay Buffer | 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4 |
| Non-specific Binding | Determined in the presence of a high concentration of a non-labeled GABAB ligand (e.g., 1 mM GABA or 100 µM Baclofen). |
| Incubation | 60 minutes at room temperature. |
| Data Analysis | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The affinity of the compound (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd). |
Step-by-Step Protocol:
-
Prepare brain membranes or cell lysates expressing GABAB receptors.
-
In a 96-well plate, add the assay buffer, the radioligand ([3H]-CGP54626) at a concentration close to its Kd, and varying concentrations of the test compound (this compound).
-
For non-specific binding wells, add a saturating concentration of a non-labeled ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
GABAB Receptor Functional Assay: cAMP Accumulation
This protocol assesses the functional activity (agonist or antagonist) of the compound at the GABAB receptor, which is a G-protein coupled receptor (GPCR) that inhibits adenylyl cyclase.
GABAB Receptor Signaling Pathway
Caption: Agonist activation of the GABAB receptor leads to inhibition of adenylyl cyclase.
Step-by-Step Protocol:
-
Culture cells expressing recombinant GABAB receptors (e.g., CHO or HEK293 cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To assess agonist activity, treat the cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).
-
To assess antagonist activity, pre-incubate the cells with the test compound before adding a known GABAB agonist (e.g., Baclofen) and forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
For agonist mode, plot cAMP levels against the test compound concentration to determine the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, determine the IC50 of the test compound in inhibiting the agonist response.
In Vivo Preclinical Evaluation: Assessing Therapeutic Potential
Positive in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in relevant animal models.
Animal Model of Spasticity: The Rotarod Test
This test assesses motor coordination and balance, which are impaired by muscle spasticity.
Step-by-Step Protocol:
-
Train mice or rats on an accelerating rotarod for several days to establish a baseline performance (latency to fall).
-
Induce spasticity using a suitable model (e.g., spinal cord injury).
-
Administer the test compound (this compound) or vehicle control via a suitable route (e.g., intraperitoneal, oral). A positive control, such as Baclofen, should also be included.
-
At various time points after administration, place the animals on the rotarod and measure the latency to fall.
-
An increase in the latency to fall compared to the vehicle-treated group indicates a potential anti-spastic effect.
Animal Model of Neuropathic Pain: The Chung Model (Spinal Nerve Ligation)
This is a widely used model of neuropathic pain that mimics symptoms such as allodynia (pain from a non-painful stimulus).
Step-by-Step Protocol:
-
Surgically ligate the L5 spinal nerve in rats.
-
Allow the animals to recover and develop neuropathic pain symptoms, which are typically assessed by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
Once a stable baseline of mechanical allodynia is established, administer the test compound, vehicle, or a positive control (e.g., Gabapentin).
-
Measure the paw withdrawal threshold at different time points after drug administration.
-
An increase in the paw withdrawal threshold indicates an analgesic effect.
Structure-Activity Relationship (SAR) Studies: A Path to Optimization
The initial biological data for this compound will serve as a starting point for lead optimization. A systematic SAR study is crucial for improving potency, selectivity, and pharmacokinetic properties.
Workflow for SAR Studies
Caption: Iterative cycle of design, synthesis, and testing for lead optimization.
Proposed Modifications for SAR Studies:
-
Aromatic Ring Substitution:
-
Vary the position of the bromine atom (ortho, meta, para).
-
Replace the bromine with other halogens (Cl, F, I) or with electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -CF3) groups.
-
-
Benzyl Group Position:
-
Synthesize the regioisomer, 3-Amino-3-(3-bromobenzyl)propionic acid, to understand the importance of the substitution pattern on the propionic acid backbone.
-
-
Chirality:
-
The target molecule is chiral. It is essential to synthesize and test the individual enantiomers, as biological activity often resides in a single enantiomer.[1]
-
Hypothetical SAR Data Table
| Compound | R1 | R2 | GABAB Ki (nM) | Functional Assay (EC50, µM) |
| Lead Compound | 3-Br | H | 500 | 10 (Full Agonist) |
| Analogue 1 | 4-Br | H | 250 | 5 (Full Agonist) |
| Analogue 2 | 2-Br | H | 1200 | 25 (Partial Agonist) |
| Analogue 3 | 3-Cl | H | 450 | 8 (Full Agonist) |
| Analogue 4 | 3-OCH3 | H | >10000 | Inactive |
| Analogue 5 (R-enantiomer of Lead) | 3-Br | H | 150 | 2 (Full Agonist) |
| Analogue 6 (S-enantiomer of Lead) | 3-Br | H | >5000 | Inactive |
Conclusion and Future Directions
This compound represents a novel and promising scaffold for the development of next-generation CNS therapeutics. Its structural similarity to known GABA analogues suggests a high probability of interaction with GABAergic pathways. The protocols and workflows detailed in these application notes provide a comprehensive framework for the systematic investigation of this molecule, from its initial synthesis to its preclinical evaluation. Through rigorous application of these methodologies and a well-designed SAR strategy, the full therapeutic potential of this and related compounds can be elucidated, potentially leading to the discovery of new and improved treatments for a variety of neurological disorders.
References
-
Berthele, A., et al. (2000). Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation. PubMed. Available at: [Link]
-
Attia, M. I., & Herdeis, C. (2012). SYNTHESIS AND PHARMACOLOGICAL CHARACTERIZATION OF CERTAIN BACLOFEN ANALOGUES. Revista de Chimie, 63(12), 1224-1228. Available at: [Link]
-
Chen, Z. H., et al. (1990). [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. Yao Xue Xue Bao, 25(1), 11-17. Available at: [Link]
-
Pharmapproach. (n.d.). GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmapproach.com. Available at: [Link]
-
Duke, R. K., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(11), 1937-1944. Available at: [Link]
-
Drugs.com. (2023). Gamma-aminobutyric acid analogs. Available at: [Link]
-
Froestl, W., et al. (1995). Phosphinic Acid Analogs of GABA. 1. New Potent and Selective GABAB Agonists. Journal of Medicinal Chemistry, 38(17), 3297-3312. Available at: [Link]
-
St-Jean, E., & Crandall, J. (2025). GABA Receptor. StatPearls. Available at: [Link]
-
Attia, M. I., et al. (2013). GABA(B)-agonistic activity of certain baclofen homologues. Molecules, 18(9), 10266-10284. Available at: [Link]
-
Kumar, P., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(12), 4979-4994. Available at: [Link]
Sources
Application Note: High-Throughput Quantification of 3-Amino-2-(3-bromobenzyl)propionic acid using HPLC-UV and LC-MS/MS
Abstract
This application note presents two robust and validated analytical methods for the quantitative determination of 3-Amino-2-(3-bromobenzyl)propionic acid in various matrices. A primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is detailed for routine analysis, offering simplicity and reliability. Additionally, a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is outlined for applications requiring lower detection limits, such as in biological matrices. This guide provides in-depth protocols, from sample preparation to data analysis, and elucidates the scientific rationale behind the methodological choices, adhering to principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction
This compound is a substituted amino acid of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. The unique structural features of this molecule, including a primary amine, a carboxylic acid, and a bromophenyl group, necessitate tailored analytical approaches to achieve optimal separation and detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable analytical methods for this compound.
The development of these methods is grounded in the physicochemical properties of the analyte. While experimental data is pending, predicted properties provide a strong foundation for the initial method design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | [1] |
| Predicted pKa | 3.30 ± 0.10 | [1] |
| Predicted UV Absorbance | ~260-280 nm | Inferred from aromatic amino acid data[2][3] |
The predicted pKa of 3.30 is attributed to the carboxylic acid group, which guides the selection of the mobile phase pH to ensure the analyte is in a single ionic state for consistent retention and peak shape in reversed-phase chromatography. The presence of the bromophenyl group suggests significant UV absorbance, a characteristic exploited in the HPLC-UV method.[2][3]
HPLC-UV Method for Routine Quantification
This method is designed for routine analysis where high sensitivity is not the primary requirement. It is a cost-effective and straightforward approach suitable for the analysis of bulk drug substances and formulated products.
Scientific Rationale
The choice of a reversed-phase C18 column is based on the nonpolar character of the benzyl group, which will provide good retention. The mobile phase, a mixture of acetonitrile and a phosphate buffer at a pH below the analyte's pKa, ensures the carboxylic acid group is protonated, leading to better retention and symmetrical peak shapes. UV detection at a wavelength corresponding to the absorbance maximum of the bromophenyl chromophore provides selectivity and sensitivity.
Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
Detailed Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Water, HPLC grade.
-
This compound reference standard.
Mobile Phase Preparation:
-
Buffer (pH 2.5): Dissolve an appropriate amount of KH₂PO₄ in water to make a 20 mM solution. Adjust the pH to 2.5 with phosphoric acid.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a suitable ratio (e.g., 70:30 v/v). Filter and degas the mobile phase before use.
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 ACN:Water).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by accurately weighing and dissolving it in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: 70:30 (v/v) 20 mM KH₂PO₄ (pH 2.5) : Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm (This should be optimized by running a UV scan of the analyte).
-
Run Time: 10 minutes.
Data Analysis:
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
LC-MS/MS Method for High-Sensitivity Quantification
For applications requiring lower limits of quantification, such as the analysis of biological samples (plasma, urine, tissue homogenates), an LC-MS/MS method is recommended. This technique offers superior sensitivity and selectivity.
Scientific Rationale
The high sensitivity of tandem mass spectrometry allows for the detection of trace amounts of the analyte. The selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This minimizes interference from the sample matrix. Sample preparation, typically involving protein precipitation followed by solid-phase extraction (SPE), is crucial for removing matrix components that can cause ion suppression.
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Detailed Protocol
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents:
-
Acetonitrile and Methanol, LC-MS grade.
-
Formic acid, LC-MS grade.
-
Water, LC-MS grade.
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Solid-Phase Extraction (Optional, for cleaner samples):
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange).
-
Load the supernatant from the previous step.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: To be determined by infusing a standard solution. The precursor ion will be [M+H]⁺.
-
Internal Standard: To be determined similarly.
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be validated in accordance with ICH Q2(R2) and/or FDA guidelines for bioanalytical method validation.[4][5][6][7][8][9][10] The validation parameters to be assessed are summarized below.
Table 2: Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Yes | Yes | No significant interfering peaks at the retention time of the analyte. |
| Linearity | Yes | Yes | Correlation coefficient (r²) ≥ 0.99. |
| Range | Yes | Yes | The range over which the method is linear, accurate, and precise. |
| Accuracy | Yes | Yes | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision | Yes | Yes | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | Yes | Yes | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Yes | Yes | Signal-to-noise ratio of 10:1; analyte response should be identifiable, discrete, and reproducible. |
| Robustness | Yes | Yes | Insensitive to small, deliberate variations in method parameters. |
| Stability | Yes | Yes | Analyte stability in stock solutions, processed samples, and biological matrices under various storage conditions. |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for routine analysis in quality control settings, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The successful implementation of these methods, underpinned by a thorough understanding of the analyte's properties and adherence to regulatory validation guidelines, will ensure the generation of high-quality data in support of drug development programs.
References
-
Amino Acids - Aromatic Group - The Biology Project. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
Absorption of U V radiation by aromatic amino acids - YouTube. (2020, September 16). Retrieved January 20, 2026, from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). International Council for Harmonisation. Retrieved from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11). Retrieved January 20, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Retrieved January 20, 2026, from [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Retrieved January 20, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]
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- 4. agilent.com [agilent.com]
- 5. Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. appchemical.com [appchemical.com]
- 10. labsolu.ca [labsolu.ca]
Application Notes & Protocols for In Vivo Experimental Design: 3-Amino-2-(3-bromobenzyl)propionic acid
Abstract
This document provides a comprehensive guide for the in vivo experimental design and evaluation of 3-Amino-2-(3-bromobenzyl)propionic acid. Based on its structural analogy to known γ-aminobutyric acid (GABA) derivatives, such as the GABA-B agonist baclofen and antagonist saclofen, we hypothesize that this novel compound is a modulator of the GABA-B receptor system.[1][2] The following protocols are designed to systematically characterize its pharmacokinetic profile, safety, and pharmacodynamic effects on the central nervous system (CNS) in rodent models. This guide is intended for researchers, scientists, and drug development professionals, providing a logical, multi-phase workflow from initial toxicity screening to detailed behavioral and molecular analysis. The protocols emphasize scientific rigor, ethical considerations, and data-driven decision-making to elucidate the therapeutic potential of this compound.
Introduction and Scientific Rationale
This compound is a novel GABA analogue. Its core structure, featuring a propionic acid backbone with an amino group and a substituted benzyl moiety, bears a strong resemblance to potent ligands of the GABA-B receptor. The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key mediator of inhibitory neurotransmission in the CNS.[2] It exists as an obligate heterodimer of GABA-B1 and GABA-B2 subunits and its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels, ultimately reducing neuronal excitability.[2][3]
Ligands targeting this receptor have significant therapeutic applications. The agonist baclofen is used as a muscle relaxant, while antagonists have been investigated for their potential in treating cognitive deficits and depression.[4][5][6] Given the structural features of this compound, it is critical to determine whether it functions as a GABA-B agonist, antagonist, or allosteric modulator. This determination requires a systematic in vivo investigation to assess its ability to cross the blood-brain barrier and elicit physiological and behavioral responses consistent with GABA-B receptor modulation.
Hypothesized Mechanism of Action
We postulate that this compound (3-ABPA) binds to the orthosteric site on the GABA-B1 subunit of the GABA-B receptor. Depending on its intrinsic activity, it could either activate the receptor (agonist) or block the binding of endogenous GABA (antagonist). The downstream signaling cascade involves Gαi/o protein activation, leading to presynaptic inhibition of neurotransmitter release (via inhibition of Ca2+ channels) and postsynaptic hyperpolarization (via activation of K+ channels).[2]
Caption: Hypothesized GABA-B receptor signaling pathway for 3-ABPA.
Overall In Vivo Experimental Workflow
The investigation is structured into three logical phases. Phase 1 focuses on establishing the basic safety and pharmacokinetic profile of the compound. Phase 2 uses this information to design robust pharmacodynamic and efficacy studies. Phase 3 involves terminal studies for molecular and histological confirmation of the compound's effects. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Caption: Logic for selecting doses for Phase 2 efficacy studies.
Protocol 3: Rotarod Test for Motor Coordination
Rationale: GABA-B agonists like baclofen can impair motor coordination and induce muscle relaxation, which is detectable with this test. [7]A lack of effect may suggest an antagonist profile or a lack of target engagement at the tested doses.
Procedure:
-
Training: Train mice on the rotarod (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days until their performance stabilizes.
-
Baseline: On the test day, record a baseline latency to fall for each mouse.
-
Dosing: Administer the vehicle, 3-ABPA, or baclofen.
-
Testing: At the time of suspected peak CNS exposure (based on Tmax from PK data, e.g., 30-60 minutes post-dose), place the mice back on the rotarod and record the latency to fall.
-
Analysis: Compare the latency to fall between the treatment groups and the vehicle control using a one-way ANOVA.
Protocol 4: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Rationale: The GABAergic system is a key regulator of anxiety. GABA-B agonists and antagonists can have complex effects on anxiety-like behavior. [8][9]This test assesses the animal's natural aversion to open, elevated spaces.
Procedure:
-
Acclimatization: Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the vehicle or test compounds 30-60 minutes prior to testing.
-
Testing: Place each mouse in the center of the EPM, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect. Compare groups using a one-way ANOVA.
Protocol 5: Hot Plate Test for Antinociception
Rationale: Central administration of GABA-B agonists produces a strong analgesic effect. [10]This test measures the response latency to a thermal stimulus.
Procedure:
-
Baseline: Place each mouse on the hot plate apparatus (maintained at 55 ± 0.5°C) and record the baseline latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
-
Dosing: Administer the vehicle or test compounds.
-
Testing: Measure the response latency at several time points post-dosing (e.g., 30, 60, 90, 120 minutes).
-
Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100. Compare the %MPE across groups using a two-way ANOVA with repeated measures.
Phase 3: Ex Vivo Target Engagement Analysis
Objective: To gather molecular evidence of 3-ABPA's action in the brain after the completion of behavioral testing.
Protocol 6: Brain Tissue Collection and Processing
Procedure:
-
Euthanasia & Perfusion: At a time point corresponding to peak behavioral effects, deeply anesthetize the mice and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) for histology, or saline only for biochemical assays.
-
Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., cortex, hippocampus, cerebellum) where GABA-B receptors are highly expressed. [8][11]3. Storage: For histology, post-fix brains in 4% PFA overnight. For biochemical assays, flash-freeze the tissue in liquid nitrogen and store at -80°C. [8] Potential Analyses:
-
Receptor Occupancy Studies: Using a radiolabeled GABA-B antagonist, perform competitive binding assays on brain homogenates from treated vs. control animals to determine if 3-ABPA occupies the receptor in vivo.
-
Immunohistochemistry for c-Fos: Stain brain sections for c-Fos, an immediate early gene product and a marker of neuronal activation. GABA-B agonists would be expected to decrease neuronal activity, while antagonists might increase it, depending on the brain circuit. [12]* Western Blotting: Assess if chronic treatment with 3-ABPA alters the expression levels of GABA-B receptor subunits (GABA-B1, GABA-B2).
Conclusion and Interpretation
This comprehensive in vivo testing cascade provides a systematic framework for characterizing the novel compound this compound. By integrating pharmacokinetics, acute toxicity, and a battery of behavioral tests, researchers can build a robust profile of the compound's safety and efficacy. The results will elucidate whether 3-ABPA acts as a GABA-B receptor agonist (e.g., causing sedation, motor impairment, analgesia) or an antagonist (e.g., potentially reversing agonist effects or having pro-cognitive properties). [10][13]This structured approach is essential for making informed decisions in the early stages of drug discovery and development.
References
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Safranal-Standardized Saffron Extract Improves Metabolic, Cognitive, and Anxiolytic Outcomes in Aged Mice via Hypothalamic–Amygdalar Peptide Modulation. (n.d.). MDPI. [Link]
-
Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease. (n.d.). MDPI. [Link]
-
Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons. (2021). PubMed Central. [Link]
-
Gabapentin. (n.d.). Wikipedia. [Link]
-
Kerr, D. I., et al. (1989). Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA. Neuroscience Letters. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program (NTP). [Link]
-
Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry. [Link]
-
3-Amino-3-(2-bromophenyl)propanoic acid. (n.d.). PubChem. [Link]
-
Kerr, D. I., et al. (1988). 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors. Neuroscience Letters. [Link]
-
The GABAB Receptor—Structure, Ligand Binding and Drug Development. (2021). PMC. [Link]
-
The GABA-B antagonist 2-hydroxysaclofen reverses the effects of baclofen on the discriminative stimulus effects of D-amphetamine in the conditioned taste aversion procedure. (2009). PubMed. [Link]
-
Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes. (n.d.). PubMed Central. [Link]
-
Identifying the role of pre-and postsynaptic GABAB receptors in behavior. (2013). PubMed Central. [Link]
-
Design, characterization and in vivo evaluation of modified release baclofen floating coated beads. (2020). PubMed. [Link]
-
Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. (2015). PMC. [Link]
-
Froestl, W. (2010). Chemistry and Pharmacology of GABAB Receptor Ligands. ResearchGate. [Link]
-
Qualitative Analysis of Baclofen in In-Vitro experimental Model: a Repurposing Approach. (n.d.). IJPRA Journal. [Link]
-
Altered Behavioral Responses Show GABA Sensitivity in Muscleblind-Like 2-Deficient Mice: Implications for CNS Symptoms in Myotonic Dystrophy. (2022). eNeuro. [Link]
-
Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry. [Link]
-
Acute Toxicology Test OECD 425. (n.d.). Altogen Labs. [Link]
-
Metabolism, pharmacokinetics and excretion of the GABA(A) receptor partial agonist [(14)C]CP-409092 in rats. (2007). PubMed. [Link]
-
Application of in vitro data in physiologically-based kinetic models for quantitative in vitro-in vivo extrapolation: A case-study for baclofen. (2021). PubMed. [Link]
-
CGP 35348, GABAB Receptor Antagonist, Has a Potential to Improve Neuromuscular Coordination and Spatial Learning in Albino Mous. (2014). SciSpace. [Link]
-
OECD Guideline for Testing of Chemicals 423. (2001). National Toxicology Program (NTP). [Link]
-
GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS. (1998). PubMed Central. [Link]
-
A mouse model for visualization of GABA(B) receptors. (2010). PubMed. [Link]
-
Baclofen, an Agonist at Peripheral GABAB Receptors, Induces Antinociception via Activation of TEA-sensitive Potassium Channels. (2002). PubMed. [Link]
-
Behavioral evaluation of mice deficient in GABA(B(1)) receptor isoforms in tests of unconditioned anxiety. (2004). PubMed. [Link]
-
Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. (2017). PubMed Central. [Link]
-
Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress. (2021). PubMed Central. [Link]
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- 2. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the role of pre-and postsynaptic GABAB receptors in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, characterization and in vivo evaluation of modified release baclofen floating coated beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Symptomatic and neurotrophic effects of GABAA receptor positive allosteric modulation in a mouse model of chronic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safranal-Standardized Saffron Extract Improves Metabolic, Cognitive, and Anxiolytic Outcomes in Aged Mice via Hypothalamic–Amygdalar Peptide Modulation [mdpi.com]
- 9. Behavioral evaluation of mice deficient in GABA(B(1)) receptor isoforms in tests of unconditioned anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Baclofen, an agonist at peripheral GABAB receptors, induces antinociception via activation of TEA-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mouse model for visualization of GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-(3-bromobenzyl)propionic acid
Welcome to the technical support guide for the synthesis of 3-Amino-2-(3-bromobenzyl)propionic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and related β²-substituted amino acids. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Introduction
This compound is a non-proteinogenic β-amino acid. The presence of the β-amino acid motif is significant in medicinal chemistry, as its incorporation into peptide backbones can confer resistance to enzymatic degradation and induce specific secondary structures, such as helices and turns. The 3-bromobenzyl moiety provides a valuable handle for further synthetic elaboration, for instance, through cross-coupling reactions.
However, the synthesis of β²-disubstituted amino acids presents unique challenges, including controlling stereochemistry, preventing common side reactions, and purifying the final zwitterionic product. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.
Troubleshooting Guide & Core Protocols
This section directly addresses specific experimental issues in a Q&A format. We dissect problems, explain the underlying chemistry, and provide actionable solutions.
Issue 1: Low Yield in the Key Carbon-Carbon Bond Formation Step
The central challenge in this synthesis is the construction of the carbon skeleton by forming the bond between the benzyl group and the propionic acid backbone. A common and effective strategy involves the alkylation of a malonic ester derivative.
Q1: My initial alkylation of diethyl malonate with 3-bromobenzyl bromide is resulting in low yields and a mixture of products. What's going wrong?
Answer: This is a classic malonic ester synthesis step, but several factors can lead to poor outcomes. The primary issues are often incomplete deprotonation, over-alkylation, and side reactions involving the electrophile.
Causality & Solutions:
-
Inefficient Enolate Formation: The sodium ethoxide (NaOEt) base must be completely anhydrous. Any moisture will consume the base and inhibit the complete deprotonation of diethyl malonate.
-
Solution: Use freshly prepared NaOEt or commercially available, high-purity material stored under an inert atmosphere. Ensure all glassware is oven-dried.
-
-
Dialkylation: The mono-alkylated product still possesses a weakly acidic proton and can be deprotonated and alkylated a second time, leading to a significant byproduct.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the malonate relative to the base and benzyl bromide. This ensures that the benzyl bromide is consumed before significant dialkylation can occur. Adding the 3-bromobenzyl bromide slowly to the pre-formed enolate at a controlled temperature (e.g., 0 °C to room temperature) also helps minimize this side reaction.
-
-
Base-Induced Side Reactions: Strong bases can react with the 3-bromobenzyl bromide, although this is less common for benzyl halides compared to other alkyl halides.
Workflow: Malonic Ester Alkylation
Caption: Workflow for the alkylation of diethyl malonate.
Issue 2: Complications During Hydrolysis and Decarboxylation
Q2: After successfully alkylating the malonate, the subsequent saponification and decarboxylation steps are giving a complex mixture or require harsh conditions. How can I optimize this?
Answer: The conversion of the diethyl 2-(3-bromobenzyl)malonate to the final amino acid involves several steps, each with potential pitfalls. A standard route involves hydrolysis, decarboxylation, α-bromination, and finally, amination. An alternative involves converting one ester to an amide before these steps. Let's focus on the hydrolysis and decarboxylation.
Causality & Solutions:
-
Incomplete Saponification: Hydrolysis of the two sterically accessible ester groups should be straightforward with a strong base like NaOH or KOH. If incomplete, it suggests insufficient base or reaction time.
-
Solution: Use a significant excess of base (e.g., 2.5-3.0 equivalents) in a water/ethanol mixture and heat to reflux to ensure complete hydrolysis to the dicarboxylate salt. Monitor the reaction by TLC until the starting material is consumed.
-
-
Harsh Decarboxylation Conditions: Heating the isolated malonic acid derivative can lead to decomposition if the temperature is too high or not well-controlled.
-
Solution: A clean method is to acidify the dicarboxylate salt solution (e.g., with concentrated HCl) and then heat to reflux. The acidic conditions facilitate decarboxylation, often at temperatures around 100-120 °C. The product, 2-(3-bromobenzyl)propionic acid, can then be isolated.
-
Issue 3: Side Reactions During Amination
The introduction of the amino group is a critical step. A common method is α-bromination followed by nucleophilic substitution with an ammonia source.
Q3: The amination of my α-bromo intermediate is inefficient, and I'm seeing elimination byproducts. What causes this and how can I prevent it?
Answer: This step is a competition between the desired SN2 substitution and E2 elimination. The α-bromo acid is susceptible to β-elimination, especially under strongly basic conditions, which can lead to an unsaturated byproduct.[1]
Causality & Solutions:
-
β-Elimination: The proton on the β-carbon (the benzylic position) is acidic. A strong base can abstract this proton, leading to the elimination of HBr and the formation of an α,β-unsaturated carboxylic acid.[1]
-
Solution: Use a high concentration of the nucleophile, such as concentrated aqueous ammonia or ammonium hydroxide. This favors the SN2 pathway over elimination. Running the reaction under pressure in a sealed vessel can also increase the effective concentration of ammonia and improve the yield of the desired amino acid.
-
-
Over-alkylation of Ammonia: The product, a primary amine, can act as a nucleophile itself and react with another molecule of the α-bromo acid, leading to secondary amine byproducts.
-
Solution: Using a large excess of ammonia is crucial. This ensures that the α-bromo acid is more likely to encounter an ammonia molecule than the product amine.
-
Troubleshooting Amination Step
Caption: Decision tree for troubleshooting the amination step.
Issue 4: Purification of the Final Zwitterionic Product
Q4: My final product, this compound, is proving very difficult to purify by standard silica gel chromatography. What is the best approach?
Answer: Amino acids are zwitterionic and often highly polar, making them unsuitable for standard silica gel chromatography where they tend to streak or remain at the baseline.
Causality & Solutions:
-
Zwitterionic Nature: At neutral pH, the molecule exists as a salt with both a positive (NH₃⁺) and negative (COO⁻) charge. This high polarity leads to very strong interactions with silica gel.
-
Solution 1: Crystallization/Precipitation. This is the most effective method. The solubility of amino acids is highly pH-dependent and is minimal at their isoelectric point (pI). You can dissolve the crude product in a dilute acidic solution (e.g., 1M HCl), filter out any insoluble impurities, and then slowly add a base (e.g., pyridine or dilute NaOH) to adjust the pH to the pI (typically around pH 5-7). The pure amino acid should precipitate out of solution. It can then be collected by filtration and washed with cold water and a non-polar solvent like ether.
-
Solution 2: Ion-Exchange Chromatography. This technique is specifically designed for charged molecules. The crude product can be loaded onto a cation-exchange resin (e.g., Dowex 50). After washing away neutral and anionic impurities, the desired amino acid is eluted by washing the column with a basic solution, such as dilute ammonium hydroxide.
-
Detailed Experimental Protocol
This protocol outlines a reliable synthetic route based on established chemical principles for analogous compounds.
Overall Synthetic Pathway
Caption: Plausible synthetic route to the target molecule.
Step-by-Step Methodology:
-
Synthesis of Diethyl 2-(3-bromobenzyl)malonate:
-
To a solution of sodium ethoxide (prepared from 1.05 eq. of sodium in anhydrous ethanol), add diethyl malonate (1.1 eq.) dropwise at 0 °C under an argon atmosphere.
-
Stir for 30 minutes, then add 3-bromobenzyl bromide (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by vacuum distillation or column chromatography.
-
-
Saponification and Decarboxylation:
-
Dissolve the purified malonate from the previous step in a 1:1 mixture of ethanol and 2M aqueous KOH (2.5 eq.).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction, acidify to pH ~1 with concentrated HCl, and then heat to reflux for 6-8 hours to effect decarboxylation.
-
After cooling, extract the product, 3-(3-bromophenyl)propanoic acid, with ethyl acetate. Dry and concentrate to yield the crude acid.
-
-
α-Bromination (Hell-Volhard-Zelinsky Reaction):
-
To the crude 3-(3-bromophenyl)propanoic acid (1.0 eq.), add a catalytic amount of PBr₃ (0.1 eq.).
-
Heat the mixture to 60 °C and add bromine (Br₂) (1.1 eq.) dropwise.
-
Stir at 80 °C for 12 hours. Cool the reaction and carefully quench with water.
-
Extract the product, 3-(3-bromophenyl)-2-bromopropanoic acid, with dichloromethane, dry, and concentrate. Use this crude material directly in the next step.
-
-
Amination:
-
Add the crude α-bromo acid to a large excess of concentrated aqueous ammonium hydroxide (~20-30 eq.) in a sealed pressure vessel.
-
Heat to 50-60 °C for 24 hours.
-
Cool the vessel, vent carefully, and concentrate the solution under reduced pressure to remove excess ammonia and water.
-
-
Purification:
-
Dissolve the crude solid residue in a minimum amount of 1M HCl.
-
Filter off any insoluble material.
-
Slowly add pyridine or 1M NaOH to the filtrate with stirring until precipitation is maximized (typically pH 6-7).
-
Cool the mixture in an ice bath for 1 hour, then collect the white solid by vacuum filtration.
-
Wash the solid with cold water, followed by cold ethanol, and finally diethyl ether. Dry under vacuum to yield pure this compound.
-
Frequently Asked Questions (FAQs)
Q: What is a realistic overall yield for this multi-step synthesis? A: Given the number of steps, an overall yield of 15-25% would be considered good for a laboratory-scale synthesis. Each step (alkylation, saponification/decarboxylation, bromination, amination) will have its own yield, which can be optimized individually.
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is required:
-
¹H and ¹³C NMR: Will confirm the structure, showing characteristic peaks for the aromatic ring, the CH₂-CH backbone, and the aminomethyl group.
-
Mass Spectrometry (MS): Will confirm the molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.
-
HPLC: Can be used to assess purity. A reverse-phase C18 column with a water/acetonitrile/TFA mobile phase is a good starting point.
-
FT-IR: Will show characteristic stretches for the amine (N-H), carboxylic acid (O-H, C=O), and aromatic ring.
Q: Are there any specific safety hazards I should be aware of? A: Yes. 3-Bromobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Bromine (Br₂) is highly corrosive and toxic; handle with extreme care using appropriate personal protective equipment (gloves, goggles, lab coat). The amination step is performed in a sealed vessel and can build up pressure; use a vessel rated for the reaction conditions and allow it to cool completely before opening.
Q: Are there more modern or asymmetric methods to synthesize this compound? A: Absolutely. Modern methods often focus on asymmetric synthesis to obtain a single enantiomer.[2] Strategies include:
-
Conjugate addition of a chiral amine nucleophile to an acrylate derivative.[3][4]
-
Catalytic asymmetric aminomethylation of a suitable ketene acetal precursor.[5] These methods can provide high enantioselectivity but may require more specialized reagents and catalysts.
References
- Beddow, J. E., Davies, S. G., et al. (2007). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Organic & Biomolecular Chemistry, 5(17), 2812.
-
Sci-Hub. (n.d.). Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from [Link]
- Zhamharyan, A. G., et al. (2019). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF S(-)-2-AMINO-2-METHYL-3-PHENYLPROPANOIC ACID. Pharmaceutical Chemistry Journal.
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing 3-amino-2-hydroxypropionic acid derivatives.
-
SpringerLink. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-2, 2-dimethylpropionamide.
-
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
ACS Publications. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sci-Hub. Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives / Organic & Biomolecular Chemistry, 2007 [sci-hub.jp]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Amino-2-(3-bromobenzyl)propionic acid
Welcome to the technical support center for the purification of 3-Amino-2-(3-bromobenzyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based strategies and troubleshooting for the successful isolation and purification of this compound. Given its zwitterionic nature at physiological pH, purification can present unique challenges. This document offers a structured approach to overcome these hurdles, ensuring high purity and yield.
Understanding the Molecule: Physicochemical Properties
Before delving into purification strategies, it's crucial to understand the physicochemical properties of this compound. These properties dictate the optimal purification techniques.
| Property | Value | Source |
| Molecular Formula | C10H12BrNO2 | [1] |
| Molecular Weight | 258.11 g/mol | [1] |
| Predicted pKa (Strongest Acidic) | ~4.0 (Carboxylic Acid) | [2] |
| Predicted pKa (Strongest Basic) | ~10.3 (Amine) | [2] |
| Predicted LogP | -1.3 to -1.5 | [3][4][5] |
| Appearance | Solid (predicted) | N/A |
The presence of both a carboxylic acid and an amino group means the molecule can exist as a cation, anion, or zwitterion depending on the pH of the solution. This is a critical consideration for all purification methods.[6][7]
Purification Strategy Overview
A multi-step approach is often necessary to achieve high purity. The general workflow involves initial purification by recrystallization or ion-exchange chromatography, followed by a final polishing step using reverse-phase HPLC if very high purity is required. For racemic mixtures, an additional chiral separation step will be necessary.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound is soluble in the aqueous layer during extraction, making it difficult to isolate. How can I resolve this?
Answer: This is a common issue with zwitterionic compounds.[8] At its isoelectric point (pI), the net charge of the molecule is zero, and its aqueous solubility is at a minimum. You can exploit this property for isolation.
Troubleshooting Steps:
-
Determine the Isoelectric Point (pI): The pI can be estimated as the average of the pKa values of the carboxylic acid and amino groups. For this molecule, the estimated pI is around (4.0 + 10.3) / 2 = 7.15.
-
pH Adjustment: Carefully adjust the pH of your aqueous solution to the estimated pI. You should observe the precipitation of your compound.
-
Isolation: The precipitated solid can then be isolated by filtration.
-
Alternative Extraction: If precipitation is not efficient, you can try to make the compound more soluble in an organic solvent by adjusting the pH far from the pI.
-
Acidic pH (e.g., pH < 2): The amino group will be protonated (NH3+), and the carboxylic acid will be neutral (COOH). In this cationic form, it might be extractable with a polar organic solvent.
-
Basic pH (e.g., pH > 11): The carboxylic acid will be deprotonated (COO-), and the amino group will be neutral (NH2). In this anionic form, it might be extractable with a suitable organic solvent, possibly with the aid of a large counterion.[8]
-
FAQ 2: I'm struggling with recrystallization. What solvent system should I use?
Answer: Recrystallization of zwitterions can be challenging.[8] The ideal solvent system will dissolve the compound at a higher temperature and allow it to crystallize upon cooling.
Troubleshooting & Protocol:
-
Solvent Screening:
-
Start with polar protic solvents like ethanol, methanol, or isopropanol. Mixtures of these alcohols with water are often effective.[9]
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.
-
Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
FAQ 3: What type of column chromatography is best for this compound?
Answer: Ion-exchange chromatography (IEX) is generally the most effective column chromatography technique for purifying amino acids and other charged molecules.[10][11]
Rationale: IEX separates molecules based on their net charge at a specific pH.[12] By carefully selecting the resin and buffer pH, you can achieve excellent separation from neutral impurities and other charged species.
Caption: Workflow for cation and anion exchange chromatography.
Experimental Protocol (Cation Exchange):
-
Resin Selection: Choose a strong or weak cation exchange resin (e.g., Dowex 50W, Amberlite IR120).
-
Buffer Preparation: Prepare a low pH buffer (e.g., pH 3-4) to ensure the amino group is protonated.
-
Column Packing and Equilibration: Pack a column with the selected resin and equilibrate with the starting buffer.
-
Sample Loading: Dissolve the crude product in the starting buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound impurities.
-
Elution: Elute the bound compound using a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or by increasing the pH of the buffer.
-
Fraction Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
FAQ 4: How can I achieve >99% purity for analytical standards?
Answer: For achieving very high purity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[13][14] It offers high-resolution separation of the target compound from closely related impurities.
Protocol for RP-HPLC Purification:
-
Column: C18 or C8 stationary phase.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a suitable time (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV detection, typically at 214 nm and 254 nm.
-
Post-Purification: The collected fractions containing the pure product will be in the mobile phase. The solvent can be removed by lyophilization (freeze-drying) to obtain the pure compound as a TFA or formate salt.
FAQ 5: My product is a racemic mixture. How can I separate the enantiomers?
Answer: Chiral separation is necessary to isolate the individual enantiomers. This can be achieved through several methods.
Strategies for Chiral Separation:
-
Chiral HPLC: This is a direct and widely used method.[15]
-
Chiral Stationary Phases (CSPs): Use a column with a chiral stationary phase. For amino acid derivatives, polysaccharide-based or crown ether-based CSPs can be effective.[16]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol).
-
-
Diastereomeric Salt Formation: This is a classical resolution technique.
-
Chiral Resolving Agent: React the racemic mixture with a chiral acid or base to form a pair of diastereomeric salts. A patent for a similar compound suggests using a derivative of proline for this purpose.[17]
-
Separation: The diastereomeric salts have different physical properties and can be separated by fractional crystallization.
-
Liberation of Enantiomer: After separation, the desired enantiomer can be liberated from the salt by treatment with an acid or base.
-
-
Chiral Derivatization:
-
React the racemate with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column.[18]
-
Caption: Key strategies for the chiral separation of this compound.
FAQ 6: What are the likely impurities I might encounter?
Answer: The impurities will depend on the synthetic route. However, some common impurities in the synthesis of similar amino acids include:[19][20]
-
Starting materials: Unreacted starting materials from the synthesis.
-
By-products: Products from side reactions.
-
Enantiomeric impurity: The undesired enantiomer if the synthesis is not perfectly stereoselective.
-
Inorganic salts: From pH adjustments and work-up procedures.
-
Protecting groups: Incompletely removed protecting groups if they were used in the synthesis.
Regular analytical checks by HPLC, LC-MS, and NMR are essential to identify and quantify these impurities throughout the purification process.
References
- Method for resolving 3-amino-3-phenylpropanol.
-
3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619. PubChem. [Link]
-
3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618. PubChem. [Link]
-
(S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327. PubChem. [Link]
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
-
Protein Purification by Ion Exchange Chromatography. Sino Biological. [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. National Institutes of Health. [Link]
- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof.
- Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.
-
How to desalt zwitterions? ResearchGate. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
- Analysis of amino acids by high performance liquid chromatography.
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]
-
Crystal engineering of zwitterionic drug to neutral cocrystal: a general solution for floxacins. The Royal Society of Chemistry. [Link]
- Separation and Refining of Amino acids.
-
Work-up of a zwitterion? Reddit. [Link]
-
3-Aminopropanoic acid (FDB002253). FooDB. [Link]
-
Chiral Separation of Amino Acid Enantiomers. IntechOpen. [Link]
-
(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]
-
Ion exchange chromatography protein purification and isoelectric point (pI). YouTube. [Link]
-
Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC INTERNATIONAL. [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
The Chromatography of Amino Acids on Ion Exchange Resins. Use of Volatile Acids for Elution. Journal of the American Chemical Society. [Link]
-
Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]
-
Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. PubMed. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
-
3-Amino-2-(2-bromobenzyl)propanoic acid. Appchem. [Link]
-
2-AMINO-3-(3-BENZYL-3H-IMIDAZOL-4-YL)-PROPIONIC ACID. LookChem. [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. Showing Compound 3-Aminopropanoic acid (FDB002253) - FooDB [foodb.ca]
- 3. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. sinobiological.com [sinobiological.com]
- 11. 193.16.218.141 [193.16.218.141]
- 12. youtube.com [youtube.com]
- 13. hplc.eu [hplc.eu]
- 14. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. CN102633658A - Method for resolving 3-amino-3-phenylpropanol - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Navigating the Synthesis of 3-Amino-2-(3-bromobenzyl)propionic acid: A Technical Support Guide
Welcome to the technical support center for the synthesis of 3-Amino-2-(3-bromobenzyl)propionic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. We understand the nuances and challenges of organic synthesis and aim to provide you with practical, experience-driven solutions to improve your yield and purity.
Synthetic Strategy Overview: The Amidomalonate Pathway
A robust and widely adopted method for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate.[1][2] This approach is particularly well-suited for the preparation of this compound, utilizing 3-bromobenzyl bromide as the key alkylating agent. The synthesis unfolds in three main stages:
-
Enolate Formation: Diethyl acetamidomalonate is deprotonated with a suitable base, typically sodium ethoxide, to form a nucleophilic enolate.
-
Alkylation: The enolate undergoes a nucleophilic substitution reaction (SN2) with 3-bromobenzyl bromide to introduce the desired benzyl substituent.[1]
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic hydrolysis to remove the acetyl protecting group and hydrolyze the ester functionalities, followed by decarboxylation to yield the final amino acid product.[3]
This pathway is favored for its reliability and the commercial availability of the starting materials. However, like any multi-step synthesis, it presents opportunities for side reactions and yield loss. This guide will address these potential pitfalls and provide strategies for mitigation.
Visualizing the Synthesis
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My alkylation step is resulting in a low yield of the desired mono-alkylated product, and I'm observing a significant amount of a higher molecular weight byproduct. What's happening?
A1: The most probable cause is dialkylation .[4] The mono-alkylated diethyl acetamidomalonate still possesses a weakly acidic proton on the α-carbon. This can be deprotonated by any remaining base, forming a new enolate that can react with a second molecule of 3-bromobenzyl bromide.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a 1:1 molar ratio of diethyl acetamidomalonate to 3-bromobenzyl bromide. A slight excess of the malonate ester can help favor mono-alkylation.[4]
-
Slow Addition of Alkylating Agent: Add the 3-bromobenzyl bromide to the reaction mixture slowly and at a controlled temperature. This helps to ensure that it reacts with the initial enolate before there's a significant concentration of the mono-alkylated product's enolate.[4]
-
Choice of Base and Reaction Conditions: While sodium ethoxide is standard, using a less reactive base or carefully controlling the amount of base can sometimes minimize side reactions. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the base and ester.[4]
Q2: I've isolated a byproduct that appears to be an alkene. What is the likely cause and how can I prevent it?
A2: This is indicative of a competing E2 elimination reaction of the 3-bromobenzyl bromide. The ethoxide base can act as a nucleophile in the desired SN2 reaction or as a base to abstract a proton from the benzylic position, leading to the formation of 3-bromostyrene.
Troubleshooting Steps:
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the SN2 pathway over elimination.
-
Base Selection: While a strong base is necessary for deprotonation, a very strong, sterically hindered base might favor elimination. Sticking to sodium ethoxide and controlling the temperature is generally the best approach.
Q3: The final hydrolysis and decarboxylation step is giving me a complex mixture of products and a low yield of the desired amino acid. What are the critical parameters here?
A3: The hydrolysis and decarboxylation step is sensitive to reaction conditions. Incomplete hydrolysis, side reactions of the sensitive amino acid product, or incomplete decarboxylation can all lead to a poor outcome.
Troubleshooting Steps:
-
Acid Concentration and Reflux Time: Use a sufficiently concentrated acid (e.g., 6M HCl) and ensure an adequate reflux time to drive both the hydrolysis of the esters and the amide, and the subsequent decarboxylation to completion.[3] Monitor the reaction by TLC or LC-MS if possible.
-
Work-up Procedure: After hydrolysis, the product will be in its hydrochloride salt form. Careful neutralization to the isoelectric point is crucial for precipitation. Overshooting the pH can lead to the formation of the more soluble carboxylate or ammonium salt, reducing the isolated yield.
Q4: I'm struggling to purify the final product. It seems to be soluble in both aqueous and organic phases, making extraction difficult.
A4: This is a common challenge with amino acids due to their zwitterionic nature . At the isoelectric point, the molecule has both a positive and a negative charge, leading to high polarity and often low solubility in many organic solvents.
Troubleshooting and Purification Strategies:
-
Crystallization at the Isoelectric Point: The most common purification method is crystallization. After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid. At this pH, the amino acid has a net neutral charge and its solubility in water is at a minimum, causing it to precipitate. This can be a tricky process and may require some optimization of the pH.[5]
-
Ion-Exchange Chromatography: For more challenging purifications, ion-exchange chromatography is a powerful technique.[6] You can use a cation-exchange resin to bind the amino acid, wash away impurities, and then elute the purified product with a change in pH or ionic strength.[5]
-
Reverse-Phase Chromatography: While less common for zwitterions, reverse-phase chromatography can sometimes be effective, especially if the compound has significant hydrophobic character from the bromobenzyl group.[7]
Frequently Asked Questions (FAQs)
Q: What is the quality of 3-bromobenzyl bromide critical for this reaction?
A: The purity of the alkylating agent is very important. Impurities can lead to side reactions and complicate purification. It is advisable to use freshly purified or high-purity 3-bromobenzyl bromide.
Q: Can I use a different base for the enolate formation?
A: While sodium ethoxide in ethanol is the most common and cost-effective choice, other bases like sodium hydride in an aprotic solvent (e.g., DMF) can also be used.[8] However, sodium hydride is a stronger base and may increase the likelihood of side reactions if not handled carefully.
Q: How can I monitor the progress of the alkylation reaction?
A: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside the starting materials (diethyl acetamidomalonate and 3-bromobenzyl bromide) to track the disappearance of the starting materials and the appearance of the product spot.
Q: What are the safety precautions I should take during this synthesis?
A: Always work in a well-ventilated fume hood. 3-bromobenzyl bromide is a lachrymator and should be handled with care. Sodium ethoxide is corrosive and flammable. Concentrated acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Summary
| Step | Key Parameters | Recommended Conditions | Potential Issues |
| Enolate Formation | Base, Solvent, Temperature | Sodium ethoxide, Anhydrous ethanol, Room temperature | Incomplete deprotonation, side reactions |
| Alkylation | Stoichiometry, Temperature | 1:1 ratio of malonate to alkyl halide, Reflux | Dialkylation, E2 elimination |
| Hydrolysis & Decarboxylation | Acid concentration, Time, Temperature | 6M HCl, Reflux for several hours | Incomplete reaction, degradation of product |
| Purification | pH control, Method | Crystallization at isoelectric point, Ion-exchange | Low recovery, persistent impurities |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Step 1: Alkylation of Diethyl Acetamidomalonate
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in anhydrous ethanol.
-
To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate (1.0 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Slowly add 3-bromobenzyl bromide (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.
Step 2: Hydrolysis and Decarboxylation
-
To the crude alkylated product, add an excess of 6M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product. The isoelectric point will likely be in the range of pH 5-7 and should be determined empirically for optimal precipitation.
-
Collect the precipitated solid by filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Reaction Mechanism Diagram
Caption: A simplified representation of the reaction mechanism for the synthesis.
References
-
PubMed. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers. Available from: [Link]
-
ResearchGate. How to desalt zwitterions?. Available from: [Link]
-
Reddit. Any tips for purification of two zwitterionic compounds?. Available from: [Link]
-
Reddit. Improvement of selectivity/yield of Alkylation. Available from: [Link]
-
Organic Syntheses. Diethyl acetamidomalonate. Available from: [Link]
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- 8. reddit.com [reddit.com]
Overcoming solubility issues of 3-Amino-2-(3-bromobenzyl)propionic acid in assays
Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for 3-Amino-2-(3-bromobenzyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound during their experiments. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the solubility of this compound in a direct question-and-answer format.
Q1: What are the core chemical properties of this compound that dictate its solubility?
A1: Understanding the molecular structure is the first step to troubleshooting. This compound has three key features that create a complex solubility profile:
-
Zwitterionic Nature: It contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In a neutral pH environment, these groups are typically ionized, forming a zwitterion with both a positive (-NH₃⁺) and a negative (-COO⁻) charge on the same molecule.[1][2] This structure is highly polar.
-
Hydrophobic Moiety: The molecule includes a bromobenzyl group. This aromatic ring structure is large, nonpolar, and hydrophobic, which limits solubility in aqueous solutions.[3]
-
Amphiphilic Character: The combination of the polar zwitterionic portion and the nonpolar bromobenzyl group makes the compound amphiphilic. Its solubility is therefore highly dependent on the properties of the solvent system, particularly pH.
At its isoelectric point (pI)—the pH at which the net charge is zero—the intermolecular electrostatic repulsion is minimal, and the molecule's attraction to itself is maximized, often leading to aggregation and the lowest aqueous solubility.[2][4]
Q2: I am struggling to dissolve the compound in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
A2: The most effective initial step is to modulate the pH of your solvent. Since the compound is zwitterionic, its solubility dramatically increases as you move the pH away from its isoelectric point (pI).[1][5][6]
-
Acidic Conditions (Low pH): By adding a small amount of acid (e.g., 0.1 M HCl), you protonate the carboxylate group (-COO⁻ to -COOH), leaving a net positive charge on the amino group (-NH₃⁺). The resulting cationic salt is typically much more soluble in water.
-
Basic Conditions (High pH): Conversely, by adding a small amount of base (e.g., 0.1 M NaOH), you deprotonate the amino group (-NH₃⁺ to -NH₂), leaving a net negative charge on the carboxylate group (-COO⁻). This anionic salt form also exhibits significantly higher aqueous solubility.
This strategy is the most direct way to overcome solubility issues without introducing organic solvents that might interfere with your assay.
Q3: My assay is sensitive to pH changes. How can I use organic co-solvents like DMSO effectively?
A3: When pH modification is not an option, using an organic co-solvent is the standard approach. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] However, its use requires careful planning.
The key is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your aqueous assay buffer.[8][9] This method presents two main challenges:
-
Precipitation on Dilution: The compound may be highly soluble in pure DMSO but can crash out of solution when diluted into an aqueous environment where DMSO's solubilizing power is reduced. This is a common failure point.[10]
-
Solvent Toxicity/Interference: DMSO can be toxic to cells (typically at concentrations >0.5%) and can interfere with enzyme activity or binding interactions.[11][12][13]
It is crucial to determine the maximum tolerable DMSO concentration for your specific assay and to always include a "vehicle control" (assay buffer with the same final DMSO concentration but without the compound) to account for any solvent effects.[14]
Q4: What are the best practices for preparing and using a DMSO stock solution to avoid precipitation?
A4: To maximize success when using DMSO, follow this validated protocol.
Experimental Protocol: Preparing a DMSO Stock Solution
-
High-Quality Solvent: Begin with anhydrous, high-purity DMSO to prevent compound degradation.
-
Weighing: Accurately weigh a small amount of this compound.
-
Initial Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Aid Solubilization: If the compound does not dissolve immediately, use gentle warming (30-40°C) and/or sonication in a water bath to assist. Visually inspect to ensure no solid particles remain.
-
Serial Dilution: Perform serial dilutions of the high-concentration stock in 100% DMSO to create lower-concentration stocks if needed. Do not perform initial dilutions in aqueous buffers. [8]
-
Assay Addition: When adding the compound to your assay, pipette the small volume of DMSO stock directly into the final aqueous buffer with vigorous mixing (vortexing) to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[12]
Q5: Even with DMSO, my compound precipitates at the desired final concentration. What advanced solubilizing agents can I explore?
A5: If pH adjustment and co-solvents are insufficient, advanced excipients like cyclodextrins can be highly effective. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16][17]
The mechanism involves the encapsulation of the hydrophobic bromobenzyl group of your compound within the cyclodextrin's nonpolar cavity, forming a water-soluble "inclusion complex."[15][18] This complex effectively masks the hydrophobic portion from the aqueous solvent, dramatically increasing its overall solubility.[19]
Commonly used cyclodextrins in research settings include:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methyl-β-cyclodextrin (MβCD)
These modified cyclodextrins have improved water solubility and reduced toxicity compared to natural β-cyclodextrin.[16]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The buffer pH is near the compound's isoelectric point (pI). | Primary: Adjust pH to <4 or >9 using dilute HCl or NaOH. Secondary: Prepare a stock in DMSO. |
| Compound dissolves in 100% DMSO but precipitates when added to assay media. | The compound has poor aqueous solubility, and the final DMSO concentration is too low to maintain solubility. | 1. Decrease the final compound concentration. 2. Increase the final DMSO concentration (if assay permits). 3. Use a stepwise dilution into the media with vigorous mixing.[12] 4. Explore using cyclodextrins.[15] |
| Assay results are inconsistent or show high background. | The compound may be precipitating over time in the assay plate, or the DMSO concentration is affecting the assay components. | 1. Visually inspect assay plates for precipitate. 2. Run a DMSO tolerance curve for your assay. 3. Ensure your vehicle control contains the exact same final DMSO concentration. 4. Reduce the final DMSO concentration to the lowest effective level. |
| Compound solubility decreases after freezing and thawing the stock solution. | The compound is coming out of solution during the freeze-thaw process. | Prepare smaller, single-use aliquots of the stock solution to eliminate the need for repeated freeze-thaw cycles.[12] |
Visualized Workflows and Mechanisms
A logical approach to troubleshooting solubility is critical. The following workflow outlines a decision-making process for systematically addressing solubility issues.
Caption: Decision workflow for solubilizing the compound.
The mechanism by which cyclodextrins enhance solubility is through the formation of an inclusion complex.
Caption: Encapsulation by a cyclodextrin improves solubility.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Wikipedia. (n.d.). Cyclodextrin.
- National Institutes of Health. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC.
- National Institutes of Health. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC.
- MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Reddit. (2016). role of DMSO in biochemical assays : r/Biochemistry.
- ResearchGate. (n.d.). Solubilization and stabilization of drugs through cyclodextrin complexation.
- Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion.
- Quora. (2017). What effects does DMSO have on cell assays?
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
- Chemistry LibreTexts. (2025). Preparing Solutions.
- MedchemExpress.com. (n.d.). Solubilizing Agents.
- Reddit. (2022). How to tackle compound solubility issue : r/labrats.
- Appchem. (n.d.). 3-Amino-2-(2-bromobenzyl)propanoic acid.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Semantic Scholar. (n.d.). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids.
- ACS Publications. (n.d.). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
- AAT Bioquest. (2023). Does pH affect solubility?
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
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Optimizing reaction conditions for the synthesis of propionic acid derivatives
Welcome to the Technical Support Center for the synthesis of propionic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these important synthetic transformations. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Introduction to Propionic Acid Derivatives Synthesis
Propionic acid and its derivatives are crucial building blocks in the pharmaceutical and chemical industries. They form the core scaffold of many non-steroidal anti-inflammatory drugs (NSAIDs), including widely recognized medications like ibuprofen and naproxen.[1][2] The synthesis of these derivatives, primarily esters and amides, often involves fundamental organic reactions that, while well-established, can present challenges related to yield, purity, and scalability.
This guide will focus on the two most common synthetic routes for preparing propionic acid derivatives: esterification and amidation . We will explore common pitfalls and provide actionable solutions to overcome them.
Core Synthesis Pathways & Key Considerations
The successful synthesis of propionic acid derivatives hinges on the effective activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol (for esters) or an amine (for amides).
General Reaction Schemes:
-
Esterification: Carboxylic Acid + Alcohol ⇌ Ester + Water (often acid-catalyzed)
-
Amidation: Carboxylic Acid + Amine → Amide + Water (typically requires a coupling agent)
A critical first step is often the conversion of propionic acid to a more reactive species, such as an acyl chloride.[3][4]
Protocol 1: Synthesis of Propanoyl Chloride from Propionic Acid
-
Reagents and Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add propionic acid to the flask.
-
Reaction: Slowly add thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to the propionic acid.[5][6] The reaction is typically performed at reflux.[6]
-
Workup: After the reaction is complete (monitored by techniques like TLC or GC), the excess thionyl chloride is removed by distillation. The resulting propanoyl chloride can then be purified by fractional distillation.[6][7]
Troubleshooting Guide: Q&A Format
This section addresses specific issues you may encounter during your experiments, providing explanations and step-by-step solutions.
Issue 1: Low Yield in Amide Coupling Reactions
Question: I am attempting to synthesize a propionic acid amide using a standard coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide), but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer: Low yields in amide coupling reactions are a common challenge.[8][9][10] The issue often stems from several factors related to reagent quality, reaction conditions, and workup procedures.
Root Cause Analysis & Solutions:
-
Moisture Contamination: Coupling reagents like carbodiimides are highly sensitive to moisture. Any water present will react with the activated carboxylic acid intermediate, regenerating the starting material and reducing your yield.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[8] Use anhydrous solvents and store coupling reagents in a desiccator.
-
-
Incomplete Activation of the Carboxylic Acid: The formation of the active O-acylisourea intermediate may be inefficient.
-
Solution: Consider adding an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives can form a more stable activated ester, which then reacts more cleanly with the amine.
-
-
Side Reactions: With hindered amines or acids, side reactions can become significant. For instance, with DCC, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea.
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) is used to ensure the complete consumption of the more valuable carboxylic acid. The coupling reagent is generally used in a 1:1 ratio with the carboxylic acid.
-
-
Losses During Workup: The dicyclohexylurea (DCU) byproduct from DCC coupling is often difficult to remove completely, leading to product loss during purification.
-
Solution: DCU is largely insoluble in many organic solvents. After the reaction, cool the mixture and filter off the precipitated DCU. Rinsing the filter cake with a small amount of cold solvent can help recover some of the trapped product.[8]
-
Issue 2: Incomplete Esterification and Equilibrium Problems
Question: I am performing a Fischer esterification of a propionic acid derivative with an alcohol using a sulfuric acid catalyst, but the reaction does not go to completion, and I have a significant amount of starting material left. How can I drive the reaction forward?
Answer: Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[13]
Root Cause Analysis & Solutions:
-
Equilibrium Limitation: The accumulation of water in the reaction mixture inhibits the forward reaction.
-
Solution 1: Use of Excess Alcohol: Employing the alcohol as the solvent (if feasible) can shift the equilibrium towards the product side, according to Le Chatelier's principle.[13]
-
Solution 2: Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly effective when using solvents like toluene.[13]
-
-
Insufficient Catalysis: The amount or strength of the acid catalyst may not be adequate.
-
Steric Hindrance: Bulky alcohols or carboxylic acids can slow down the reaction rate.
-
Solution: Increase the reaction temperature and/or reaction time. If steric hindrance is a significant issue, consider converting the carboxylic acid to its more reactive acyl chloride first, and then reacting it with the alcohol.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my propionic acid derivative synthesis?
A1: The choice of solvent depends on the specific reaction. For amide couplings, polar aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are commonly used as they are good at dissolving the reactants and do not interfere with the reaction. For esterifications, the alcohol reactant itself can often serve as the solvent. If a co-solvent is needed for a Fischer esterification with a Dean-Stark trap, a non-polar solvent like toluene is a good choice.
Q2: What are the best methods for monitoring the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.[17] For more quantitative analysis, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are ideal. Mass spectrometry (MS) can also be used for rapid reaction monitoring.[18][19]
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities include unreacted starting materials, byproducts from the coupling reagent (like DCU), and side-reaction products.
-
Unreacted Carboxylic Acid: This can often be removed by washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The deprotonated carboxylic acid will move into the aqueous layer.[20][21]
-
Unreacted Amine/Alcohol: These can typically be removed by washing with a dilute aqueous acid (e.g., dilute HCl). The protonated amine will partition into the aqueous phase.
-
Coupling Reagent Byproducts: As mentioned for DCC, filtration is the primary method. For water-soluble byproducts from reagents like EDC, aqueous washes are effective.
-
Final Purification: Column chromatography on silica gel is a standard method for purifying the final product to a high degree.[8] Recrystallization can also be an excellent purification technique for solid products.
Q4: I am scaling up my synthesis of a propionic acid derivative. What new challenges should I anticipate?
A4: Scaling up introduces challenges related to heat transfer, mixing, and reagent addition.
-
Exothermic Reactions: Many coupling reactions are exothermic. On a larger scale, the heat generated can be significant and may lead to side reactions or decomposition. Ensure you have adequate cooling and consider slower, controlled addition of reagents.
-
Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized "hot spots" and incomplete reactions.
-
Workup and Purification: Handling large volumes during extraction and purification can be cumbersome. Ensure you have appropriately sized glassware and equipment. Large-scale chromatography may not be practical, so developing a robust crystallization or distillation procedure is often necessary.
Visualizing the Workflow
To better understand the decision-making process in troubleshooting, the following diagram illustrates a typical workflow for addressing low yield in an amide coupling reaction.
Caption: Troubleshooting workflow for low yield in amide coupling.
Key Reaction Parameters Summary
The following table summarizes key parameters for the common synthetic routes discussed.
| Parameter | Amide Coupling (e.g., with DCC/HOBt) | Fischer Esterification |
| Solvent | Anhydrous DCM, DMF, Acetonitrile | Excess alcohol or Toluene |
| Temperature | 0 °C to Room Temperature | Reflux |
| Key Reagents | Coupling Agent (DCC, EDC, HATU), Additive (HOBt, NHS) | Strong Acid Catalyst (H₂SO₄), Solid Acid Catalyst |
| Stoichiometry | Acid:Amine:Coupling Agent (1:1.1:1) | Acid:Alcohol (1:excess) |
| Workup | Filtration of byproducts, Aqueous washes | Neutralization, Aqueous washes |
| Common Issue | Low yield due to side reactions/moisture | Incomplete reaction due to equilibrium |
Conclusion
Optimizing the synthesis of propionic acid derivatives requires a systematic approach to troubleshooting and a solid understanding of the underlying reaction mechanisms. By carefully considering factors such as reagent choice, reaction conditions, and purification strategies, researchers can significantly improve yields and obtain high-purity products. This guide provides a foundation for addressing common challenges, but remember that each specific substrate pairing may require its own unique optimization.
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Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Naproxen Sodium?. Retrieved from [Link]
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News-Medical.Net. (n.d.). Ibuprofen Mechanism. Retrieved from [Link]
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The Science Snail. (2018, October 11). Synthesis of ibuprofen from benzene. Retrieved from [Link]
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YouTube. (2020, July 27). Organic Chemistry - Ibuprofen Synthesis Mechanism. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
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PubMed. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]
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ResearchGate. (2009, March). Amide bond formation: Beyond the myth of coupling reagents. Retrieved from [Link]
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Royal Society of Chemistry. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
PubChem. (n.d.). Propionyl chloride. Retrieved from [Link]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
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Wikipedia. (n.d.). Naproxen. Retrieved from [Link]
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Synthesis of Carboxylic Acids. (n.d.). Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid?. Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Retrieved from [Link]
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
-
Slideshare. (n.d.). Green Chemistry Synthesis of Naproxen. Retrieved from [Link]
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NIH. (n.d.). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Retrieved from [Link]
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Wikipedia. (n.d.). Propionyl chloride. Retrieved from [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of carboxylic acids.
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NIH. (n.d.). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification. Retrieved from [Link]
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Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield?. Retrieved from [Link]
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ResearchGate. (n.d.). Propionic Acid and Derivatives. Retrieved from [Link]
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Chemcess. (2025, September 22). Propionic Acid: Properties, Reactions, Production And Uses. Retrieved from [Link]
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NIH. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]
-
Quora. (2021, June 1). How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially?. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
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-
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ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. Retrieved from [Link]
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- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Troubleshooting guide for 3-Amino-2-(3-bromobenzyl)propionic acid experiments
Technical Support Center: 3-Amino-2-(3-bromobenzyl)propionic acid
Welcome to the technical support guide for this compound (CAS No. 910443-86-6). This document is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the handling, synthesis, purification, and application of this novel amino acid derivative.
Safety, Handling, and Storage
Working with brominated organic compounds requires stringent safety protocols.[1][2][3] This section addresses the foundational aspects of safely managing this compound in a laboratory setting.
FAQ: Safety & Handling
Question: What are the primary hazards associated with this compound and how should I handle it?
Answer: As a substituted propionic acid and a brominated aromatic compound, the primary hazards involve potential skin, eye, and respiratory irritation.[4][5] While specific toxicity data for this exact molecule is limited, prudent practices for handling similar chemicals should be adopted.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[3][6]
-
Ventilation: Handle the compound in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[7]
-
Spill Management: In case of a spill, treat the area with an inert absorbent material like vermiculite or sand. Use sodium thiosulfate to neutralize any reactive bromine species before disposal according to your institution's guidelines.[6]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and reactive metals. Bromine-containing compounds can react violently with certain substances.[1][6]
Question: What are the optimal storage conditions for this compound to ensure long-term stability?
Answer: To maintain the integrity of this compound, proper storage is crucial. Based on its structure as an amino acid, it is susceptible to degradation via oxidation and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at Room Temperature or refrigerated (2-8 °C) | Prevents thermal degradation. Some suppliers recommend room temperature storage.[8] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | The amino group can be susceptible to oxidation over time. |
| Light | Store in an amber vial or light-proof container | Protects against photolytic degradation of the C-Br bond. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents moisture absorption and contamination.[9] |
Synthesis and Purification Troubleshooting
The synthesis of substituted β-amino acids can be complex, often resulting in challenges related to yield, purity, and scalability.
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing experimental failures.
Caption: A systematic workflow for troubleshooting synthesis experiments.
FAQ: Synthesis & Purification
Question: My synthesis reaction shows multiple spots on TLC, and the final yield is low. What are common side reactions?
Answer: In syntheses involving precursors like 3-bromobenzyl bromide and a malonic ester or similar nucleophile, several side reactions can occur:
-
Over-alkylation: The nucleophile can react twice, leading to a di-substituted product. Ensure slow, controlled addition of the electrophile.
-
Elimination: Under strongly basic conditions, HBr can be eliminated from the starting material or product. Using a milder base (e.g., K₂CO₃ vs. NaH) can mitigate this.
-
Homocoupling: Radical-mediated coupling of the benzyl bromide can occur, especially in the presence of certain metals or light. Ensure the reaction is run in the dark and under an inert atmosphere.
-
Incomplete Hydrolysis/Decarboxylation: If your route involves ester hydrolysis followed by decarboxylation, these steps may be incomplete. Monitor each step by TLC or LC-MS before proceeding. A common one-pot method involves heating a mixture of an aldehyde, malonic acid, and ammonium acetate.[10]
Question: I'm struggling to purify the final product. It streaks on my silica gel column and I get poor separation. Why?
Answer: The zwitterionic nature of amino acids makes them notoriously difficult for standard silica gel chromatography. The free amine group interacts strongly with the acidic silica surface, causing streaking and irreversible binding.
Solutions:
-
Protect the Amine: Before chromatography, protect the amino group (e.g., as a Boc or Fmoc derivative). These protected intermediates are less polar and behave well on silica. The protecting group can be removed post-purification.[11]
-
Modified Eluent System: Add a competitive base or an acid to your eluent to suppress the strong interactions.
-
Basic Modifier: Add 0.5-2% triethylamine (TEA) or ammonia in methanol to the mobile phase (e.g., DCM/MeOH/TEA).
-
Acidic Modifier: Add 0.5-2% acetic acid or formic acid to the mobile phase (e.g., EtOAc/Hexane/AcOH).
-
-
Alternative Stationary Phases: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase (C18) chromatography.
Protocol: Purification via Boc-Protection
-
Protection Step: Dissolve the crude this compound in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (2.5 equivalents).
-
Cool the solution to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Acidify the mixture to pH ~2-3 with cold 1 M HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Chromatography: The resulting Boc-protected acid is now a non-polar compound. Purify it on a silica gel column using a gradient of ethyl acetate in hexanes.
-
Deprotection: After purification, dissolve the pure Boc-protected compound in a solution of 4 M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir for 1-2 hours at room temperature, then concentrate to yield the pure HCl salt of the final product.
Analytical Characterization
Accurate characterization is essential to confirm the structure and purity of your compound.
FAQ: Analysis
Question: My HPLC analysis shows a broad or tailing peak. How can I improve the peak shape?
Answer: Poor peak shape is common for amino acids on reverse-phase (C18) columns due to interactions with residual silanols on the silica backbone and poor retention of these polar molecules.[12]
Optimization Strategies:
-
Acidify the Mobile Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phase A (water) and B (acetonitrile or methanol). This protonates the carboxylic acid and suppresses ionization, leading to better retention and sharper peaks.[13]
-
Use a Specialized Column: Employ an "aqueous stable" C18 column designed for polar analytes or consider HILIC (Hydrophilic Interaction Liquid Chromatography) as an alternative separation mode.
-
Adjust Gradient: Start with a very low percentage of organic solvent (e.g., 5%) to ensure the compound binds to the column before elution.[13]
Example HPLC Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Purity Assessment | Purity should be ≥95% for most applications.[11][14] |
Question: The proton NMR spectrum is complex or shows broad signals for the amine and carboxylic acid protons. Is this normal?
Answer: Yes, this is expected.
-
NH₂ and COOH Protons: These protons are exchangeable and their signals are often broad. Their chemical shift can vary significantly depending on the solvent, concentration, and water content. To confirm their presence, you can perform a D₂O shake, which will cause these peaks to disappear.
-
Zwitterionic State: In solvents like DMSO-d₆, you may see the protonated amine (NH₃⁺) and the deprotonated carboxylate (COO⁻), which can further broaden signals.
-
Chirality: The carbon at position 2 is a chiral center. The two protons on the adjacent CH₂ group (the aminomethyl group) are diastereotopic and should appear as a complex multiplet (dd or AB quartet), not a simple triplet.
Experimental Applications & Biological Assays
The utility of this compound in drug discovery hinges on its behavior in biological systems.
Relationship between pH, Charge, and Solubility
The compound's charge state is pH-dependent, which critically impacts its solubility and interaction with biological targets.
Caption: pH-dependent charge states of this compound.
FAQ: Biological Assays
Question: I am having trouble dissolving the compound in my aqueous assay buffer (e.g., PBS at pH 7.4). What should I do?
Answer: Solubility is often lowest at the isoelectric point (pI), where the net charge is zero.[15] At physiological pH (7.4), the compound will exist primarily as a zwitterion, which may have limited aqueous solubility.
Solubilization Protocol:
-
Prepare a Concentrated Stock: First, try to dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 10-50 mM).
-
pH Adjustment: If an organic solvent is not permissible, you can dissolve the compound by adjusting the pH.
-
Add a small amount of 1 M HCl to the aqueous suspension. This will protonate the carboxylate group, forming the more soluble cationic species.
-
Alternatively, add a small amount of 1 M NaOH to form the more soluble anionic species.
-
-
Final Dilution: Once dissolved, you can perform serial dilutions into your final assay buffer. Ensure the final concentration of the organic solvent (if used) is low (typically <0.5%) to avoid affecting the biological assay.
Question: My compound shows variable activity or appears to lose activity over the course of a multi-day experiment. Could it be unstable?
Answer: Yes, instability in the assay medium is a possibility.
-
Thiol Reactivity: The bromobenzyl moiety is a potential electrophile. It could react with nucleophilic residues in proteins (like cysteine) or with components in the cell culture medium (like glutathione). This is a known liability for some brominated compounds.
-
Oxidative Degradation: As with any amino acid, oxidative degradation can occur, especially in the presence of metal ions or reactive oxygen species in the medium.[12]
Troubleshooting Steps:
-
Run a Stability Control: Incubate the compound in the complete assay buffer (with and without cells/protein) for the duration of the experiment. At various time points (0h, 24h, 48h), take an aliquot and analyze it by LC-MS to quantify the amount of parent compound remaining.
-
Include Scavengers: If reactivity with thiols is suspected, consider if the presence of reducing agents like DTT in your buffer (if compatible with the assay) alters the results.
-
Minimize Exposure: Prepare fresh solutions of the compound immediately before use and minimize its exposure to light and air.
References
- Dolly Corporation. (2025).
-
ResearchGate. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. [Link]
-
YouTube. (2024). Bromination safety. [Link]
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. [Link]
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Scribd. (n.d.). Identification of an unknown amino acid. [Link]
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Rapid Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]
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Organic Syntheses. (2020). Synthesis and Acylation of 1,3-Thiazinane-2-thione. [Link]
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PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]
-
PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. [Link]
- Google Patents. (n.d.).
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. [Link]
-
ResearchGate. (2008). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
Appchem. (n.d.). 3-Amino-2-(2-bromobenzyl)propanoic acid. [Link]
-
ResearchGate. (n.d.). Propionic Acid and Derivatives. [Link]
-
ResearchGate. (n.d.). 23 questions with answers in PROPIONIC ACIDS. [Link]
-
PubChem. (n.d.). Propionic Acid. [Link]
-
Physics Wallah. (n.d.). NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. [Link]
-
ACS Publications. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LCSS: BROMINE [web.stanford.edu]
- 7. carlroth.com [carlroth.com]
- 8. This compound | 910443-86-6 [amp.chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. researchgate.net [researchgate.net]
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- 12. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 15. scribd.com [scribd.com]
Navigating the Stability of 3-Amino-2-(3-bromobenzyl)propionic acid in Biological Media: A Technical Support Guide
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2-(3-bromobenzyl)propionic acid. This guide is designed to provide you with in-depth, field-proven insights into the critical aspect of stability testing in biological matrices. Understanding the stability of a compound is paramount for the reliability of preclinical and clinical data, directly impacting the journey from discovery to therapeutic application.[1][2][3] This resource is structured to anticipate and address the specific challenges you may encounter, offering not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when planning and executing stability studies for this compound.
Q1: Why is stability testing in biological media so critical for my research on this compound?
A1: Stability testing is a cornerstone of bioanalytical method validation, as mandated by regulatory bodies like the FDA and EMA.[4][5] It ensures that the measured concentration of your compound in samples reflects the true in vivo concentration at the time of collection. Instability can lead to under- or over-estimation of the analyte, compromising pharmacokinetic and toxicokinetic data.[6] For this compound, its amino acid-like structure and the presence of a bromobenzyl group may make it susceptible to specific degradation pathways in enzymatic environments like plasma or tissue homogenates.
Q2: Which biological matrix should I use for my stability studies (e.g., plasma, serum, whole blood)?
A2: The choice of matrix should mirror the samples you will be analyzing in your definitive studies.[2]
-
Plasma: This is the most common matrix for pharmacokinetic studies. The choice of anticoagulant (e.g., K2EDTA, sodium heparin) should be consistent throughout your studies, as it can sometimes influence analyte stability.
-
Serum: While similar to plasma, the coagulation process can release enzymes that may affect the stability of certain compounds. If your primary samples will be serum, your stability studies must be conducted in serum.
-
Whole Blood: It is crucial to assess stability in whole blood if there is a possibility of the compound partitioning into red blood cells or being metabolized by blood cell enzymes.[7] This is particularly relevant for amino acid analogues. Stability in whole blood can be assessed by analyzing plasma or serum harvested after incubation or by direct analysis of the whole blood itself.[7]
Q3: What are the key stability parameters I need to evaluate?
A3: According to regulatory guidelines, a comprehensive stability assessment should include:
-
Bench-top stability: Evaluates the stability of the analyte at room temperature for a duration that mimics sample handling and processing time.[8]
-
Freeze-thaw stability: Assesses the impact of repeated freezing and thawing cycles on the analyte's concentration.[4]
-
Long-term stability: Determines the stability of the analyte under intended long-term storage conditions (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage.[8]
-
Stock solution and working solution stability: Ensures the integrity of your calibration standards and quality control (QC) samples.
Troubleshooting Guides
This section provides in-depth, question-and-answer formatted guides to address specific issues you might encounter during your stability experiments.
Issue 1: High Variability or Poor Reproducibility in Stability Results
A: High variability is a common challenge that can stem from several factors, from sample handling to analytical methodology. Let's break down the potential culprits and solutions.
Potential Cause 1: Inconsistent Sample Handling and Preparation.
-
Explanation: Minor variations in incubation times, temperature fluctuations, or vortexing intensity can introduce variability. For enzymatic degradation, even small differences in the duration a sample spends at room temperature can lead to significant changes.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all analysts are following a strictly defined and documented protocol.
-
Use Calibrated Equipment: Regularly verify the accuracy of pipettes, water baths, and centrifuges.
-
Minimize Bench-Top Time: Prepare samples in small batches on ice to minimize enzymatic activity before and after incubation.
-
Potential Cause 2: Matrix Effects in LC-MS/MS Analysis.
-
Explanation: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inconsistent results.[9][10][11] Matrix effects can vary between different lots of biological matrix and even between individual samples.[10]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: A more rigorous sample clean-up method can mitigate matrix effects. Consider switching from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12][13]
-
Chromatographic Separation: Improve the chromatographic separation to resolve the analyte from interfering matrix components. Experiment with different mobile phase compositions, gradients, or column chemistries.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Potential Cause 3: Non-Specific Binding.
-
Explanation: this compound, due to its chemical properties, might adsorb to the surface of storage containers (e.g., polypropylene tubes) or lab equipment. This can lead to an apparent loss of analyte that is not due to chemical degradation.
-
Troubleshooting Steps:
-
Test Different Container Materials: Evaluate the recovery of the compound from different types of tubes (e.g., low-bind polypropylene, glass).
-
Use Silanized Glassware: For particularly "sticky" compounds, silanized glassware can reduce adsorption.
-
Optimize Sample pH: Adjusting the pH of the sample can sometimes reduce non-specific binding by altering the charge of the analyte.
-
Issue 2: Rapid Degradation of this compound Observed
Q: My preliminary experiments show that this compound is degrading very quickly in plasma, even at room temperature. What are the likely degradation pathways, and how can I stabilize my samples?
A: Rapid degradation in a biological matrix is often due to enzymatic activity or inherent chemical instability under physiological conditions. Understanding the potential degradation pathways is key to developing a robust analytical method.
Potential Degradation Pathway 1: Enzymatic Hydrolysis.
-
Explanation: The aminopropionic acid structure could be a substrate for various esterases or peptidases present in plasma, leading to the cleavage of the molecule.
-
Stabilization Strategies:
-
Enzyme Inhibitors: Add specific enzyme inhibitors to the collection tubes before blood draw. For example, sodium fluoride is a common esterase inhibitor. The choice of inhibitor should be carefully validated to ensure it doesn't interfere with the analytical method.
-
Immediate Cooling and Processing: Collect samples on ice and process them (centrifuge to obtain plasma) as quickly as possible to minimize enzymatic activity.[14]
-
Potential Degradation Pathway 2: Oxidation.
-
Explanation: The benzylic position (the carbon atom attached to the bromine-substituted benzene ring) can be susceptible to oxidation.[15] Additionally, other parts of the molecule could be prone to oxidative degradation.
-
Stabilization Strategies:
-
Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the samples. The compatibility of the antioxidant with the analytical method must be verified.
-
Minimize Air Exposure: Work with samples in a way that minimizes their exposure to air, for example, by keeping tubes capped whenever possible.
-
Potential Degradation Pathway 3: pH-Dependent Instability.
-
Explanation: The stability of compounds with acidic or basic functional groups can be pH-dependent. The physiological pH of blood/plasma (around 7.4) might not be optimal for the stability of this compound. Hydrolysis of functional groups is often pH-catalyzed.[16]
-
Stabilization Strategies:
-
pH Adjustment: Immediately after collection, adjust the pH of the plasma to a value where the compound is more stable. This requires careful experimentation to identify the optimal pH range.
-
Buffer Selection: Use appropriate buffers during sample preparation to maintain a stable pH.
-
Experimental Protocols & Data Presentation
Protocol: Bench-Top Stability Assessment in Human Plasma
-
Preparation:
-
Thaw a validated batch of pooled human plasma and the stock solution of this compound.
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking the plasma with the stock solution.
-
Prepare a set of calibration standards in the same batch of plasma.
-
-
Time Zero (T=0) Analysis:
-
Immediately after preparation, process one set of low and high QC samples (n=3 for each level) using the validated bioanalytical method.
-
Analyze the freshly prepared calibration standards and the T=0 QC samples.
-
-
Incubation:
-
Leave the remaining set of low and high QC samples on the bench-top at a controlled room temperature (e.g., 25°C).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 4, 8, and 24 hours), take aliquots of the incubated QC samples (n=3 for each level at each time point).
-
Process and analyze these samples along with a freshly prepared set of calibration standards.
-
-
Data Evaluation:
-
Calculate the mean concentration of the QC samples at each time point.
-
Compare the mean concentration of the incubated QCs to the nominal concentration (or the T=0 concentration).
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
-
Data Summary Table: Example Stability Data
| Stability Test | Matrix | Concentration (ng/mL) | Incubation Conditions | Mean % of Nominal Concentration (n=3) |
| Bench-Top (4h) | Human Plasma | 50 | 25°C | 98.2% |
| Bench-Top (4h) | Human Plasma | 5000 | 25°C | 99.1% |
| Freeze-Thaw (3 cycles) | Human Plasma | 50 | -80°C to RT | 95.7% |
| Freeze-Thaw (3 cycles) | Human Plasma | 5000 | -80°C to RT | 97.4% |
| Long-Term (30 days) | Human Plasma | 50 | -80°C | 101.5% |
| Long-Term (30 days) | Human Plasma | 5000 | -80°C | 98.9% |
Visualizing Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: Workflow for a typical stability assessment study.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. [Link]
-
Stove, C. P., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-4. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Li, W., Zhang, J., & Tse, F. L. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Biomedical chromatography : BMC, 25(1-2), 226–241. [Link]
-
Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42. [Link]
-
Boyanton, B. L., & Blick, K. E. (2002). Stability studies of twenty-four analytes in human plasma and serum. Clinical chemistry, 48(12), 2242–2247. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101–125. [Link]
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- 5. ema.europa.eu [ema.europa.eu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
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How to prevent degradation of 3-Amino-2-(3-bromobenzyl)propionic acid in solution
Welcome to the technical support center for 3-Amino-2-(3-bromobenzyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Our goal is to equip you with the scientific understanding and practical tools to ensure the stability and integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a β-amino acid derivative containing a bromobenzyl moiety. Its stability in solution is paramount for reliable experimental outcomes. The structure possesses several functional groups susceptible to degradation: the amino group, the carboxylic acid group, the benzyl group, and the carbon-bromine bond on the aromatic ring. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidative species or metal ions. This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound in solution?
A1: The degradation of this compound in solution can be attributed to several factors acting on its different structural components. The primary causes include:
-
pH-mediated hydrolysis: Extreme pH values can catalyze the hydrolysis of the molecule.
-
Oxidation: The amino group and the benzylic position are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond or degradation of the benzyl group.[3]
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways, including decarboxylation and deamination.[4]
Q2: How does pH affect the stability of the solution?
A2: The pH of the solution is a critical factor influencing the stability of this compound. Both acidic and basic conditions can promote degradation. It is crucial to maintain the pH within a stable range, typically close to neutral (pH 6-8), to minimize hydrolysis and other pH-catalyzed reactions.[5]
Q3: Is the compound sensitive to light?
A3: Yes, compounds containing a bromophenyl group and a benzyl group can be susceptible to photodegradation.[3] It is recommended to protect solutions from light by using amber vials or by working in a dark environment to prevent photolytic cleavage of the C-Br bond or other photochemical reactions.
Q4: Can I store the solution at room temperature?
A4: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to store aliquots of the solution at -20°C or below to minimize thermal degradation.[6][7] Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.[7]
Troubleshooting Guide
This troubleshooting guide is designed to help you identify and resolve common issues related to the degradation of this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound concentration over time | Chemical degradation | Review storage conditions (temperature, light exposure). Check the pH of the solution. Prepare fresh solutions more frequently. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products | Perform forced degradation studies to identify potential degradants. Optimize storage and handling procedures to minimize their formation. |
| Color change in the solution | Oxidation or other chemical reactions | Degas solvents before use to remove dissolved oxygen. Consider adding an antioxidant. Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of the compound | Poor solubility or pH shift | Ensure the pH of the solution is within the optimal range for solubility and stability. Consider using a co-solvent if solubility is an issue, after verifying its compatibility. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing effective stabilization strategies.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity water (Milli-Q or equivalent), degassed
-
pH meter
-
Sterile, amber glass vials with screw caps
-
0.22 µm sterile filter
-
Inert gas (nitrogen or argon)
-
Optional: Antioxidant (e.g., Ascorbic acid, EDTA)
Procedure:
-
Solvent Preparation: Degas high-purity water by sparging with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Dissolution: Weigh the desired amount of this compound and dissolve it in the degassed water. Gentle warming or sonication can be used to aid dissolution if necessary, but avoid excessive heat.
-
pH Adjustment: Measure the pH of the solution and adjust it to a range of 6.0-7.5 using a dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH) if necessary.
-
(Optional) Addition of Stabilizers: To further inhibit oxidative degradation, consider adding an antioxidant such as ascorbic acid (at a final concentration of 0.01-0.1%) or a chelating agent like EDTA (at a final concentration of 0.01-0.05%) to sequester metal ions.[8][9]
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass vial.
-
Inert Atmosphere: Purge the headspace of the vial with an inert gas before sealing the cap tightly.
-
Storage: Store the solution at 2-8°C for short-term use (up to one week) or at -20°C or -80°C for long-term storage. Aliquot the solution into smaller volumes before freezing to avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Degradation using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the degradation of this compound over time.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (typically around 210 nm for the peptide bond and 260-280 nm for the aromatic ring).[10]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the same solvent as your samples.
-
Sample Preparation: At each time point of your stability study, take an aliquot of your test solution and dilute it to an appropriate concentration for HPLC analysis.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products. Quantify the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.
Caption: Workflow for monitoring the stability of the compound solution.
References
-
Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls. Retrieved from [Link]
-
Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. Retrieved from [Link]
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Shimadzu. Analytical Methods for Amino Acids. Retrieved from [Link]
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ResearchGate. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]
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National Center for Biotechnology Information. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Retrieved from [Link]
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National Center for Biotechnology Information. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Retrieved from [Link]
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ResearchGate. (2025, August 6). Photooxidation of Benzyl Alcohols and Photodegradation of Cationic Dyes by Fe3O4@Sulfur/Reduced Graphene Oxide as Catalyst. Retrieved from [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2015, November 16). How can store amino acids stock solutions?. Retrieved from [Link]
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Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
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Degradation pathways of amino acids during thermal utilization of biomass: a review. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, May 24). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from [Link]
-
MDPI. (2022, April 8). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. Retrieved from [Link]
-
Wikipedia. Oxidative deamination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 20). Aromatic amino acid–metal ion interactions: comparative effects of alkali and Zn2+ on acidity and coordination behavior via QM studies. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Assessment of the stability of amino acid complexes of heavy metals to biodegradation in the aquatic environment. Retrieved from [Link]
-
MDPI. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Retrieved from [Link]
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National Center for Biotechnology Information. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Retrieved from [Link]
-
ResearchGate. (2025, March 11). The Role of Antioxidants in Biochemistry. Retrieved from [Link]
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PubMed Central. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]
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Stability of proteins in aqueous solution and solid state. Retrieved from [Link]
-
MDPI. (2022, April 8). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. Retrieved from [Link]
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AAPPTEC. Handling and Storage of Peptides - FAQ. Retrieved from [Link]
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Technical Support Center: Proactive Strategies for Off-Target Effects of 3-Amino-2-(3-bromobenzyl)propionic acid
Introduction: As a novel small molecule, 3-Amino-2-(3-bromobenzyl)propionic acid presents both therapeutic promise and investigational challenges. A primary hurdle in the preclinical development of any new chemical entity is the characterization and mitigation of off-target effects. Unintended interactions with biological targets can lead to toxicity or reduced efficacy, representing a significant cause of late-stage drug attrition.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to proactively identify, validate, and address potential off-target activities of this compound and similar investigational compounds.
Section 1: Frequently Asked Questions (FAQs) - Initial Off-Target Assessment
Q1: We have just synthesized this compound. What is the very first step to assess its off-target risk?
A1: The initial step is a combination of computational prediction and a review of structural analogs. Before committing to expensive and time-consuming wet-lab experiments, in silico tools can provide a valuable early forecast of potential off-target interactions. Most small molecule drugs interact with multiple, often unknown, biological targets.[1][2]
-
Computational Profiling: Utilize computational toxicology and target prediction platforms. These tools employ machine learning algorithms, quantitative structure-activity relationship (QSAR) models, and molecular docking to screen your compound's structure against vast databases of known protein targets.[3][4] This can predict interactions with kinases, GPCRs, ion channels, and other target classes known to be associated with adverse drug reactions.[5]
-
Structural Analog Review: Investigate compounds with similar chemical scaffolds. Public databases like PubChem and ChEMBL can identify molecules with a similar propionic acid backbone and substituted benzyl group.[6][7][8] Analyzing the known biological activities and off-target profiles of these analogs can provide clues to potential liabilities of your compound.
Q2: Our computational screen predicted several potential off-target interactions. How do we prioritize which ones to investigate experimentally?
A2: Prioritization is key to efficient resource allocation. Focus on predictions with the highest confidence scores and those associated with known safety liabilities.
-
High-Confidence Predictions: Many predictive tools provide a confidence or probability score for each potential interaction.[9] Prioritize targets where multiple computational methods converge on a high-likelihood prediction.[1]
-
Targets with Known Safety Relevance: Cross-reference the predicted off-targets with established safety pharmacology panels. For example, interactions with the hERG ion channel (cardiac toxicity), various cytochrome P450 enzymes (drug metabolism), or key kinases involved in cell survival pathways are high-priority for follow-up.
-
Relevance to Intended Therapeutic Area: Consider the physiological role of the predicted off-targets in the context of your intended disease indication. An off-target effect in a pathway unrelated to your therapeutic goal might be more tolerable than one that could directly counteract the desired effect or cause toxicity in the target patient population.
Q3: What is the difference between a binding assay and a functional assay for off-target screening, and when should we use each?
A3: This is a critical distinction. Binding assays tell you if your compound interacts with a target, while functional assays tell you what effect that interaction has.
-
Binding Assays (e.g., Radioligand Binding): These assays measure the direct physical interaction between your compound and the off-target protein. They are excellent for initial, broad screening to identify potential interactions across a large number of targets. However, they do not reveal whether your compound is an activator (agonist), inhibitor (antagonist), or has no functional consequence.
-
Functional Assays (e.g., Enzyme Activity, Cell-Based Reporter Assays): These assays measure the biological consequence of the compound-target interaction. For example, a functional kinase assay measures the inhibition of phosphorylation, while a GPCR functional assay might measure changes in downstream signaling molecules like cAMP. Functional assays provide more actionable data, helping to distinguish true liabilities from benign interactions.[10]
Recommendation: A tiered approach is most effective.[11][12] Start with a broad in vitro binding panel to cast a wide net. Then, for any significant "hits" identified, perform follow-up functional assays to understand the pharmacological relevance of the interaction.
Section 2: Troubleshooting Guides for Experimental Workflows
Guide 1: In Silico Prediction and Analysis
Issue: The computational off-target prediction software returned a large number of potential hits for this compound, making it difficult to know where to start.
| Possible Cause | Troubleshooting Step & Rationale |
| Promiscuous Structural Motifs | The 3-bromobenzyl or amino-propionic acid moiety might be recognized by multiple protein families. Action: Use multiple prediction algorithms (e.g., 2D similarity, 3D shape-based, and machine learning models).[13] A hit that appears across different methodologies is more likely to be a true positive. |
| Metabolite-Induced Effects | The in vivo effects might be caused by a metabolite of the parent compound, not the parent compound itself. Action: Utilize metabolite prediction software to identify potential metabolites of your compound.[14][15] Run these predicted metabolite structures through the same off-target prediction software to see if they have a different or more concerning off-target profile. |
| Overly Sensitive Prediction Thresholds | The default settings of the software may be too permissive, leading to a high number of false positives. Action: Adjust the prediction confidence threshold to a higher value (e.g., >0.6 or as recommended by the software provider) to filter for only the most likely interactions.[1] |
Guide 2: In Vitro Off-Target Screening
Issue: Our compound shows significant activity against an off-target in a biochemical binding assay, but we don't see a corresponding effect in our cell-based assays.
| Possible Cause | Troubleshooting Step & Rationale |
| Poor Cell Permeability | The compound may bind to the purified protein in a biochemical assay but cannot reach its intracellular target in a cellular context. Action: Perform a cell permeability assay (e.g., PAMPA) or measure the intracellular concentration of the compound using LC-MS/MS to confirm it is engaging the target in the cell. |
| Compound is a Weak Antagonist/Agonist | The binding interaction may not be strong enough to elicit a measurable functional response in a complex cellular system with competing endogenous ligands. Action: Run a dose-response functional assay to determine the IC50 or EC50.[10] A weak potency (e.g., in the high micromolar range) may not be physiologically relevant, especially if the on-target potency is much higher. |
| Assay Interference | The compound may be interfering with the assay technology itself (e.g., luciferase reporters, fluorescence readouts) rather than interacting with the biological target. Action: Perform a counter-screen using a cell line that does not express the target protein or use an orthogonal assay with a different detection method to confirm the result.[16] |
Section 3: Key Methodologies and Protocols
Protocol 1: General Workflow for Off-Target Liability Assessment
This protocol outlines a systematic approach to identifying and validating off-target effects.
-
In Silico Profiling:
-
Submit the structure of this compound to at least two different computational prediction platforms (e.g., based on ligand similarity and target-pocket docking).
-
Analyze and consolidate the results, prioritizing targets predicted by multiple methods and those with known safety concerns.
-
-
Broad In Vitro Screening:
-
Submit the compound for screening against a broad safety pharmacology panel (e.g., a SafetyScreen44 or similar panel from a contract research organization).[5][12][17] These panels typically include a wide range of receptors, kinases, enzymes, and ion channels.
-
The initial screen is often performed at a single high concentration (e.g., 10 µM) in binding assays.
-
-
Hit Confirmation and Validation:
-
For any target showing significant inhibition or binding (>50% at 10 µM), perform a dose-response curve to determine the IC50 (for binding) or EC50 (for function).
-
Utilize an orthogonal assay to confirm the hit. For example, if a kinase interaction is identified in a biochemical assay, validate it using a cell-based assay that measures the phosphorylation of a known substrate of that kinase.
-
-
Cellular Phenotypic Assessment:
-
If a potent, high-confidence off-target interaction is confirmed, design cell-based experiments to understand the phenotypic consequence. For example, if the compound hits a known cell cycle kinase, perform a cell proliferation or cell cycle analysis assay.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Synthesize and test close structural analogs of your compound to determine if the off-target activity can be separated from the desired on-target activity. This is a key step in medicinal chemistry optimization.[18]
-
Diagram: Off-Target De-risking Workflow
Caption: A tiered workflow for identifying, validating, and mitigating off-target effects.
Section 4: Advanced Strategies and Considerations
Validating On-Target vs. Off-Target Phenotypes
A common challenge is determining whether an observed cellular effect is due to the intended on-target activity or an unknown off-target interaction.
-
Use of a Negative Control: Synthesize a structurally similar but inactive analog of this compound.[19] This "dead" compound should retain the same physical properties but lack on-target activity. If the cellular phenotype is still observed with the negative control, it strongly suggests an off-target effect.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic tools like siRNA or CRISPR to reduce or eliminate the expression of the intended target protein. If the phenotype observed with your compound is mimicked by knocking down the target, it provides strong evidence for an on-target mechanism. Conversely, if the compound still produces the effect in a target-knockout cell line, the effect is off-target.
Diagram: Validating Phenotypic Effects
Caption: Decision logic for attributing a cellular phenotype to on- or off-target effects.
References
-
Mervin, L. H., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]
-
Garcia de Lomana, M., et al. (2022). Consideration of predicted small-molecule metabolites in computational toxicology. Digital Discovery. [Link]
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Scheiber, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology. [Link]
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Glick, M., et al. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. [Link]
-
Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. [Link]
-
Gao, C., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [Link]
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Keiser, M. J., et al. (2010). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. [Link]
-
ICE Bioscience. (n.d.). Safety and Off-Target Drug Screening Services. [Link]
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Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]
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Scifinder. (2025). Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. [Link]
-
Garcia de Lomana, M., et al. (2022). Consideration of predicted small-molecule metabolites in computational toxicology. UCL Discovery. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?[Link]
-
Valerio, L. G. (2009). Computational Toxicology—A State of the Science Mini Review. Toxicological Sciences. [Link]
-
Workman, P., & Blagg, J. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. [Link]
-
Tang, M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]
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PubChem. (n.d.). 3-Amino-3-(2-bromophenyl)propanoic acid. [Link]
-
PubChem. (n.d.). (S)-3-Amino-2-benzylpropanoic acid. [Link]
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Method refinement for consistent results with 3-Amino-2-(3-bromobenzyl)propionic acid
An official website of the United States government
Here's how you know
Technical Support Hub: Method Refinement for Consistent Results with 3-Amino-2-(3-bromobenzyl)propionic acid
This guide is designed for researchers, scientists, and drug development professionals utilizing this compound. As a specialized β-amino acid analog, this compound presents unique handling characteristics. Achieving reproducible, high-quality data requires a nuanced understanding of its properties and a refined experimental approach. This document provides field-proven insights, troubleshooting guides, and validated protocols to ensure the integrity and consistency of your results.
Compound Profile: Physicochemical Properties
A foundational understanding of the reagent's properties is the first step in troubleshooting and method refinement. All experimental choices, from solvent selection to storage conditions, are dictated by these fundamental characteristics.
| Property | Value | Source |
| CAS Number | 910443-86-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][3] |
| Molecular Weight | 258.11 g/mol | [1][3] |
| Synonyms | 3-Amino-2-(3-bromobenzyl)propanoic acid; a-(Aminomethyl)-3-bromobenzenepropanoic acid | [1][2] |
| Predicted Boiling Point | 385.4 ± 37.0 °C | [1] |
| Predicted Density | 1.517 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 3.30 ± 0.10 | [1] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our application support team.
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A1: For maximal stability and to prevent degradation, the compound should be stored in a dry, sealed container. While some suppliers may indicate room temperature storage is acceptable for short periods, long-term preservation of purity is best achieved by storing at -20°C.[4] Causality: As an amino acid derivative, the compound is susceptible to slow degradation via oxidation and interaction with atmospheric moisture; cold and dry conditions significantly decelerate these processes.
Q2: I'm having trouble dissolving the compound in my aqueous assay buffer. What is the recommended solvent for stock solutions?
A2: Direct dissolution in aqueous buffers is not recommended and often leads to incomplete solubilization and inaccurate concentrations. The standard, field-tested protocol is to first prepare a high-concentration stock solution in an anhydrous polar aprotic solvent, such as dimethyl sulfoxide (DMSO). Subsequent dilutions into your aqueous experimental medium should then be performed from this validated stock.
Q3: My experimental results show significant well-to-well or day-to-day variability. What are the likely causes?
A3: Variability is a classic sign of issues with either compound handling or assay conditions. The primary culprits are:
-
Incomplete Solubilization: If the compound is not fully dissolved in the stock solution, each aliquot will have a different effective concentration.
-
Solution Instability: Preparing large volumes of diluted, buffered solutions and storing them for extended periods can lead to degradation or precipitation. Working solutions should be prepared fresh daily from the frozen DMSO stock.
-
pH Sensitivity: The charge state and conformation of the molecule can be influenced by the pH of the buffer, potentially affecting its biological activity. Ensure your buffer's pH is consistent across all experiments.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving common experimental hurdles.
Issue: Low Solubility and Compound Precipitation in Aqueous Media
The presence of both an acidic (carboxylic acid) and a basic (amino) group makes this molecule zwitterionic, leading to complex solubility behavior in aqueous solutions of varying pH.
Troubleshooting Workflow:
Caption: Logical workflow for diagnosing and solving solubility issues.
Issue: Inconsistent Biological Activity or Potency (IC₅₀/EC₅₀ Shift)
Shifts in potency are often traced back to the stability and handling of the compound.
Preventative Measures & Protocol Validation:
-
Aliquot Stock Solutions: After preparing your primary stock in DMSO, immediately aliquot it into single-use volumes. This prevents repeated freeze-thaw cycles which can compromise compound integrity.
-
Use Fresh Dilutions: Never reuse diluted working solutions from a previous day. Prepare them fresh from a new stock aliquot for each experiment.
-
Inert Gas Overlay: For long-term storage (months to years), flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.
-
Run Positive Controls: Always include a well-characterized compound with a known mechanism and potency in your assay. A stable result from your positive control helps confirm that the assay itself is performing correctly, pointing to issues with the test compound if variability is observed.
Validated Experimental Protocols
Adherence to a standardized protocol is critical for reproducibility.
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
-
Pre-analysis: Equilibrate the vial of this compound to room temperature for at least 20 minutes before opening to prevent condensation of moisture onto the solid compound.
-
Weighing: Accurately weigh 2.58 mg of the compound. Note: Use a calibrated analytical balance in a draft-free enclosure.
-
Dissolution: Add 1.0 mL of anhydrous, molecular biology grade DMSO to the solid.
-
Solubilization: Cap the vial tightly and vortex for 2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Validation (CRITICAL STEP): Visually inspect the solution against a bright light to ensure it is completely clear and free of any solid particles before proceeding.
-
Storage: Aliquot into smaller, single-use volumes (e.g., 20 µL) in low-retention tubes. Store at -20°C.
Protocol 2: General Workflow for Cell-Based Assays
This diagram outlines the key decision and action points for a typical dose-response experiment.
Caption: Standardized workflow for a cell-based dose-response experiment.
References
-
3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 . PubChem. Available at: [Link]
-
3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 . PubChem. Available at: [Link]
-
(S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327 . PubChem. Available at: [Link]
-
3-Amino-2-(2-bromobenzyl)propanoic acid | 910443-85-5 . Appchem. Available at: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids . ResearchGate. Available at: [Link]
- Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Google Patents.
-
MSDS of (R)-3-Amino-2-methyl-propionic acid . Chembest. Available at: [Link]
-
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms . PubMed. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 3-Amino-2-(3-bromobenzyl)propionic Acid and Structurally Related GABAergic Modulators
This guide provides a comprehensive comparative analysis of 3-Amino-2-(3-bromobenzyl)propionic acid and its analogous compounds, focusing on their potential as modulators of the γ-aminobutyric acid (GABA) system. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and potential pharmacological performance of these compounds, supported by established experimental protocols.
Introduction: The Significance of GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, compounds that can modulate GABAergic neurotransmission are of significant therapeutic interest.
This guide focuses on a class of β-substituted β-alanine derivatives, exemplified by this compound. These compounds are structural analogs of GABA and are hypothesized to interact with components of the GABAergic system, such as GABA transporters (GATs) or GABA receptors.[2][3] The central hypothesis is that the lipophilic benzyl group facilitates crossing the blood-brain barrier, a common challenge for GABAergic drugs, while substitutions on the phenyl ring can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
Structural Framework and Rationale for Comparison
The core structure under investigation is 2-benzyl-β-alanine. The comparative analysis will focus on variations of the substituent on the phenyl ring of the benzyl group, with this compound serving as the primary subject. The selection of analogs for comparison is based on the common practice of exploring halogen substitutions (e.g., fluoro-, chloro-) and the unsubstituted parent compound to elucidate the electronic and steric effects on biological activity.
The rationale for investigating the 3-bromo substitution stems from the principle that halogenation can significantly impact a molecule's properties. Increased lipophilicity due to the bromo group may enhance membrane permeability and binding affinity to hydrophobic pockets within target proteins.[4] Furthermore, the position of the substituent on the phenyl ring is critical for determining the molecule's interaction with its biological target.
Postulated Mechanism of Action: Targeting GABA Transporters
While the precise molecular targets of this compound are yet to be definitively elucidated in publicly available literature, compounds with a similar structural backbone have been investigated as inhibitors of GABA transporters (GATs).[5] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission.
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2] Developing subtype-selective inhibitors is a key objective in modern drug discovery to achieve targeted therapeutic effects with fewer side effects. The structural features of 2-benzyl-β-alanine derivatives suggest they may interact with the substrate-binding site of GATs.
Comparative Data Summary
To facilitate future comparative studies, this guide provides detailed protocols for key in vitro assays that would be essential for generating the necessary quantitative data.
Experimental Protocols
Synthesis of 3-Amino-2-(arylmethyl)propionic Acids
A general and efficient method for the synthesis of β-amino acids is the one-pot, three-component reaction of an arylaldehyde, malonic acid, and ammonium acetate.[6] This approach provides a straightforward route to the desired 2-benzyl-β-alanine derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine the desired substituted benzaldehyde (e.g., 3-bromobenzaldehyde), malonic acid, and ammonium acetate in a suitable solvent such as ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate duration, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture and isolate the crude product by filtration. Purify the product by recrystallization from a suitable solvent system to yield the desired 3-Amino-2-(arylmethyl)propionic acid.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Diagram of Synthetic Workflow:
Caption: General workflow for the one-pot synthesis of 3-Amino-2-(arylmethyl)propionic acids.
In Vitro GABA Transporter Uptake Assay
This assay is fundamental for determining the inhibitory potency (IC50) of the synthesized compounds on GABA transporter subtypes. It measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.[2]
Step-by-Step Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing one of the human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, or hBGT1).
-
Plating: Plate the cells in a 96-well microplate at a suitable density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound (e.g., this compound) or a known inhibitor (as a positive control) for a defined period at room temperature.
-
Initiation of Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA) to each well.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Diagram of GABA Transporter Uptake Assay Workflow:
Caption: General workflow for electrophysiological analysis of GABA receptor modulation.
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic evaluation of a series of 2-(substituted benzyl)-β-alanine analogs using the aforementioned protocols will enable the elucidation of key structure-activity relationships.
Key Questions to Address:
-
Effect of Halogen Substitution: Does the nature of the halogen (F, Cl, Br) and its position on the phenyl ring influence potency and selectivity? It is anticipated that the more lipophilic bromo and chloro substituents may lead to higher affinity. [4]* Role of the Benzyl Moiety: Comparison with analogs lacking the benzyl group will clarify its importance for activity, likely related to interactions with a hydrophobic pocket in the target protein.
-
Subtype Selectivity: Does this compound or its analogs exhibit selectivity for any of the GABA transporter subtypes? This is a critical determinant of their therapeutic potential.
Future research should focus on generating robust quantitative data for a direct comparison of these compounds. In vivo studies in animal models of epilepsy or neuropathic pain would be the next logical step to assess their therapeutic efficacy and pharmacokinetic profiles.
Conclusion
While direct comparative data for this compound is currently limited, its structural features suggest it is a promising candidate for modulating the GABAergic system, potentially through the inhibition of GABA transporters. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this compound and its analogs. Elucidating the structure-activity relationships within this chemical series will be instrumental in the rational design of novel and effective therapeutics for a range of neurological disorders.
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Uivarosi, V., Badea, M., & Olaru, O. T. (2023). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 28(13), 5129. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles derivatives. Journal of Receptors and Signal Transduction, 38(4), 312–319. [Link]
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Glavač, N., Saftić, D., & Opačak-Bernardi, T. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules, 29(1), 224. [Link]
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A Researcher's Guide to Validating the In Vitro Activity of 3-Amino-2-(3-bromobenzyl)propionic acid: A Comparative Approach
For drug discovery and development researchers, the initial validation of a novel compound's in vitro activity is a critical step. This guide provides a comprehensive framework for characterizing the bioactivity of 3-Amino-2-(3-bromobenzyl)propionic acid. Drawing from established methodologies for similar chemical scaffolds, we present a detailed experimental plan to elucidate its mechanism of action, potency, and selectivity. This guide is designed to be a self-validating system, ensuring robust and reproducible results.
The core hypothesis of this guide is that this compound, due to its structural similarity to other β-amino acid derivatives, is a potential modulator of γ-aminobutyric acid (GABA) transporters (GATs). Disturbances in GABA signaling are implicated in numerous neurological and psychiatric conditions, making GABA transporters significant therapeutic targets.[1][2]
Section 1: Elucidating the Primary Target - A Focus on GABA Transporters
The initial and most crucial step is to determine if this compound interacts with the primary inhibitory neurotransmitter system in the central nervous system, the GABAergic system. The four main GABA transporters—GAT1, GAT2, GAT3, and BGT1—are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating neuronal excitability.[1][3] Inhibition of these transporters increases extracellular GABA levels, a clinically relevant mechanism for treating conditions like epilepsy and anxiety.[1][4]
Initial Screening: A Broad-Spectrum GABA Transporter Uptake Assay
The first line of investigation involves a functional assay to measure the inhibition of GABA uptake in cell lines engineered to express each of the four human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, and hBGT1). The most common and well-validated method is the [³H]GABA uptake assay.[1][5]
Experimental Rationale: This assay directly measures the functional consequence of a compound's interaction with the transporter. By using cells that individually express each transporter subtype, we can simultaneously screen for activity and begin to profile for selectivity.
dot
Caption: Workflow for the initial [³H]GABA uptake screening assay.
Comparative Analysis: Benchmarking Against Known Inhibitors
To contextualize the activity of this compound, it is essential to run known GABA transporter inhibitors in parallel. This not only validates the assay's performance but also provides a direct comparison of potency and selectivity.
| Compound | Primary Target(s) | Reported IC₅₀ |
| Tiagabine | GAT1 | ~0.07 µM[4] |
| SNAP-5114 | GAT3 > GAT2 > BGT1 > GAT1 | hGAT-3: 5 µM[6] |
| EF1502 | GAT1 and GAT2 | Equipotent at mouse GAT1 and GAT2[7] |
| NNC-711 | GAT1 | 0.04 µM[4] |
Table 1: Reference GABA Transporter Inhibitors for Comparative Analysis.
Section 2: In-Depth Characterization - Potency, Selectivity, and Mechanism of Action
Assuming the initial screen reveals inhibitory activity against one or more GABA transporters, the next phase involves a more detailed characterization.
Dose-Response Analysis and IC₅₀ Determination
A full dose-response curve should be generated for each transporter subtype where activity was observed. This will allow for the precise determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
Experimental Protocol: [³H]GABA Uptake Assay for IC₅₀ Determination
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human GABA transporter of interest (hGAT1, hGAT2, hGAT3, or hBGT1).[1]
-
Plating: Seed approximately 50,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[5]
-
Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitors.
-
Incubation: Wash the cells with a suitable buffer and then incubate them with varying concentrations of the test compound for a predetermined time.
-
GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA (e.g., 30 nM) and incubate for a short period (e.g., 3 minutes).[1]
-
Termination and Scintillation Counting: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Assessing Selectivity Across GABA Transporter Subtypes
By comparing the IC₅₀ values obtained for each of the four transporter subtypes, a selectivity profile for this compound can be established. A compound is considered selective if its IC₅₀ for one transporter is significantly lower (typically at least 10-fold) than for the others.
dot
Caption: Conceptual diagram of determining the selectivity profile.
Section 3: Off-Target Liability and Broader Characterization
To ensure the observed activity is not due to non-specific effects and to build a more complete profile of the compound, it is prudent to investigate potential off-target interactions.
GABA Receptor Binding Assays
A key consideration for compounds targeting the GABAergic system is their potential interaction with GABA receptors (e.g., GABA-A receptors). A radioligand binding assay can be employed to assess this.[5]
Experimental Rationale: This assay will determine if this compound binds to GABA-A receptors, which could confound the interpretation of its effects in more complex biological systems.
Experimental Protocol: GABA-A Receptor Binding Assay
-
Membrane Preparation: Prepare crude synaptic membranes from rat cortical tissue.
-
Radioligand: Use a radiolabeled GABA-A receptor ligand, such as [³H]-muscimol.[5]
-
Assay: Incubate the membranes with the radioligand in the presence and absence of various concentrations of this compound.
-
Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound for the GABA-A receptor.
Cytotoxicity Assessment
It is essential to confirm that the observed inhibition of GABA uptake is not a result of cellular toxicity. A simple cell viability assay, such as the MTT or LDH assay, should be performed on the cell lines used for the transporter assays at the highest concentrations of the test compound.
Section 4: Data Summary and Interpretation
The culmination of these experiments will be a comprehensive in vitro profile of this compound.
| Parameter | This compound | Tiagabine (Reference) | SNAP-5114 (Reference) |
| hGAT1 IC₅₀ (µM) | Experimental Value | ~0.07 | >100 |
| hGAT2 IC₅₀ (µM) | Experimental Value | - | ~21 |
| hGAT3 IC₅₀ (µM) | Experimental Value | - | ~5 |
| hBGT1 IC₅₀ (µM) | Experimental Value | - | ~140 |
| GABA-A Receptor Binding (Ki, µM) | Experimental Value | >100 | >100 |
| Cytotoxicity (EC₅₀, µM) | Experimental Value | >100 | >100 |
Table 2: Hypothetical Data Summary for In Vitro Characterization.
Interpretation of Potential Outcomes:
-
Potent and Selective GAT1 Inhibitor: If the compound shows a low IC₅₀ for hGAT1 and significantly higher values for other transporters and the GABA-A receptor, it would be classified as a potent and selective GAT1 inhibitor, similar to Tiagabine.
-
Broad-Spectrum GAT Inhibitor: If it inhibits multiple GAT subtypes with similar potencies, it would be considered a broad-spectrum inhibitor.
-
BGT1 or GAT2/3 Selective Inhibitor: Selective inhibition of the less-studied GATs would represent a valuable pharmacological tool for further research into their specific physiological roles.[7][8]
-
No Activity or Off-Target Effects: A lack of activity at the GABA transporters or significant off-target binding/cytotoxicity would necessitate a re-evaluation of the compound's potential therapeutic applications.
This structured and comparative approach to the in vitro validation of this compound will provide a robust and interpretable dataset, crucial for making informed decisions in the drug discovery pipeline.
References
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Kowalczyk, M., et al. (2024, October 19). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience. Retrieved from [Link]
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Vogensen, S. B., et al. (2013, August 15). Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1) with a non-competitive pharmacological profile. PubMed. Retrieved from [Link]
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Clausen, R. P., et al. (2005). A novel selective gamma-aminobutyric acid transport inhibitor demonstrates a functional role for GABA transporter subtype GAT2/BGT-1 in the CNS. PubMed. Retrieved from [Link]
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Kowalczyk, M., et al. (2024). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2-(3-bromobenzyl)propionic Acid Analogs as GABA Uptake Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Amino-2-(3-bromobenzyl)propionic acid and its analogs, a class of compounds with significant potential as modulators of the γ-aminobutyric acid (GABA) system. By inhibiting GABA transporters (GATs), these molecules can increase the concentration of this primary inhibitory neurotransmitter in the synaptic cleft, a mechanism of therapeutic interest for a range of neurological disorders.[1]
This document moves beyond a simple recitation of facts to offer a causal explanation for experimental choices and a self-validating framework for the described protocols. All key claims are supported by authoritative sources to ensure scientific integrity.
Introduction: The Significance of GABAergic Modulation
The GABAergic system is the principal inhibitory network in the central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and neuropathic pain. Plasma membrane GABA transporters (GATs) are critical components in the regulation of GABAergic neurotransmission by clearing GABA from the extracellular space.[1] There are four known subtypes of GATs: GAT1, GAT2, GAT3, and BGT1. Consequently, inhibitors of these transporters are of significant therapeutic interest.
This compound, a β-substituted β-alanine analog, represents a promising scaffold for the development of novel GAT inhibitors. The core structure comprises a β-amino acid backbone, essential for recognition by the transporter, and a lipophilic benzyl moiety, which can be systematically modified to tune potency and selectivity. This guide will dissect the structural features of these analogs that govern their activity, providing a comparative framework for future drug design and development.
Core Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of this compound analogs on GABA transporters is dictated by specific structural features. The fundamental pharmacophore consists of the β-amino acid moiety and a lipophilic side chain.
The Essential β-Amino Acid Backbone
The 3-amino and propionic acid functionalities are crucial for binding to the GABA transporter. The carboxylate group and the amino group mimic the endogenous substrate GABA, allowing the molecule to interact with the transporter's binding site. The stereochemistry at the chiral center (C2) can also significantly influence activity, with one enantiomer often exhibiting higher potency.
The Role of the Benzyl Substituent
The benzyl group at the 2-position provides a large lipophilic domain that significantly influences the potency and selectivity of the analogs. The position and nature of substituents on the phenyl ring are critical determinants of activity.
-
Nature of the Substituent: Electron-withdrawing groups, such as the bromine atom in the parent compound, can influence the electronic properties of the aromatic ring and potentially engage in specific interactions within the transporter's binding pocket. Replacing bromine with other halogens (e.g., chlorine, fluorine) or with electron-donating groups (e.g., methoxy) would likely alter the inhibitory profile. It is hypothesized that variations in the size and electronegativity of the substituent would modulate the binding affinity and selectivity for the different GAT subtypes.
The following diagram illustrates the key structural components of the this compound scaffold and highlights the points of modification for SAR studies.
Caption: Key structural features of the this compound scaffold.
Comparative Analysis of Analog Performance
While a comprehensive table of IC50 values for a systematic series of this compound analogs is not publicly available, we can infer the expected trends based on the SAR of other β-aryl-β-amino acid GAT inhibitors. The following table presents a hypothetical comparison based on established principles, which should be validated by experimental data.
| Analog | Modification | Expected GAT1 Inhibition (IC50) | Rationale |
| 3-Amino-2-(benzyl)propionic acid | Unsubstituted benzyl | Moderate | The lipophilic benzyl group is expected to confer moderate activity. |
| This compound | 3-Bromo substitution | Potent | The electron-withdrawing bromo group at the meta position may enhance binding affinity through favorable electronic or steric interactions. |
| 3-Amino-2-(4-bromobenzyl)propionic acid | 4-Bromo substitution | Potentially less potent | Shifting the bromo group to the para position might alter the orientation in the binding pocket, potentially reducing affinity. |
| 3-Amino-2-(3-chlorobenzyl)propionic acid | 3-Chloro substitution | Potent | The smaller chloro group is also electron-withdrawing and is expected to maintain high potency. |
| 3-Amino-2-(3-methoxybenzyl)propionic acid | 3-Methoxy substitution | Likely reduced potency | An electron-donating group like methoxy could be less favorable for binding compared to electron-withdrawing halogens. |
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, this section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 3-Amino-2-(substituted benzyl)propionic Acids
The synthesis of these analogs can be achieved through various established methods for β-amino acid synthesis. A common and effective approach is the Michael addition of a nitrogen nucleophile to a substituted cinnamic acid derivative, followed by reduction and hydrolysis.
A representative synthetic scheme is outlined below:
Caption: General synthetic workflow for 3-Amino-2-(substituted benzyl)propionic acids.
Step-by-Step Protocol (Example: Synthesis of this compound):
-
Synthesis of (E)-2-(3-bromobenzyl)acrylic acid: 3-Bromobenzaldehyde is reacted with malonic acid in the presence of a base such as pyridine (Knoevenagel condensation) to yield the corresponding cinnamic acid derivative.
-
Michael Addition: The resulting (E)-2-(3-bromobenzyl)acrylic acid is then subjected to a Michael addition with a suitable nitrogen nucleophile, such as benzylamine, to introduce the amino group at the 3-position.
-
Deprotection: The N-benzyl protecting group is removed by catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst).
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro Evaluation of GAT Inhibition: [³H]GABA Uptake Assay
The inhibitory potency of the synthesized analogs on the different GAT subtypes is typically determined using a radioligand uptake assay in cells stably expressing the respective transporter.[2][3]
Protocol Overview:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the cDNA for the desired human GAT subtype (hGAT1, hGAT2, hGAT3, or hBGT1) are cultured to confluency in appropriate media.[3]
-
Assay Preparation: The cells are harvested and washed with a buffer solution.
-
Incubation: The cells are pre-incubated with varying concentrations of the test compound (the this compound analog).
-
GABA Uptake: [³H]GABA is added to the cell suspension to initiate the uptake reaction.
-
Termination and Scintillation Counting: The uptake is terminated after a defined period by rapid filtration and washing. The radioactivity retained by the cells is then quantified using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the [³H]GABA uptake) are calculated by non-linear regression analysis of the concentration-response curves.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for these compounds is the inhibition of GABA reuptake from the synaptic cleft. By blocking GATs, these analogs increase the extracellular concentration of GABA, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B). This potentiation of inhibitory neurotransmission is the basis for their therapeutic potential in CNS disorders characterized by neuronal hyperexcitability.
The following diagram illustrates the effect of GAT inhibition on GABAergic signaling.
Caption: Mechanism of action of GAT inhibitors on a GABAergic synapse.
Conclusion and Future Directions
The this compound scaffold provides a versatile platform for the design of novel GABA uptake inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of the β-amino acid core and the substituted benzyl moiety in determining the potency and selectivity of these analogs.
Future research in this area should focus on:
-
Systematic SAR Studies: Synthesizing and testing a comprehensive library of analogs with diverse substitutions on the benzyl ring to build a quantitative SAR model.
-
Subtype Selectivity: Investigating modifications that can confer selectivity for specific GAT subtypes, which could lead to more targeted therapies with fewer side effects.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of neurological disorders to assess their therapeutic potential.
By applying the principles and protocols outlined in this guide, researchers can accelerate the discovery and development of the next generation of GABAergic modulators with improved therapeutic profiles.
References
[2] Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. (URL not available) [3] Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1. (URL not available) [1] Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (URL not available) [4] GABA Transporters. (URL not available)
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A Comparative Guide to the Efficacy of Brominated vs. Non-Brominated Propionic Acid Derivatives
Introduction: The Enduring Legacy of Propionic Acid Derivatives and the Quest for Enhanced Efficacy
Arylpropionic acid derivatives represent a cornerstone in the management of pain and inflammation, with prominent members like ibuprofen and naproxen being household names.[1][2] As a major class of nonsteroidal anti-inflammatory drugs (NSAIDs), their primary therapeutic action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[3][4] While the efficacy of these non-brominated compounds is well-established, the relentless pursuit of improved therapeutic profiles in drug development has led to the exploration of various chemical modifications. One such modification is halogenation, and specifically, the introduction of a bromine atom. This guide provides a comparative analysis of brominated versus non-brominated propionic acid derivatives, synthesizing established pharmacological principles with insights into how bromination can modulate molecular properties to potentially enhance efficacy. While direct comparative clinical data is sparse, this document will build a robust, evidence-based rationale for researchers, scientists, and drug development professionals to consider the strategic role of bromination.
The Established Efficacy of Non-Brominated Propionic Acid Derivatives: A COX-Centric Mechanism
The therapeutic effects of traditional propionic acid derivatives are predominantly attributed to their non-selective inhibition of both COX-1 and COX-2 isoenzymes.[3][4] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced during inflammation. The analgesic and anti-inflammatory benefits are largely due to COX-2 inhibition, whereas the common gastrointestinal side effects are linked to the inhibition of COX-1.[3] The (S)-enantiomer of these drugs is typically the more pharmacologically active form.[1][5]
The efficacy of these drugs is routinely evaluated in preclinical models that measure endpoints such as reduction in paw edema in response to an inflammatory agent or an increase in the pain threshold in animal models of analgesia.[1]
Visualizing the Mechanism of Action: COX Inhibition Pathway
Below is a diagram illustrating the signaling pathway inhibited by propionic acid derivatives.
Caption: Simplified signaling pathway of COX inhibition by propionic acid derivatives.
Introducing Bromine into the Propionic Acid Scaffold: The Chemical Rationale
The introduction of a bromine atom onto the propionic acid backbone, particularly at the alpha-carbon (the carbon adjacent to the carboxyl group), is a well-established synthetic transformation known as the Hell-Volhard-Zelinskii (HVZ) reaction. This reaction involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). The carboxylic acid is first converted to an acid bromide, which more readily enolizes, allowing for α-bromination. Subsequent hydrolysis yields the α-bromo carboxylic acid.
Visualizing the Synthesis: The Hell-Volhard-Zelinskii Reaction Workflow
The following diagram outlines the key steps in the α-bromination of a carboxylic acid.
Caption: Workflow for the Hell-Volhard-Zelinskii (HVZ) α-bromination reaction.
Comparative Efficacy: A Mechanistic and Physicochemical Perspective
Key Physicochemical Alterations and Their Potential Consequences:
-
Increased Lipophilicity: The bromine atom generally increases the lipophilicity of a molecule. This could enhance its ability to cross biological membranes, potentially leading to better absorption and tissue distribution. However, excessive lipophilicity can also lead to increased metabolic turnover and off-target effects.
-
Altered Metabolic Stability: The C-Br bond is generally stable but can be a site for metabolic attack. The presence of bromine can also influence the metabolism of other parts of the molecule by altering its electronic properties. This could lead to a longer or shorter half-life.
-
Modified Binding Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the active site of a target protein. This could potentially lead to a stronger or more selective interaction with the COX enzymes, thereby enhancing potency.
-
Stereoelectronic Effects: The size and electronegativity of the bromine atom can influence the conformation of the molecule, which could affect its binding to the target enzyme.
Table 1: Predicted Comparative Profile of a Brominated vs. Non-Brominated Propionic Acid Derivative
| Property | Non-Brominated Derivative (e.g., Ibuprofen) | Brominated Derivative (e.g., α-Bromo-Ibuprofen) | Rationale for Predicted Change |
| COX Inhibition (IC₅₀) | Established Potency | Potentially Increased or Altered Selectivity | Halogen bonding in the active site could enhance binding affinity. |
| Lipophilicity (LogP) | Moderate | Increased | The addition of a bromine atom generally increases lipophilicity. |
| Membrane Permeability | Good | Potentially Increased | Higher lipophilicity may improve passive diffusion across membranes. |
| Metabolic Stability | Well-characterized | Potentially Altered | The C-Br bond and altered electronic properties can affect metabolism. |
| Plasma Half-life | Variable (e.g., ~2h for Ibuprofen) | Unkown, Potentially Altered | Dependent on changes in metabolism and clearance. |
| Analgesic Efficacy | High | Potentially Enhanced | Improved potency and/or pharmacokinetics could lead to better pain relief. |
| Anti-inflammatory Efficacy | High | Potentially Enhanced | Similar to analgesic efficacy, could be improved by enhanced potency or PK. |
| Gastrointestinal Toxicity | A known side effect | Potentially Altered | Changes in COX-1/COX-2 selectivity and local concentration could affect GI safety. |
Experimental Protocols for Efficacy Evaluation
To empirically determine the comparative efficacy, a series of well-established preclinical assays would be required. The following are representative protocols.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of the test compounds against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Use commercially available, purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer, typically 100 mM Tris-HCl, pH 8.0, containing necessary co-factors like hematin and glutathione.
-
Compound Preparation: Dissolve the non-brominated and brominated propionic acid derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to be tested.
-
Incubation: In a 96-well plate, add the enzyme, assay buffer, and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Quantification: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Carrageenan-Induced Paw Edema in Rodents (In Vivo Anti-inflammatory Assay)
Objective: To assess the in vivo anti-inflammatory activity of the test compounds.
Methodology:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compounds (brominated and non-brominated derivatives) and a vehicle control orally or intraperitoneally at predetermined doses. A positive control (e.g., indomethacin) should also be included.
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
The strategic incorporation of bromine into the chemical scaffold of propionic acid derivatives presents a compelling avenue for modulating their pharmacological properties. While this guide has outlined the theoretical advantages based on established medicinal chemistry principles—such as the potential for enhanced potency through increased lipophilicity and favorable binding interactions—it is imperative that these hypotheses are tested through rigorous experimental evaluation.
Future research should focus on the synthesis of brominated analogues of well-known propionic acid NSAIDs and their direct comparison in the in vitro and in vivo assays described herein. Such studies will be crucial in determining whether the theoretical benefits of bromination translate into tangible improvements in efficacy and safety, ultimately paving the way for the development of a new generation of more effective anti-inflammatory and analgesic agents.
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Shah, N. Z., Avula, S. K., Karim, N., Islam, N. U., Batiha, G. E., Muhsinah, A. B., Khan, A., & Al-Harrasi, A. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Advances, 13(19), 12518–12528. Retrieved from [Link]
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Shah, N. Z., Avula, S. K., Karim, N., Islam, N. U., Batiha, G. E., Muhsinah, A. B., Khan, A., & Al-Harrasi, A. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Advances, 13, 12518-12528. Retrieved from [Link]
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A Senior Scientist's Guide to Cross-Validation of Novel GABA-B Receptor Agonists: A Comparative Analysis Featuring 3-Amino-2-(3-bromobenzyl)propionic acid
This guide provides an in-depth framework for the rigorous experimental cross-validation of novel γ-aminobutyric acid (GABA) type B receptor agonists, using the exemplar molecule, 3-Amino-2-(3-bromobenzyl)propionic acid. We will explore the critical importance of employing orthogonal assay systems to build a robust pharmacological profile, comparing the hypothetical data of our target molecule against the well-established therapeutic, Baclofen.
The Rationale: Why Cross-Validation is Non-Negotiable in GPCR Drug Discovery
The GABA-B receptor, a Class C G-protein coupled receptor (GPCR), is a crucial inhibitory receptor in the central nervous system.[1][2] Its activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulating ion channel activity.[2][3] Agonists of this receptor, such as the muscle relaxant Baclofen (β-(4-chlorophenyl)-GABA), have established therapeutic value.[1]
When characterizing a novel compound like this compound, a structural analog of Baclofen, relying on a single experimental result is scientifically unsound. A molecule's interaction with its target is multifaceted. We must independently measure two fundamental properties:
-
Binding Affinity: How tightly does the ligand bind to the receptor? This is a measure of the physical interaction.
-
Functional Potency & Efficacy: How effectively does the ligand, once bound, elicit a biological response?
By employing distinct experimental methodologies to measure each, we create a self-validating system. Congruent results from these disparate assays provide high confidence in the compound's pharmacological profile, while divergent results can reveal important nuances like partial agonism or off-target effects.
The Workflow: A Dual-Assay Approach to Pharmacological Characterization
Our cross-validation strategy hinges on two gold-standard techniques: a radioligand binding assay to determine affinity and a cell-based functional assay to measure the downstream signaling consequence (cAMP inhibition).
Caption: Cross-validation workflow for a novel GPCR agonist.
Methodology 1: Quantifying Receptor Affinity via Radioligand Binding
This assay directly measures the ability of our test compound to displace a known high-affinity radioligand from the GABA-B receptor. It is the definitive method for determining the inhibition constant (Ki), an intrinsic measure of binding affinity.
Causality Behind the Protocol:
We are creating a competitive environment. By introducing a fixed concentration of a radioactive ligand (the "probe") that binds to the GABA-B receptor, and then adding increasing concentrations of our non-radioactive test compound, we can measure the test compound's ability to compete for the binding site. The amount of radioactivity detected is inversely proportional to the affinity of our test compound.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing recombinant human GABA-B receptors in a cold buffer. Centrifuge to pellet the membranes and wash to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
The prepared cell membranes.
-
A fixed concentration of a suitable GABA-B radioligand (e.g., [³H]-CGP54626).
-
Increasing concentrations of the test compound (this compound) or the reference compound (Baclofen).
-
-
Defining Controls:
-
Total Binding: Membranes + Radioligand (no competitor). Represents maximum binding.
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-radioactive, potent GABA-B agonist (e.g., 10 µM Baclofen). This measures binding to non-receptor components.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that displaces 50% of the radioligand).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Methodology 2: Assessing Functional Potency via cAMP Inhibition
This cell-based assay measures the biological consequence of receptor activation. Since the GABA-B receptor is a Gi/o-coupled GPCR, its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[2][4]
Causality Behind the Protocol:
To measure a decrease in a signaling molecule, we first need to stimulate its production. We use Forskolin, a potent activator of adenylyl cyclase, to artificially raise intracellular cAMP to a high, stable level. We then add our GABA-B agonist. A potent agonist will effectively inhibit this Forskolin-stimulated cAMP production. The magnitude of this inhibition is directly proportional to the functional potency and efficacy of the compound.
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A Comparative Benchmarking Guide to the Anti-Inflammatory Profile of 3-Amino-2-(3-bromobenzyl)propionic acid
Executive Summary
The relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This guide presents a comprehensive benchmarking framework for evaluating the preclinical anti-inflammatory potential of a novel compound, 3-Amino-2-(3-bromobenzyl)propionic acid. By systematically comparing its performance against well-established non-steroidal anti-inflammatory drugs (NSAIDs)—the non-selective cyclooxygenase (COX) inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib—we provide a robust methodology for characterizing its mechanism of action and therapeutic index. This document outlines detailed protocols for key in vitro and in vivo assays, offers a rationale for experimental design, and presents a framework for data interpretation, establishing a clear pathway for advancing promising new chemical entities from bench to preclinical development.
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological response to injury or infection, yet its dysregulation underpins a vast array of chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2][3] The primary therapeutic strategy for many of these conditions involves the use of NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[4][5] These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[6][7][8]
However, the clinical utility of traditional NSAIDs is often limited by their mechanism. Non-selective NSAIDs like Indomethacin inhibit both COX-1 and COX-2.[6][8][9] While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme, which plays a crucial role in protecting the gastric mucosa and maintaining platelet function, can lead to significant gastrointestinal and cardiovascular side effects.[5][6][8] The development of COX-2 selective inhibitors, such as Celecoxib, was a major advance, offering potent anti-inflammatory action with a reduced risk of gastrointestinal complications.[10][11][12]
This guide focuses on establishing the preclinical anti-inflammatory profile of This compound , a novel compound with therapeutic potential. The core objective is to benchmark its activity against both a non-selective and a selective COX inhibitor to elucidate its mechanism, potency, and potential safety profile.
Benchmarking Strategy: A Multi-Tiered Approach
To build a comprehensive profile of a novel compound, a logical, tiered approach is essential. Our strategy begins with foundational in vitro assays to determine the primary mechanism of action and cellular effects, followed by a well-established in vivo model to confirm efficacy in a physiological context.
Rationale for Comparator Selection
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for traditional NSAID activity.[6][7][8] Its well-documented efficacy and side-effect profile provide a robust comparison for overall anti-inflammatory potency and potential liabilities.
-
Celecoxib: A highly selective COX-2 inhibitor, representing a more modern therapeutic strategy with an improved gastrointestinal safety profile.[10][11][12][13] Comparing our test compound to Celecoxib is crucial for determining its COX-2 selectivity, a key predictor of reduced side effects.
Experimental Workflow
Our evaluation follows a progressive workflow designed to generate a comprehensive dataset efficiently.
Caption: High-level experimental workflow for benchmarking a novel anti-inflammatory compound.
In Vitro Comparative Analysis: Mechanism and Cellular Effects
The initial phase focuses on dissecting the compound's interaction with its primary molecular targets and its effects in a relevant cellular model of inflammation.
Mechanism of Action: Cyclooxygenase (COX) Inhibition Assays
Causality: The first critical step is to determine if this compound functions as a COX inhibitor and, if so, its selectivity. This is the primary mechanism for the vast majority of NSAIDs.[4][5] By measuring the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes, we can calculate its half-maximal inhibitory concentration (IC50) for each isoform. The ratio of these IC50 values provides the COX-2 Selectivity Index, a key indicator of potential gastrointestinal safety.[14]
Experimental Protocol: COX Inhibition Assay This protocol is adapted from established methods for measuring COX activity.[14][15]
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), hematin, L-epinephrine, Tris-HCl buffer, test compounds (dissolved in DMSO), and a Prostaglandin E2 (PGE2) ELISA kit.
-
Enzyme Preparation: In separate tubes, mix Tris-HCl buffer (100 mM, pH 8.0), hematin (1 µM), and L-epinephrine (40 mM). Add COX-1 or COX-2 enzyme to the respective tubes and incubate for 2 minutes at room temperature.
-
Inhibitor Pre-incubation: Add varying concentrations of the test compound, Indomethacin, or Celecoxib (typically from 0.01 µM to 100 µM) to the enzyme solutions. Include a vehicle control (DMSO). Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (substrate).
-
Reaction Termination: After a set time (e.g., 2 minutes), terminate the reaction.
-
Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
-
Selectivity Index Calculation: COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
Cellular Activity: Anti-inflammatory Cytokine Suppression
Causality: Beyond direct enzyme inhibition, it's vital to assess the compound's efficacy in a cellular context. Macrophages are key players in the inflammatory response, producing pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) upon stimulation with lipopolysaccharide (LPS), a component of gram-negative bacteria.[16][17][18] Measuring the reduction of these cytokines provides evidence of functional anti-inflammatory activity within a cell. This assay also helps to identify potential mechanisms of action beyond COX inhibition.[19]
Experimental Protocol: LPS-Stimulated Macrophage Assay This protocol is based on standard methods for assessing cytokine release from macrophages.[20][21]
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound, Indomethacin, or Celecoxib for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: Collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-only control. Determine the IC50 values for the inhibition of each cytokine.
In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
Causality: While in vitro assays are crucial for mechanistic insights, an in vivo model is required to confirm that the compound is bioavailable, reaches the site of inflammation, and exerts a therapeutic effect in a complex biological system. The carrageenan-induced paw edema model is a classic, highly reproducible acute inflammation assay used for the standard screening of anti-inflammatory drugs.[22][23][24] Injection of carrageenan into a rodent's paw induces a biphasic inflammatory response, with the later phase (3-6 hours) being largely mediated by prostaglandins, making it highly relevant for testing NSAIDs.[23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This protocol is a standard procedure for this widely used model.[22][23][25]
-
Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize them for at least one week.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle Control, Test Compound (multiple doses), Indomethacin (e.g., 10 mg/kg), and Celecoxib (e.g., 30 mg/kg).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Drug Administration: Administer the vehicle, test compound, or standard drugs orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group at the peak inflammatory time point (usually 3 or 4 hours).
-
Determine the ED50 (effective dose that causes 50% inhibition) for the test compound.
-
Comparative Data Summary and Discussion
All quantitative data should be summarized in clear, concise tables to facilitate direct comparison. The discussion should focus on interpreting these results to build a comprehensive profile of the test compound.
Hypothetical Data Presentation
Table 1: In Vitro Activity Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC50 (µM) |
| This compound | 25.0 | 0.5 | 50 | 1.2 |
| Indomethacin | 0.1 | 1.5 | 0.07 | 5.0 |
| Celecoxib | >100 | 0.05 | >2000 | 0.8 |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema (at 3 hours)
| Treatment (Dose, p.o.) | Paw Edema (mL) ± SEM | % Inhibition |
| Vehicle Control | 1.25 ± 0.11 | - |
| This compound (10 mg/kg) | 0.81 ± 0.09 | 35.2% |
| This compound (30 mg/kg) | 0.55 ± 0.07 | 56.0% |
| Indomethacin (10 mg/kg) | 0.50 ± 0.06 | 60.0% |
| Celecoxib (30 mg/kg) | 0.60 ± 0.08 | 52.0% |
Interpretation of Results
-
Mechanism: Based on the hypothetical data, this compound is a potent inhibitor of the COX-2 enzyme, with an IC50 of 0.5 µM. It is significantly less active against COX-1 (IC50 = 25.0 µM).
-
Selectivity: With a selectivity index of 50, the compound is substantially more selective for COX-2 than the non-selective Indomethacin (0.07) but less selective than Celecoxib (>2000). This "moderately selective" profile is of high interest, as it may balance efficacy with a reduced risk of certain side effects.
-
Cellular Activity: The compound effectively inhibits the production of the pro-inflammatory cytokine TNF-α in macrophages, with a potency (IC50 = 1.2 µM) comparable to its COX-2 inhibition. This suggests its anti-inflammatory effects in a cellular context are likely driven by its on-target COX-2 activity.
-
In Vivo Efficacy: The compound demonstrates dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model. At a 30 mg/kg dose, its efficacy (56.0% inhibition) is comparable to that of both Indomethacin and Celecoxib, confirming its potent anti-inflammatory effects in a living system.
Visualizing the Core Mechanism: The NF-κB Signaling Pathway
The production of inflammatory mediators, including COX-2 and cytokines like TNF-α, is heavily regulated by transcription factors. The Nuclear Factor kappa B (NF-κB) pathway is a prototypical proinflammatory signaling pathway critical for this process.[1][2][3][26] Understanding this pathway provides context for how inhibitors like our test compound ultimately exert their effects.
Caption: The canonical NF-κB signaling pathway, a key driver of inflammatory gene expression.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial preclinical benchmarking of this compound. The described workflow, from enzymatic assays to whole-animal models, generates the critical data needed to establish its primary mechanism of action, potency, selectivity, and in vivo efficacy.
Based on our hypothetical results, this compound emerges as a promising anti-inflammatory candidate with potent, moderately selective COX-2 inhibition and efficacy comparable to established drugs. This profile suggests the potential for a strong therapeutic effect with a favorable safety window.
The logical next steps in its preclinical development would include:
-
Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Chronic inflammation models: To assess its efficacy in models of diseases like arthritis.
-
Safety and toxicology studies: Including assessments of gastric irritation and cardiovascular safety to fully characterize its therapeutic index.
By following this structured, data-driven approach, researchers can efficiently and rigorously evaluate novel anti-inflammatory compounds, accelerating the journey of promising molecules toward clinical application.
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A Researcher's Guide to Establishing In Vitro to In Vivo Correlation for Novel GABA-B Receptor Agonists: A Case Study with 3-Amino-2-(3-bromobenzyl)propionic acid
This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for novel therapeutic candidates. While centered on the hypothetical activity of 3-Amino-2-(3-bromobenzyl)propionic acid as a GABA-B receptor agonist, the principles and methodologies detailed herein are broadly applicable to a wide range of small molecule drug discovery programs. Our focus is on the strategic integration of in vitro assays and in vivo models to generate a predictive mathematical relationship that can accelerate development and de-risk clinical translation.
Introduction: The Imperative of In Vitro to In Vivo Correlation in Modern Drug Discovery
The journey from a promising hit in an in vitro screen to a clinically effective therapeutic is fraught with challenges, with a significant number of candidates failing due to a disconnect between their activity in cellular assays and their performance in complex biological systems. In vitro to in vivo correlation (IVIVC) serves as a critical bridge in drug development, aiming to establish a predictive mathematical model that links an in vitro property of a drug with a relevant in vivo response.[1][2] A successful IVIVC can significantly reduce the number of in vivo studies required, support regulatory filings, and aid in the establishment of clinically relevant manufacturing specifications.[3]
For the purpose of this guide, we will consider the novel compound, this compound. Given its structural similarity to γ-aminobutyric acid (GABA) analogues, we hypothesize that it functions as an agonist for the GABA-B receptor. The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a variety of neurological and psychiatric disorders, including muscle spasticity, anxiety, and addiction.[4][5] The only clinically approved GABA-B receptor agonist is baclofen, which will serve as our primary comparator throughout this guide.[4][5]
Characterizing In Vitro Activity: From Receptor Binding to Cellular Function
The initial step in establishing an IVIVC is the thorough characterization of the compound's in vitro pharmacological profile. For a putative GABA-B receptor agonist, this involves quantifying its binding affinity and its functional activity at the receptor.
Radioligand Binding Assays: Quantifying Target Engagement
Radioligand binding assays are a cornerstone of in vitro pharmacology, providing a direct measure of a compound's affinity for its molecular target. For the GABA-B receptor, [3H]GABA or a specific antagonist like [3H]CGP-54626 can be utilized.[6]
The primary output of this assay is the inhibition constant (Ki), which reflects the concentration of the test compound required to displace 50% of the radioligand from the receptor. A lower Ki value indicates a higher binding affinity.
Table 1: Comparative In Vitro Binding Affinities for the GABA-B Receptor
| Compound | Ki (nM) |
| This compound | 150 |
| Baclofen (Comparator) | 120 |
Functional Assays: Assessing Agonist Activity
While binding affinity is crucial, it does not provide information about the functional consequences of receptor engagement. Functional assays are therefore essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. For GABA-B receptors, which are coupled to Gi/o proteins, a [35S]GTPγS binding assay is a well-established method to measure G-protein activation.[7]
In this assay, agonist binding to the GABA-B receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. The amount of bound [35S]GTPγS is directly proportional to the extent of receptor activation. The key parameters derived from this assay are the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response achievable).
Table 2: Comparative In Vitro Functional Activity at the GABA-B Receptor
| Compound | EC50 (nM) | Emax (% of GABA response) |
| This compound | 350 | 95% |
| Baclofen (Comparator) | 280 | 100% |
In Vivo Evaluation: From Pharmacokinetics to Pharmacodynamics
The next critical phase is to evaluate the compound's behavior in a living system. This involves understanding its pharmacokinetic (PK) profile – what the body does to the drug – and its pharmacodynamic (PD) effects – what the drug does to the body.
Pharmacokinetic Profiling
Pharmacokinetic studies are typically conducted in rodent models (e.g., rats or mice) to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). Following oral or intravenous administration, blood samples are collected at various time points and analyzed to determine the plasma concentration of the drug over time.
Table 3: Key Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Parameter | This compound | Baclofen |
| Cmax (ng/mL) | 850 | 600 |
| Tmax (h) | 1.5 | 2.0 |
| AUC (ng*h/mL) | 4200 | 3500 |
| Bioavailability (%) | 65 | 50 |
Pharmacodynamic Assessment in a Relevant Disease Model
To assess the in vivo efficacy of our hypothetical GABA-B agonist, a relevant animal model is required. For conditions like muscle spasticity, models of spinal cord injury or genetic models of spasticity can be employed. The pharmacodynamic endpoint would be a quantifiable measure of muscle relaxation or a reduction in spasticity.
For this guide, we will consider a model of chemically-induced seizures in mice, as GABA-B receptor activation is known to have anticonvulsant effects in certain seizure models.[8] The endpoint will be the dose-dependent protection against seizures.
Table 4: In Vivo Anticonvulsant Efficacy in Mice
| Compound | ED50 (mg/kg, oral) |
| This compound | 12 |
| Baclofen | 10 |
Forging the Link: Establishing the In Vitro to In Vivo Correlation
With robust in vitro and in vivo datasets in hand, the final step is to establish a mathematical correlation. The goal of a Level A IVIVC, the most rigorous type, is to create a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[3]
For a compound intended for oral administration, the in vitro dissolution profile across a range of physiologically relevant pH conditions is determined. The in vivo absorption profile is then derived from the plasma concentration-time data using deconvolution methods.[3]
A mathematical model is then developed to correlate the in vitro dissolution data with the in vivo absorption data. This model can then be used to predict the in vivo performance of new formulations based on their in vitro dissolution profiles.
Diagram 1: Conceptual Workflow for Establishing an IVIVC
Caption: Simplified signaling cascade following agonist binding to the GABA-B receptor.
Conclusion
Establishing a robust in vitro to in vivo correlation is a data-intensive but ultimately rewarding endeavor in drug discovery. By systematically characterizing a compound's in vitro properties and its in vivo behavior, and then mathematically linking these datasets, researchers can build a powerful predictive tool. This guide, using the hypothetical GABA-B receptor agonist this compound as a framework, outlines a clear and scientifically rigorous path to achieving this goal. The adoption of such a strategy can lead to more efficient drug development, reduced reliance on animal testing, and ultimately, a higher probability of clinical success.
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A Researcher's Guide to the Comparative Analysis of 3-Amino-2-(3-bromobenzyl)propionic Acid and Its Isomers
For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, understanding the nuanced differences between structural isomers is paramount. This guide provides a comprehensive framework for the head-to-head comparison of 3-Amino-2-(3-bromobenzyl)propionic acid and its key positional and stereoisomers. While direct comparative data in existing literature is scarce, this document serves as a practical roadmap, equipping researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a thorough in-house evaluation.
The core of this guide is built on the hypothesis that this compound and its isomers are likely modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. β-alanine derivatives, the structural class to which these compounds belong, are known to interact with GABA receptors[1][2]. Consequently, elucidating the differential effects of these isomers on GABA receptor subtypes is critical for identifying promising therapeutic candidates with improved potency and selectivity.
The Isomers in Focus: A Structural Overview
The primary compound, this compound, can be compared against two main types of isomers:
-
Positional Isomers: These isomers differ in the position of the bromine atom on the benzyl ring. The key positional isomers for comparison are:
-
3-Amino-2-(2-bromobenzyl)propionic acid
-
3-Amino-2-(4-bromobenzyl)propionic acid
-
-
Stereoisomers (Enantiomers): Due to the chiral center at the C2 position of the propionic acid backbone, this compound exists as a pair of enantiomers:
-
(R)-3-Amino-2-(3-bromobenzyl)propionic acid
-
(S)-3-Amino-2-(3-bromobenzyl)propionic acid
-
The subtle changes in the three-dimensional arrangement of atoms among these isomers can lead to significant differences in their biological activity, a principle of fundamental importance in pharmacology[3].
Caption: Isomeric relationship of this compound.
The Putative Target: GABAA Receptors
GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain[4]. They are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), leading to a wide diversity of receptor subtypes with distinct pharmacological properties. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability[4].
Caption: Simplified signaling pathway of GABAA receptor activation.
Experimental Protocols for Head-to-Head Comparison
To rigorously compare the biological activity of this compound and its isomers, a two-tiered approach is recommended: initial screening using radioligand binding assays followed by functional characterization with electrophysiology.
Radioligand Binding Assay for GABAA Receptor Affinity
This assay determines the affinity of the test compounds for the GABAA receptor by measuring their ability to displace a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of each isomer for the GABAA receptor.
Materials:
-
Rat brain membranes (source of GABAA receptors)
-
[3H]Muscimol (radioligand)
-
Test compounds (this compound and its isomers)
-
GABA (for determining non-specific binding)
-
Tris-HCl buffer
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Protocol:
-
Membrane Preparation: Homogenize rat whole brains in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in Tris-HCl buffer to a final protein concentration of 1-2 mg/mL.
-
Binding Assay:
-
In triplicate, add the following to microcentrifuge tubes:
-
Total Binding: 50 µL of Tris-HCl buffer, 50 µL of [3H]Muscimol (e.g., 2 nM final concentration), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of GABA (e.g., 100 µM final concentration), 50 µL of [3H]Muscimol, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of the test compound, 50 µL of [3H]Muscimol, and 100 µL of membrane preparation.
-
-
-
Incubation: Incubate the tubes at 4°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with ice-cold Tris-HCl buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the GABAA receptor radioligand binding assay.
Electrophysiological Recording of GABAA Receptor Function
This assay directly measures the functional effect of the compounds on GABAA receptor-mediated ion currents.
Objective: To determine the potency (EC50) and efficacy of each isomer as an agonist, antagonist, or modulator of GABAA receptors.
Materials:
-
HEK293 cells stably expressing specific GABAA receptor subtypes (e.g., α1β2γ2)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
GABA
-
Test compounds
Protocol:
-
Cell Culture: Culture HEK293 cells expressing the desired GABAA receptor subtype under standard conditions.
-
Electrophysiological Recording:
-
Prepare patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell membrane potential at -60 mV.
-
-
Drug Application:
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply varying concentrations of the test compound with the baseline GABA concentration to assess modulatory effects.
-
To test for direct agonism, apply varying concentrations of the test compound in the absence of GABA.
-
-
Data Acquisition and Analysis:
-
Record the changes in membrane current in response to drug application.
-
Plot the normalized current response against the logarithm of the test compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
-
For modulators, quantify the percentage potentiation or inhibition of the GABA-evoked current.
-
Comparative Data Summary (Hypothetical)
While awaiting experimental data, we can structure a table to organize the anticipated results for a clear comparison.
| Compound | GABAA Receptor Binding Affinity (Ki, nM) | GABAA Receptor Functional Activity (EC50, µM) | Efficacy (% of GABA max response) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| 3-Amino-2-(2-bromobenzyl)propionic acid | Data to be determined | Data to be determined | Data to be determined |
| 3-Amino-2-(4-bromobenzyl)propionic acid | Data to be determined | Data to be determined | Data to be determined |
| (R)-3-Amino-2-(3-bromobenzyl)propionic acid | Data to be determined | Data to be determined | Data to be determined |
| (S)-3-Amino-2-(3-bromobenzyl)propionic acid | Data to be determined | Data to be determined | Data to be determined |
Conclusion and Future Directions
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 3-Amino-2-(3-bromobenzyl)propionic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Amino-2-(3-bromobenzyl)propionic acid (CAS No. 910443-86-6). As a brominated organic compound, this substance requires specific handling procedures to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Core Principles: Hazard Identification and Safety
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified with specific risks that dictate the required personal protective equipment (PPE) and handling protocols.
Known Hazards:
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful.[1]
The fundamental principle of disposal for this compound is based on its chemical structure: it is a halogenated organic compound . This classification is critical because halogenated wastes cannot be mixed with general organic solvent waste; they must be segregated for specialized disposal, typically involving high-temperature incineration with flue gas scrubbing to neutralize the resulting acidic gases (e.g., hydrogen bromide).[3][4]
| Hazard Category | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritant | Nitrile Gloves, Lab Coat | Prevents direct skin contact and potential irritation. Contaminated clothing must be removed and washed before reuse.[5] |
| Eye Irritant | Safety Goggles/Glasses with Side Shields | Protects eyes from splashes or contact with solid particles.[6] |
| Respiratory Irritant | Fume Hood | All handling and transfers must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[6][7] |
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in hazardous waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs and environmental risk.[8][9]
-
Designate a Specific Waste Container: Use a dedicated container labeled "Halogenated Organic Waste."[4][6] This container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene) and must have a secure, leak-proof lid.
-
Accurate Labeling: The waste container label must be filled out completely at the time the first waste is added.[10] It should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
A list of all constituents (including any solvents used) by percentage or volume.
-
The primary hazard(s) (e.g., Irritant).
-
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA should be away from drains and sources of ignition. For liquid waste, secondary containment (such as a spill tray) is mandatory to contain any potential leaks.[8][9]
Step-by-Step Disposal Procedure
This protocol covers the disposal of the pure compound, solutions, and contaminated materials.
3.1. Disposing of Unused or Waste Solid Compound
-
Work Area Preparation: Ensure you are working within a certified chemical fume hood.
-
Transfer: Carefully transfer the solid this compound from its original container into the designated "Halogenated Organic Waste" container. Use a dedicated spatula or scoop.
-
Avoid Dust: Minimize the creation of dust during the transfer.
-
Seal Container: Securely close the waste container immediately after adding the waste. Containers must remain closed at all times except when waste is being added.[8][10]
3.2. Disposing of Solutions
-
Work Area Preparation: Conduct all transfers inside a chemical fume hood.
-
Transfer: Carefully pour the solution containing this compound into the designated "Halogenated Organic Waste" container. Use a funnel to prevent spills.
-
Seal Container: Securely close the waste container. Do not overfill; leave at least 10% of the container volume as headspace.
-
Update Label: Ensure the solvent used (e.g., methanol, water) is listed on the hazardous waste label with its approximate concentration.
3.3. Requesting Waste Pickup
-
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its removal.[10]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[8] Do not attempt to transport or dispose of the waste yourself.
Decontamination and Empty Container Disposal
Empty chemical containers are still considered hazardous until properly decontaminated.[11]
-
Initial Rinse: The first rinse of a container that held this compound must be treated as hazardous waste.[8]
-
Add a small amount of a suitable solvent (e.g., methanol, acetone) to the empty container.
-
Close and swirl the container to dissolve any remaining residue.
-
Pour this first rinsate into your "Halogenated Organic Waste" container.
-
-
Triple Rinse: Repeat the rinsing process two more times. Subsequent rinses can typically be disposed of according to your institution's policy for non-hazardous chemical rinse water, but consult your EHS office for specific guidance.
-
Container Preparation: Once the container is triple-rinsed and air-dried, all hazardous information must be removed.[12] Completely deface, black out, or remove the original chemical label.[8]
-
Final Disposal: Dispose of the clean, de-labeled container in the appropriate solid waste stream (e.g., glass recycling bin).[8]
Emergency Procedures: Spills and Exposure
5.1. Spill Response
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate Area: Secure the area and prevent access.
-
Assess Hazard: If the spill is large or you are unsure how to proceed, contact your EHS emergency line.
-
Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[7] Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Sweep up the absorbed material and place it in your "Halogenated Organic Waste" container for disposal.[7]
-
Decontaminate: Clean the spill area with soap and water.
5.2. Exposure Response
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams related to this compound.
Caption: Waste disposal workflow for this compound.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA Nepis. Retrieved from [Link]
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Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry Laboratory. Environmental Health and Safety. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA Nepis. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Chemtalk. (n.d.). Bromine water - disposal. Science Forum For Lab Technicians. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. PubChem. Retrieved from [Link]
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Navigating the Safe Handling of 3-Amino-2-(3-bromobenzyl)propionic acid: A Comprehensive Guide
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Summary of Recommendations |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] |
| Required PPE | Nitrile gloves, safety goggles or glasses, lab coat. Use a respirator if dust is generated.[2][3] |
| Handling Environment | A well-ventilated area is crucial. A chemical fume hood is recommended for all manipulations.[4] |
| Waste Disposal | Dispose of as halogenated organic waste in a designated, labeled, and sealed container.[5][6] |
Introduction: A Proactive Approach to Laboratory Safety
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of novel chemical entities like 3-Amino-2-(3-bromobenzyl)propionic acid demands a meticulous and informed approach to personal and environmental protection. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to not only mitigate risks but also to foster a culture of safety within your laboratory.
Understanding the Hazard: A Chemical Profile
This compound is a halogenated organic compound. The presence of a bromine atom necessitates specific handling and disposal considerations. While a complete toxicological profile may not be available for this specific molecule, the available safety data indicates that it is an irritant to the skin and eyes and may cause respiratory irritation if inhaled.[1] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is a critical control measure in preventing chemical exposure. The following PPE is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[3][7]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, safety goggles and a face shield should be worn.[2][3]
-
Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory to protect against splashes and spills.[2][3]
-
Respiratory Protection: While engineering controls like fume hoods are the primary means of preventing inhalation exposure, a respirator (e.g., N95) should be used if there is a potential for generating dust or aerosols outside of a controlled environment.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety at every stage. The following workflow outlines the key steps and necessary precautions.
Caption: Workflow for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not handle it directly. Follow your institution's protocol for damaged chemical shipments.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly closed.
Handling and Solution Preparation
-
Engineering Controls: All manipulations of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Weighing: To prevent the generation of dust, handle the solid material carefully. Use a spatula to transfer the compound and avoid pouring the powder directly.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that the chosen solvent is compatible with the compound.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. As a halogenated organic compound, this compound requires specific disposal procedures.
Waste Disposal Protocol
| Waste Type | Container | Labeling | Disposal Method |
| Solid Compound | Sealed, compatible waste container | "HALOGENATED ORGANIC WASTE" and the full chemical name | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[8] |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Sealed, compatible waste container | "HALOGENATED ORGANIC WASTE" | Licensed chemical destruction plant or controlled incineration. |
| Solutions containing the compound | Designated "Halogenated Organic Liquid Waste" container | List all chemical components and their approximate percentages.[6][9] | Collection by your institution's hazardous waste management service. |
Key Disposal Principles:
-
Segregation: Never mix halogenated organic waste with non-halogenated waste streams.[6][9] This is crucial for proper disposal and helps manage disposal costs.[4][9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[4][5]
-
Container Integrity: Ensure that all waste containers are in good condition, compatible with the waste they contain, and are kept tightly sealed except when adding waste.[5]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal as halogenated waste. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[5]
Conclusion: A Partnership in Safety
This guide provides a foundational framework for the safe handling of this compound. It is imperative that this information is integrated with your institution's specific Chemical Hygiene Plan, as required by the Occupational Safety and Health Administration (OSHA).[10][11][12] By adhering to these guidelines, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
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- Bucknell University. Hazardous Waste Segregation.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
